molecular formula C7H9NO3 B104236 Ethyl 3-methylisoxazole-4-carboxylate CAS No. 20328-15-8

Ethyl 3-methylisoxazole-4-carboxylate

Cat. No.: B104236
CAS No.: 20328-15-8
M. Wt: 155.15 g/mol
InChI Key: AEWHICNMVQOWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methylisoxazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWHICNMVQOWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CON=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312161
Record name Ethyl 3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20328-15-8
Record name 20328-15-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 3-methylisoxazole-4-carboxylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for Ethyl 3-methylisoxazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research.

Core Chemical Properties and Structure

This compound is a versatile intermediate recognized for its unique isoxazole structure, which imparts valuable reactivity for the synthesis of diverse bioactive molecules.[1] It serves as a crucial building block in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial drug discovery.[1]

Structural Information

The chemical structure of this compound is centered around a 3-methylisoxazole core with an ethyl carboxylate group at the 4-position.

graph "Ethyl_3-methylisoxazole-4-carboxylate" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; O1 [label="O", pos="2.25,1.25!"]; N1 [label="N", pos="0.75,1.25!"]; C3 [label="C", pos="-0.75,1.25!"]; C4 [label="C", pos="-1.5,0!"]; O2 [label="O", pos="-2.25,-1!"]; O3 [label="O", pos="-2.25,1!"]; C5 [label="C", pos="-3.75,-1!"]; C6 [label="C", pos="-4.5,-2!"]; C7 [label="C", pos="3.0,-0.75!"];

// Bond edges C1 -- C2; C2 -- O1; O1 -- N1; N1 -- C3; C3 -- C1; C1 -- C4; C4 -- O2; C4 -- O3 [style=filled, color="#EA4335", penwidth=3]; O2 -- C5; C5 -- C6; C2 -- C7;

// Atom labels node [fontcolor="#202124"]; H1 [label="H₃C", pos="3.75,-0.75!"]; O_label1 [label="O", pos="-2.25,1.5!"]; O_label2 [label="O", pos="-2.25,-1.5!"]; CH2 [label="CH₂", pos="-3.75,-0.5!"]; CH3 [label="CH₃", pos="-4.5,-2.5!"]; N_label [label="N", pos="0.75,1.75!"]; C_label1 [label="C", pos="0,-0.5!"]; C_label2 [label="C", pos="1.5,-0.5!"]; C_label3 [label="C", pos="-0.75,1.75!"]; C_label4 [label="C", pos="-1.5,-0.5!"]; }

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

References

In-Depth Technical Guide: Physical Properties of Ethyl 3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of Ethyl 3-methylisoxazole-4-carboxylate, a key heterocyclic compound utilized as a versatile building block in the pharmaceutical and agrochemical industries. Due to the limited availability of experimentally determined data for this specific compound, this guide also presents data for the closely related analogue, Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, for comparative purposes. Furthermore, this document outlines standardized experimental protocols for the determination of boiling point and density, critical parameters for process development and quality control. A logical workflow illustrating the role of this compound in drug discovery is also provided.

Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compoundC₇H₉NO₃155.15Not availableNot available
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylateC₉H₁₃NO₃183.2071-72 at 0.5 mmHg1.066

Experimental Protocols

The following sections detail generalized, yet comprehensive, methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[1]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., fusion tube)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating mantle or Bunsen burner

  • Heat transfer fluid (e.g., mineral oil)

  • Safety goggles and lab coat

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is securely attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with a suitable heat transfer fluid to a level above the side arm.

  • The thermometer and test tube assembly are immersed in the heat transfer fluid within the Thiele tube.

  • The side arm of the Thiele tube is gently and uniformly heated.[2][3]

  • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Upon reaching the boiling point of the liquid, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[2]

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1][3]

Density Determination (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid by measuring a specific volume of it.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

  • Distilled water

  • Acetone or other suitable solvent for cleaning and drying

  • Safety goggles and lab coat

Procedure:

  • The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.

  • The mass of the clean, dry, and empty pycnometer is accurately measured using an analytical balance (m₁).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.

  • The volume of the pycnometer is calibrated by ensuring the water level is at the mark, and any excess is removed. The outside of the pycnometer is dried.

  • The mass of the pycnometer filled with distilled water is measured (m₂).

  • The pycnometer is emptied, cleaned, and thoroughly dried.

  • The pycnometer is then filled with the sample liquid (this compound) and allowed to equilibrate to the same constant temperature in the water bath.

  • The mass of the pycnometer filled with the sample liquid is measured (m₃).

  • The density of the sample liquid is calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Role in Drug Development Workflow

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in a variety of bioactive compounds.[4][5] Its derivatives have been investigated for anti-inflammatory, antibacterial, and anticancer activities.[4]

The following diagram illustrates a generalized workflow for the utilization of a building block like this compound in a drug discovery and development pipeline.

DrugDevelopmentWorkflow cluster_discovery Discovery & Preclinical Phase cluster_clinical Clinical & Approval Phase BuildingBlock Ethyl 3-methylisoxazole- 4-carboxylate Synthesis Synthesis of Novel Derivatives BuildingBlock->Synthesis Starting Material Screening High-Throughput Screening (HTS) Synthesis->Screening Compound Library LeadOpt Lead Optimization Screening->LeadOpt Hit Compounds Preclinical Preclinical Studies (In-vitro & In-vivo) LeadOpt->Preclinical Candidate Drug IND IND Application Preclinical->IND Phase1 Phase I Trials (Safety) IND->Phase1 Phase2 Phase II Trials (Efficacy) Phase1->Phase2 Phase3 Phase III Trials (Large Scale) Phase2->Phase3 NDA NDA Submission & FDA Review Phase3->NDA Market Market Launch NDA->Market

Drug Development Workflow using a Chemical Building Block.

Conclusion

While specific experimental data for the boiling point and density of this compound remain elusive in readily accessible literature, this guide provides valuable context through the data of a close analogue and outlines robust, standardized protocols for their determination. The established importance of the isoxazole scaffold in medicinal chemistry underscores the significance of such fundamental physical data for future research and development endeavors involving this and related compounds. The provided workflow highlights the integral role of such chemical building blocks in the lengthy and complex process of drug discovery and development.

References

Ethyl 3-methylisoxazole-4-carboxylate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-methylisoxazole-4-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and agrochemical synthesis. This document details its chemical identity, physical properties, and provides a detailed experimental protocol for its synthesis, adapted from established methodologies for structurally similar compounds. Furthermore, this guide summarizes its known biological activities and its role as a crucial building block in the development of therapeutic agents.

Chemical Identity and Properties

This compound is a substituted isoxazole ester. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 20328-15-8
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
IUPAC Name Ethyl 3-methyl-1,2-oxazole-4-carboxylate
Synonyms 3-Methylisoxazole-4-carboxylic acid ethyl ester

Table 1: Chemical Identification of this compound

Physical PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 71-72 °C at 0.5 mmHg
Density 1.118 g/mL at 25 °C
Refractive Index 1.460 at 20 °C

Table 2: Physical Properties of this compound

Synthesis

General Synthesis Pathway

The synthesis of this compound can be approached through the cyclization of a β-ketoester derivative with hydroxylamine. A common strategy involves the reaction of an enamine or a related activated intermediate with a source of the N-O bond. The formation of the isomeric impurity, ethyl 5-methylisoxazole-4-carboxylate, is a known challenge in related syntheses and careful control of reaction conditions is crucial to favor the desired 3-methyl isomer.[1][2][3]

G cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product ethyl_acetoacetate Ethyl Acetoacetate enamine Enamine Intermediate ethyl_acetoacetate->enamine Activation hydroxylamine Hydroxylamine cyclized_intermediate Cyclized Intermediate hydroxylamine->cyclized_intermediate enamine->cyclized_intermediate Reaction with Hydroxylamine final_product This compound cyclized_intermediate->final_product Dehydration

Figure 1: Generalized synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted)

The following protocol is adapted from a well-established procedure for the synthesis of a structurally analogous compound, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, and can be modified for the synthesis of the title compound by using appropriate starting materials.[4]

Materials:

  • Ethyl β-aminocrotonate (or a suitable equivalent for the 3-methyl derivative)

  • A primary nitroalkane (e.g., nitroethane for the 3-methyl group)

  • Triethylamine

  • Phosphorus oxychloride

  • Chloroform

  • 6 N Hydrochloric acid

  • 5% Aqueous sodium hydroxide

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Ethyl β-aminocrotonate, the primary nitroalkane, and triethylamine in chloroform in a three-necked flask equipped with a dropping funnel and a gas inlet tube.

  • Cool the flask in an ice bath under a nitrogen atmosphere.

  • While stirring, slowly add a solution of phosphorus oxychloride in chloroform from the dropping funnel.

  • After the addition is complete, pour the reaction mixture into a separatory funnel and wash with cold water.

  • Wash the organic layer sequentially with 6 N hydrochloric acid until the wash is acidic, followed by 5% aqueous sodium hydroxide, and then saturated brine.

  • Dry the chloroform layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • Distill the crude product under vacuum to yield the purified this compound.

Spectroscopic Data

Data TypeExpected Characteristics
¹H NMR Signals corresponding to the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the methyl group on the isoxazole ring, and a singlet for the proton on the isoxazole ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the ethyl ester carbons, and the methyl carbon.
Mass Spec (MS) The molecular ion peak (M+) would be expected, along with fragmentation patterns corresponding to the loss of the ethoxy group and other characteristic fragments of the isoxazole ring.
Infrared (IR) Characteristic absorption bands for the C=O of the ester, C=N and C=C of the isoxazole ring, and C-O stretching vibrations.

Table 3: Expected Spectroscopic Data for this compound

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of a variety of biologically active molecules.[5] The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in numerous compounds with a wide range of pharmacological activities.[6][7]

Role as a Synthetic Intermediate

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ester functionality allows for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to amides and hydrazides, providing a handle for further molecular elaboration.[5]

G cluster_starting_material Core Scaffold cluster_derivatives Potential Derivatives cluster_applications Therapeutic Areas start_mol This compound carboxylic_acid 3-Methylisoxazole-4-carboxylic acid start_mol->carboxylic_acid Hydrolysis amide Amide Derivatives start_mol->amide Amidation hydrazide Hydrazide Derivatives start_mol->hydrazide Hydrazinolysis anti_inflammatory Anti-inflammatory Agents amide->anti_inflammatory antimicrobial Antimicrobial Agents amide->antimicrobial analgesic Analgesic Drugs amide->analgesic

Figure 2: Synthetic utility of this compound in developing potential therapeutic agents.
Biological Activities of Isoxazole Derivatives

Derivatives of isoxazoles have demonstrated a broad spectrum of biological activities, including:

  • Anti-inflammatory and Analgesic Properties: The isoxazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5]

  • Antimicrobial Activity: Various isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[5][7]

  • Immunosuppressive Effects: This compound is noted as an impurity in the synthesis of Leflunomide, an immunosuppressive drug used in the treatment of rheumatoid arthritis.[8]

The esterification of related isoxazole carboxylic acids has been shown to modulate their anti-inflammatory and cardioprotective effects, suggesting that this compound could act as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.[9]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the fields of drug discovery and agrochemical development. Its utility as a synthetic intermediate, coupled with the diverse biological activities exhibited by isoxazole derivatives, makes it a compound of high interest for researchers and scientists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its further exploration and utilization in scientific research.

References

Spectroscopic Analysis of Ethyl 3-methylisoxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides predicted spectroscopic data and generalized experimental protocols for Ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8). Despite extensive searches, publicly available, experimentally verified spectral data for this specific compound could not be located in peer-reviewed literature or spectral databases. The information presented herein is based on established principles of organic spectroscopy and data from structurally analogous compounds. Researchers should verify this data experimentally.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, a molecule of interest to researchers in drug development and organic synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.5Singlet1HIsoxazole C5-H
~4.3-4.4Quartet2H-OCH₂CH₃
~2.5-2.6Singlet3HIsoxazole C3-CH₃
~1.3-1.4Triplet3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~162-164C=O (Ester)
~158-160Isoxazole C3
~155-157Isoxazole C5
~110-112Isoxazole C4
~60-62-OCH₂CH₃
~14-16-OCH₂CH₃
~11-13Isoxazole C3-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980-2900Medium-StrongC-H stretch (alkane)
~1720-1740StrongC=O stretch (ester)
~1600-1620MediumC=N stretch (isoxazole ring)
~1450-1470MediumC-H bend (alkane)
~1200-1300StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
155.06[M]⁺ (Molecular Ion)
126.05[M - C₂H₅]⁺
110.04[M - OC₂H₅]⁺
82.03[M - COOC₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters and sample preparation may require optimization for specific laboratory conditions.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the thin film of the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For EI, use a standard electron energy (e.g., 70 eV).

    • For ESI, optimize the spray voltage and other source parameters.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Ethyl 3-methylisoxazole-4-carboxylate Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Discovery and history of isoxazole compounds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Isoxazole Compounds in Drug Development

For researchers, scientists, and drug development professionals, the isoxazole ring represents a "privileged scaffold" in medicinal chemistry. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, has been a recurring motif in a multitude of clinically successful drugs, underscoring its significance in the design of novel therapeutic agents. Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic intermediate have cemented its role in the development of treatments for a wide range of diseases, from bacterial infections to cancer and autoimmune disorders. This technical guide provides a comprehensive overview of the discovery and history of isoxazole compounds in medicinal chemistry, details key experimental protocols, presents quantitative bioactivity data, and visualizes the intricate signaling pathways and experimental workflows associated with this remarkable heterocycle.

A Historical Perspective: The Emergence of Isoxazoles in Medicine

The journey of isoxazole in science began in the late 19th century. Although Ludwig Claisen is often credited with the first synthesis and characterization of an isoxazole derivative in 1888, the seminal work of Dunstan and Dymond in 1891, involving the reaction of nitroethane with alkalies to form 3,4,5-trimethylisoxazole, also marks a critical point in the history of this heterocycle. However, it was the pioneering work of Quilico and his contemporaries in the mid-20th century on 1,3-dipolar cycloaddition reactions that truly unlocked the synthetic versatility of the isoxazole ring, paving the way for its widespread use in medicinal chemistry.

The therapeutic potential of isoxazoles became evident with the development of the sulfa drugs. Sulfamethoxazole , a key isoxazole-containing antibiotic, was approved by the FDA in 1961 and is still widely used in combination with trimethoprim for the treatment of various bacterial infections[1][2][3]. This marked the beginning of a new era for isoxazole-based therapeutics. The subsequent decades saw the approval of a diverse range of isoxazole-containing drugs, each with a unique mechanism of action and therapeutic application.

A chronological overview of some key isoxazole-containing drugs highlights the scaffold's enduring importance:

  • 1961: Sulfamethoxazole (in combination products) receives FDA approval for treating bacterial infections[1][2][3].

  • 1998: Leflunomide (Arava) is approved by the FDA for the treatment of rheumatoid arthritis, showcasing the isoxazole ring's potential in immunomodulation[4][5][6][7][8].

  • 2000: Zonisamide (Zonegran), initially synthesized in the 1970s, gains FDA approval as an adjunctive therapy for partial seizures in adults with epilepsy[9][10][11][12][13].

  • 2001: Valdecoxib (Bextra), a selective COX-2 inhibitor for the treatment of arthritis and pain, is approved by the FDA, demonstrating the role of isoxazoles in anti-inflammatory drug design. It was later withdrawn from the market in 2005 due to cardiovascular side effects[14][15][16][17].

This timeline illustrates the successful application of the isoxazole scaffold in developing drugs for a variety of therapeutic areas, a trend that continues with numerous isoxazole-containing compounds currently in preclinical and clinical development.

Synthetic Strategies: Building the Isoxazole Core

The construction of the isoxazole ring is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Protocol: 1,3-Dipolar Cycloaddition

One of the most widely employed and versatile methods for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction allows for the convergent assembly of the isoxazole core with good control over regioselectivity.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Derivative

Objective: To synthesize a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with a terminal alkyne.

Materials:

  • Substituted benzaldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Chloroform (CHCl3) or Dichloromethane (CH2Cl2) as solvent

Procedure:

  • A solution of the substituted benzaldoxime (1.0 eq) in chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • N-Chlorosuccinimide (1.1 eq) is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for 30-60 minutes, during which the corresponding hydroximoyl chloride is formed.

  • The terminal alkyne (1.2 eq) is then added to the reaction mixture.

  • The flask is cooled in an ice bath, and a solution of triethylamine (1.5 eq) in chloroform is added dropwise over a period of 30 minutes. The triethylamine acts as a base to generate the nitrile oxide in situ from the hydroximoyl chloride.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

Biological Activities and Quantitative Data

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities. Their ability to act as bioisosteres for other functional groups, such as amides and esters, and their favorable pharmacokinetic properties contribute to their success in drug discovery. The following tables summarize the quantitative bioactivity of representative isoxazole compounds across different therapeutic areas.

Anticancer Activity

Many isoxazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and other key enzymes involved in cell proliferation and survival.

Compound IDTargetCell LineIC50 (µM)Reference
Compound 8 VEGFR-2-0.0257[18]
Compound 10a VEGFR-2HepG20.79[18]
Compound 10c VEGFR-2HepG20.69[18]
Compound 28a c-MetEBC-10.18
Compound 3c -Leukemia (HL-60)<10[18]
Anti-Inflammatory Activity

The isoxazole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.

CompoundTargetIC50 (µM)Reference
Valdecoxib COX-2-[14]
Compound C3 COX-2-
Compound C5 COX-2-
Compound C6 COX-2-
Antibacterial Activity

Isoxazole-containing antibiotics, such as sulfamethoxazole, have been instrumental in combating bacterial infections. The following table presents the Minimum Inhibitory Concentration (MIC) values for some isoxazole derivatives against common bacterial strains.

Compound IDEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference
178d 117100[5]
178e 11095[5]
178f 95115[5]
Cloxacillin (Standard) 120100[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isoxazole-containing drugs are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Leflunomide and the De Novo Pyrimidine Synthesis Pathway

The immunosuppressive drug Leflunomide is a pro-drug that is rapidly converted in the body to its active metabolite, A77 1726. This active form exerts its effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By blocking this pathway, Leflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes, which are key players in the autoimmune response in rheumatoid arthritis.

Leflunomide_Pathway Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibition DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes PyrimidinePool Pyrimidine Pool (for DNA/RNA synthesis) DeNovo->PyrimidinePool Lymphocyte Activated Lymphocyte Proliferation PyrimidinePool->Lymphocyte Inflammation Inflammation in Rheumatoid Arthritis Lymphocyte->Inflammation VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Autophosphorylation Receptor Autophosphorylation VEGFR2->Autophosphorylation Leads to Isoxazole_Inhibitor Isoxazole Inhibitor Isoxazole_Inhibitor->VEGFR2 Inhibits (ATP-competitive) Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt) Autophosphorylation->Downstream Activates Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Drug_Discovery_Workflow Target_ID Target Identification & Validation Screening High-Throughput Screening (HTS) Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval Market Market Launch Approval->Market

References

A Technical Guide to the Synthesis of 3-Methylisoxazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoxazole ring is a prominent five-membered heterocycle that serves as a core structural motif in numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold in medicinal chemistry.[1][2] Specifically, 3-methylisoxazole-4-carboxylates are crucial intermediates in the synthesis of a wide range of more complex molecules, including anti-inflammatory agents and kinase inhibitors. This guide provides a comprehensive review of the primary synthetic strategies for obtaining these valuable building blocks, focusing on detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of the 3-methylisoxazole-4-carboxylate core is primarily achieved through two robust and well-established methodologies: 1,3-Dipolar Cycloaddition and Cyclocondensation of β-Dicarbonyl Compounds . Each strategy offers distinct advantages regarding regioselectivity, yield, and the availability of starting materials.

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings like isoxazoles.[3][4] The reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an enamine.[4][5] For the synthesis of 3-methylisoxazole-4-carboxylates, the key reaction occurs between acetonitrile oxide and an enamine derived from a β-ketoester.

A significant advantage of this method is its remarkable selectivity, which typically yields a single positional isomer, avoiding the complex separation issues that can plague other methods.[6] The nitrile oxide is commonly generated in situ from nitroethane using a dehydrating agent like phosphorus oxychloride (POCl₃).[6]

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product EAA Ethyl Acetoacetate Enamine Ethyl β-pyrrolidinocrotonate (Enamine) EAA->Enamine + Pyrrolidine Benzene, Reflux PYR Pyrrolidine NE Nitroethane NitrileOxide Acetonitrile Oxide NE->NitrileOxide + POCl3 Triethylamine POCl3 POCl3 Product Ethyl 3-Methylisoxazole- 4-carboxylate Enamine->Product [3+2] Cycloaddition + Acetonitrile Oxide NitrileOxide->Product

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

Cyclocondensation of β-Dicarbonyl Compounds

This classical approach involves the reaction of a β-dicarbonyl compound, or a derivative thereof, with hydroxylamine. For the synthesis of 3-methylisoxazole-4-carboxylates, the starting material is typically ethyl acetoacetate. To control the regioselectivity and favor the formation of the desired 3-methyl isomer over the 5-methyl isomer, the ethyl acetoacetate is first converted to an intermediate like ethyl ethoxymethyleneacetoacetate.[7][8]

This intermediate then undergoes cyclization with hydroxylamine hydrochloride or sulfate.[8][9] The reaction conditions, particularly pH and temperature, are critical for maximizing the yield of the target compound and minimizing the formation of the isomeric 5-methylisoxazole-4-carboxylate impurity.[7][8]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product EAA Ethyl Acetoacetate EEMA Ethyl Ethoxymethylene- acetoacetate EAA->EEMA + Triethylorthoformate Acetic Anhydride, Heat TEOF Triethylorthoformate HA Hydroxylamine (e.g., NH2OH·HCl) Product Ethyl 3-Methylisoxazole- 4-carboxylate EEMA->Product Cyclocondensation + Hydroxylamine

Caption: Workflow for Cyclocondensation Synthesis Pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic protocols, allowing for a direct comparison of the different methodologies.

MethodKey Starting MaterialsKey Reagents / ConditionsYield (%)Reference
1,3-Dipolar Cycloaddition Ethyl β-pyrrolidinocrotonate, 1-NitropropanePOCl₃, Triethylamine, Chloroform, 0°C to RT68-71%[6]
Cyclocondensation Ethyl ethoxymethyleneacetoacetate, Hydroxylamine sulfateSodium acetate, Ethanol, -5°CHigh Yield (unspecified)[7][8]
Multi-step Cyclization Methyl acetoacetate, Hydroxylamine HClNa₂CO₃, H₂O; then DMFDMA; then NaOH95.9% (first step)[9]
Amino-isoxazole Synthesis Ethyl 2-cyano-3-ethoxybut-2-enoate, Hydroxylamine HClEtONa, Ethanol, Room Temp, 24hHigh Yield (unspecified)[10][11]

Detailed Experimental Protocols

The protocols provided below are based on established literature procedures and offer detailed, step-by-step guidance for laboratory synthesis.

Protocol 1: Synthesis of Ethyl 3-Methylisoxazole-4-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is adapted from a general method described in Organic Syntheses for a similar isoxazole.[6] It proceeds in two main stages: the formation of the enamine followed by the cycloaddition.

Stage A: Preparation of Ethyl β-pyrrolidinocrotonate (Enamine)

  • Setup: In a 1-L flask equipped with a Dean-Stark apparatus and condenser, dissolve ethyl acetoacetate (1.00 mole, 130 g) and pyrrolidine (1.00 mole, 71 g) in 400 mL of benzene.

  • Reaction: Place the flask under a nitrogen atmosphere and heat to a vigorous reflux for approximately 45-60 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

  • Workup: Remove the benzene using a rotary evaporator. The resulting ethyl β-pyrrolidinocrotonate (approx. 180 g, 98% yield) is of high purity and can typically be used in the next step without further purification.[6]

Stage B: Cycloaddition to form this compound

  • Setup: In a 5-L, three-necked flask fitted with a dropping funnel and a gas inlet, dissolve the crude ethyl β-pyrrolidinocrotonate (1.00 mole, 183 g), nitroethane (approx. 1.2-1.3 moles), and triethylamine (400 mL) in 1 L of chloroform.

  • Reaction: Cool the flask in an ice bath under a nitrogen atmosphere. While stirring, slowly add a solution of phosphorus oxychloride (POCl₃) (1.1 moles, 170 g) in 200 mL of chloroform from the dropping funnel over a period of 3 hours.[6]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 15 hours.[6]

  • Workup: Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water. Wash the chloroform layer with 6 N HCl until the aqueous layer remains acidic. Subsequently, wash with 5% aqueous NaOH and then saturated brine.

  • Purification: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent with a rotary evaporator. The final product, this compound, is purified by vacuum distillation. The analogous ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate is reported to have a boiling point of 72°C at 0.5 mm Hg.[6][12]

Protocol 2: Synthesis of 3-Methylisoxazole-4-carboxylic Acid via Cyclocondensation

This protocol is based on a multi-step synthesis method reported in patent literature.[9]

Stage A: Preparation of 3-Methyl-4-isoxazol-5-one

  • Setup: In a suitable reaction vessel, dissolve sodium carbonate (0.5 mol, 53 g) in 1.5 L of water and stir for 30 minutes.

  • Reaction: Add hydroxylamine hydrochloride (1.0 mol, 69.5 g) in portions. After gas evolution ceases (approx. 30 minutes), slowly add methyl acetoacetate (1.0 mol, 130 g) dropwise.

  • Stirring: Stir the reaction mixture at room temperature overnight.

  • Workup: Extract the aqueous solution with ethyl acetate (3 x 500 mL). Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure to yield 3-methyl-4-isoxazol-5-one as a colorless oil (95 g, 95.9% yield).[9]

Stage B: Conversion to 3-Methylisoxazole-4-carboxylic Acid

  • Acetalization: React the 3-methyl-4-isoxazol-5-one with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the intermediate 4-dimethylaminomethylene-3-methyl-4-isoxazol-5-one.

  • Hydrolysis and Rearrangement: Subject this intermediate to hydrolysis in alkaline conditions (e.g., with NaOH solution). This step opens the lactone ring, which then re-closes to form the isoxazole-4-carboxylate salt.

  • Acidification: Carefully acidify the reaction mixture (e.g., with HCl) to precipitate the final product, 3-methylisoxazole-4-carboxylic acid.[9]

The synthesis of 3-methylisoxazole-4-carboxylates can be effectively accomplished through several reliable routes. The 1,3-dipolar cycloaddition method stands out for its excellent regioselectivity and good yields, making it a preferred choice when isomeric purity is critical.[6] The cyclocondensation of β-dicarbonyl derivatives offers a more classical and often high-yielding alternative, though careful control of reaction conditions is necessary to manage the formation of regioisomers.[7][8] The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including the desired scale, purity, and availability of starting materials.

References

The Versatile Virtuoso: Ethyl 3-methylisoxazole-4-carboxylate as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of organic chemistry, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among these foundational scaffolds, Ethyl 3-methylisoxazole-4-carboxylate has emerged as a particularly versatile and valuable component, empowering researchers and drug development professionals in their quest for novel pharmaceuticals and advanced agrochemicals. This technical guide delves into the core functionalities of this isoxazole derivative, offering a comprehensive overview of its synthesis, reactivity, and applications, supported by detailed experimental protocols and quantitative data.

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, bestows unique electronic properties upon this compound, rendering it a reactive yet stable intermediate for a wide array of chemical transformations.[1] Its utility is particularly pronounced in the construction of bioactive compounds, where the isoxazole ring can serve as a bioisostere for other functional groups, enhancing pharmacological profiles and modulating biological activity.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application. The properties of this compound and its close analogue, Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, are summarized below.

PropertyValueReference
Molecular Formula C₇H₉NO₃[2]
Molecular Weight 155.15 g/mol [2]
Appearance Clear, pale yellow to orange liquid[3]
Boiling Point 71-72 °C @ 0.5 mmHg (for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate)[4]
Density 1.066 g/mL at 25 °C (for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate)
Refractive Index n20/D 1.4630 (for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate)
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[1]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4[1]

Synthesis of the Isoxazole Core

The construction of the 3-methylisoxazole-4-carboxylate scaffold is a critical first step. A general and reliable method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[5] This approach is highly regioselective, yielding the desired isomer in good yields.[5] The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Nitrile Oxide Formation and Cycloaddition cluster_2 Step 3: Isoxazole Formation ethyl_acetoacetate Ethyl Acetoacetate enamine Ethyl β-pyrrolidinocrotonate ethyl_acetoacetate->enamine Benzene, reflux pyrrolidine Pyrrolidine pyrrolidine->enamine isoxazoline Isoxazoline Intermediate enamine->isoxazoline 1,3-Dipolar Cycloaddition nitroalkane Nitroalkane (e.g., Nitroethane) nitrile_oxide Nitrile Oxide (in situ) nitroalkane->nitrile_oxide pocli3 POCl₃, Et₃N pocli3->nitrile_oxide nitrile_oxide->isoxazoline final_product This compound isoxazoline->final_product Elimination of Pyrrolidine

Caption: General synthetic workflow for the preparation of this compound derivatives.

Experimental Protocols

A detailed experimental protocol for the synthesis of a closely related analog, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is provided below, adapted from a procedure in Organic Syntheses.[5] This can be modified for the synthesis of the 3-methyl derivative by using nitroethane in place of 1-nitropropane.

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

  • Step A: Preparation of Ethyl β-pyrrolidinocrotonate

    • A solution of ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 mL of benzene is prepared in a 1-L round-bottom flask equipped with a Dean-Stark apparatus.[5]

    • The mixture is refluxed vigorously under a nitrogen atmosphere for 45 minutes, during which the theoretical amount of water (18 mL) is collected.[5]

    • The benzene is removed using a rotary evaporator to yield approximately 180 g (98%) of ethyl β-pyrrolidinocrotonate, which can be used in the next step without further purification.[5]

  • Step B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

    • In a 5-L three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.[5]

    • The flask is cooled in an ice bath under a nitrogen atmosphere.

    • A solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform is added slowly to the stirred reaction mixture over 3 hours.[5]

    • After the addition is complete, the ice bath is removed, and the reaction is stirred for an additional 15 hours at room temperature.[5]

    • The reaction mixture is then poured into a separatory funnel and washed with 1 L of cold water.

    • The organic layer is washed successively with 6 N hydrochloric acid until the washings are acidic, followed by 5% aqueous sodium hydroxide and saturated brine.[5]

    • The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation.

    • The crude product is purified by vacuum distillation to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[5]

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical or agrochemical applications.[1] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or the isoxazole ring itself can undergo various transformations.

Synthesis of Bioactive Molecules: A Workflow Example

The following diagram illustrates a hypothetical multi-step synthesis of a bioactive carboxamide derivative starting from this compound, demonstrating its utility as a foundational scaffold.

Bioactive_Synthesis start This compound hydrolysis Hydrolysis start->hydrolysis NaOH, H₂O/EtOH acid 3-Methylisoxazole-4-carboxylic acid hydrolysis->acid activation Amide Coupling Reagents (e.g., HATU, EDCI) acid->activation activated_acid Activated Acid Intermediate activation->activated_acid coupling Amide Bond Formation activated_acid->coupling amine Bioactive Amine (R-NH₂) amine->coupling final_product Bioactive Isoxazole Carboxamide coupling->final_product

Caption: A representative workflow for the synthesis of a bioactive isoxazole carboxamide.

Table of Representative Reactions

The following table summarizes key transformations of this compound and its derivatives, highlighting its synthetic utility.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate1. NaOH, EtOH/H₂O, reflux; 2. HCl3-Ethyl-5-methylisoxazole-4-carboxylic acidHigh[5] (by analogy)
3-Methylisoxazole-4-carboxylic acidThionyl chloride3-Methylisoxazole-4-carbonyl chlorideNot specified(General transformation)
3-Methylisoxazole-4-carbonyl chlorideR-NH₂, baseN-substituted-3-methylisoxazole-4-carboxamideVaries(General transformation)
Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate10% NaOH, 70 °C; then HCl to pH 45-Amino-3-methyl-isoxazole-4-carboxylic acidNot specified[6][7]

Conclusion

This compound is a cornerstone building block in modern organic synthesis, offering a gateway to a diverse range of complex and biologically active molecules. Its straightforward synthesis, well-defined reactivity, and the inherent properties of the isoxazole ring make it an invaluable tool for chemists in both academic and industrial settings. The continued exploration of its synthetic potential is expected to lead to the discovery of new therapeutic agents and agrochemicals with improved efficacy and novel modes of action.

References

The Isoxazole Ring: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity make it a privileged scaffold in numerous biologically active compounds and a valuable synthon for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the isoxazole ring's reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Reactivity Principles

The reactivity of the isoxazole ring is governed by the interplay of the electronegative oxygen and nitrogen atoms, which influences the electron distribution within the aromatic system. This results in a π-excessive heterocycle that exhibits a dual character, being susceptible to both electrophilic and nucleophilic attack, as well as undergoing a variety of ring-opening and cycloaddition reactions.[1] The weak N-O bond is a key feature, predisposing the ring to cleavage under certain reductive or basic conditions, a property that is often exploited in synthetic strategies.[2][3]

Electrophilic Aromatic Substitution

Electrophilic substitution on the isoxazole ring predominantly occurs at the C4 position.[4] This regioselectivity is attributed to the electronic directing effects of the ring heteroatoms.

Key Chemical Transformations

The versatility of the isoxazole ring is demonstrated by its participation in a wide array of chemical reactions, enabling extensive functionalization and elaboration.

Cycloaddition Reactions

The [3+2] cycloaddition of a nitrile oxide with an alkyne is a fundamental and widely utilized method for the synthesis of the isoxazole core.[5][6][7] This reaction is often highly regioselective, yielding 3,5-disubstituted isoxazoles.[8]

Table 1: Regioselectivity in [3+2] Cycloaddition for Isoxazole Synthesis

Dipole (Nitrile Oxide)Dipolarophile (Alkyne)Catalyst/ConditionsMajor RegioisomerYield (%)Reference
Benzonitrile oxidePhenylacetyleneCu(I), base3,5-DiphenylisoxazoleGood[9]
Ethyl 2-nitroacetate1-HeptyneEt3N3-Ethoxycarbonyl-5-pentylisoxazoleHigh[10]
In situ generated from aldoximeTerminal alkynesBleach (NaOCl)3,5-Disubstituted isoxazoles97[8]
Ring-Opening Reactions

The inherent weakness of the N-O bond allows for facile ring-opening of isoxazoles under various conditions, providing access to valuable difunctionalized intermediates such as β-aminoenones, 1,3-dicarbonyls, and α,β-unsaturated ketones.[2][11] This reactivity is a powerful tool in synthetic organic chemistry. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel can reductively cleave the N-O bond.[8] More recently, methods for ring-opening fluorination have been developed, yielding α-fluorocyanoketones.[12][13]

Table 2: Conditions for Isoxazole Ring-Opening Reactions

Isoxazole DerivativeReagents and ConditionsProduct TypeYield (%)Reference
3,5-DimethylisoxazoleH2, Pd/C, Ethanolβ-AminoenoneHigh[14]
Substituted isoxazolesSelectfluor®, MeCN/H2Oα-FluorocyanoketoneModerate to Good[12][13]
3,5-Disubstituted isoxazolesFe(III) catalyst, Microwave1,4-Diacyl pyrrolesHigh[11]
Electrophilic Cyclization

Highly substituted isoxazoles can be efficiently synthesized through the electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones.[15][16] Reagents such as iodine monochloride (ICl) have proven to be highly effective for this transformation, affording 4-iodoisoxazoles which can be further functionalized.[15][17][18]

Table 3: Electrophilic Cyclization for the Synthesis of 4-Haloisoxazoles

Substrate (Z-O-methyl oxime of 2-alkyn-1-one)ElectrophileSolventYield of 4-Haloisoxazole (%)Reference
1-Phenyl-3-phenylprop-2-yn-1-one O-methyl oximeIClCH2Cl295[15]
1-(Thiophen-2-yl)-3-phenylprop-2-yn-1-one O-methyl oximeIClCH2Cl292[15]
1,3-Diphenylprop-2-yn-1-one O-methyl oximeBr2CH2Cl285[17]

Experimental Protocols

General Procedure for the Synthesis of 5-Arylisoxazoles in Aqueous Media

This protocol describes a green and efficient synthesis of 5-arylisoxazole derivatives.[19]

  • To a 25-mL round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).

  • Add 5 mL of water to the flask.

  • Stir the reaction mixture at room temperature for the appropriate time as monitored by TLC.

  • Upon completion of the reaction, collect the solid product by suction filtration.

  • Wash the solid with water and dry to afford the pure 5-arylisoxazole derivative.

Protocol for Electrophilic Cyclization to 4-Iodoisoxazoles

The following is a representative procedure for the ICl-induced cyclization of a Z-O-methyl oxime of a 2-alkyn-1-one.[15]

  • Dissolve the Z-O-methyl oxime of the 2-alkyn-1-one (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of iodine monochloride (1.1 mmol) in dichloromethane dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-iodoisoxazole.

Visualizing Isoxazole Chemistry

The following diagrams, generated using Graphviz, illustrate key concepts in isoxazole reactivity and synthesis.

reaction_mechanism cluster_reactants Reactants cluster_product Product nitrile_oxide R1-C≡N⁺-O⁻ Nitrile Oxide isoxazole 3,5-Disubstituted Isoxazole nitrile_oxide->isoxazole [3+2] Cycloaddition alkyne R2-C≡C-R3 Alkyne alkyne->isoxazole

A simplified diagram of the [3+2] cycloaddition reaction to form an isoxazole ring.

ring_opening cluster_conditions Reaction Conditions cluster_products Ring-Opened Products isoxazole Substituted Isoxazole reductive Reductive Cleavage (e.g., H₂, Pd/C) isoxazole->reductive electrophilic Electrophilic Attack (e.g., Selectfluor®) isoxazole->electrophilic base_mediated Base-Mediated (e.g., NaOEt) isoxazole->base_mediated enone β-Aminoenone reductive->enone fluoroketone α-Fluorocyanoketone electrophilic->fluoroketone dicarbonyl 1,3-Dicarbonyl base_mediated->dicarbonyl

Pathways for the ring-opening of isoxazoles under different conditions.

experimental_workflow start Start: Z-O-methyl oxime of 2-alkyn-1-one dissolve Dissolve in CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_icl Add ICl solution cool->add_icl stir Stir and warm to RT add_icl->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layers extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End: 4-Iodoisoxazole purify->end

A typical experimental workflow for the synthesis of 4-iodoisoxazoles via electrophilic cyclization.

Conclusion

The isoxazole ring is a remarkably versatile heterocyclic system with a rich and diverse reactivity profile. Its importance in drug discovery and as a synthetic intermediate is well-established and continues to grow.[20][21][22][23] A thorough understanding of its reactivity, including cycloaddition, ring-opening, and substitution reactions, is crucial for leveraging its full potential in the design and synthesis of novel chemical entities. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the unique chemistry of the isoxazole ring.

References

Preliminary biological screening of Ethyl 3-methylisoxazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Preliminary Biological Screening of Ethyl 3-methylisoxazole-4-carboxylate Derivatives: An In-depth Technical Guide

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This technical guide focuses on the preliminary biological screening of derivatives of this compound, a key intermediate in the synthesis of various bioactive compounds. The primary derivatives discussed are isoxazole-4-carboxamides and Schiff bases, which have been evaluated for their anticancer, anti-inflammatory, and antimicrobial properties.

Data Presentation

The biological activities of various this compound derivatives are summarized below. These tables provide a comparative overview of their potency in different biological assays.

Anticancer Activity

The cytotoxic effects of novel isoxazole-carboxamide derivatives were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in µg/mL.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives (IC50 in µg/mL) [1]

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)Hep3B (Liver Cancer)
2a 39.80>100>100
2d 15.4863.1023.00
2e >100>10023.00

Note: The synthesis of these derivatives involved the coupling of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with various aniline derivatives.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives has been assessed through their ability to inhibit cyclooxygenase (COX) enzymes and reduce inflammation in animal models.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Isoxazole-Carboxamide Derivatives (IC50 in nM) [2]

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13 64134.63

Note: Compound A13 features a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other.[2]

Table 3: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in Carrageenan-Induced Paw Edema Model [3][4]

CompoundDose% Edema Inhibition (2h)% Edema Inhibition (3h)
5b Not Specified75.6876.71
5c Not Specified74.4875.56
5d Not Specified71.8672.32
Antimicrobial Activity

Schiff base derivatives of isoxazoles have been screened for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 4: Antimicrobial Activity of Benzothiazole-Linked Isoxazole Schiff Bases (MIC in µg/mL) [5]

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
12d 3.9 - 32.53.9 - 32.57.8 - 31.2
12g 3.9 - 32.53.9 - 32.57.8 - 31.2
12l 3.9 - 32.53.9 - 32.57.8 - 31.2

Note: Ciprofloxacin and Miconazole were used as standard antibacterial and antifungal drugs, respectively.[5]

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for 72 hours.[8]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plates for 1.5 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker at 37°C and measure the absorbance at 492 nm using a microplate reader.[8]

Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize Wistar rats (240–285 g) for at least one week under controlled environmental conditions.

  • Grouping: Divide the animals into control and treatment groups.

  • Compound Administration: Administer the test compounds or vehicle (for the control group) orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[9]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[4]

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.

Protocol:

  • Preparation of Stock Solutions: Dissolve the isoxazole derivatives in a suitable solvent like DMSO to prepare stock solutions of known concentration.[11]

  • Serial Dilution: Perform serial dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (adjusted to 0.5 McFarland standard).[11]

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compounds to inhibit the COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use ovine COX-1 and recombinant ovine COX-2 for the assay.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, arachidonic acid (substrate), and the test compound in a suitable buffer.

  • Peroxidase Activity Measurement: The COX peroxidase activity is monitored by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a colorimetric inhibitor screening assay kit.[12]

  • Data Analysis: Calculate the percentage of inhibition of COX activity by the test compounds and determine the IC50 values.[12]

Visualizations

The following diagrams illustrate the experimental workflows for the biological screening assays described above.

experimental_workflow_anticancer cluster_workflow Anticancer Screening Workflow (MTT Assay) start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate_24h Incubate (24 hours) seed_cells->incubate_24h add_compounds Add Isoxazole Derivatives (various concentrations) incubate_24h->add_compounds incubate_72h Incubate (72 hours) add_compounds->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_1_5h Incubate (1.5 hours) add_mtt->incubate_1_5h solubilize Add DMSO (Solubilize Formazan) incubate_1_5h->solubilize read_absorbance Measure Absorbance (492 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Anticancer Screening using the MTT Assay.

experimental_workflow_anti_inflammatory cluster_workflow Anti-inflammatory Screening Workflow (Carrageenan-Induced Paw Edema) start Start acclimatize Acclimatize Rats start->acclimatize group_animals Group Animals (Control & Treatment) acclimatize->group_animals administer_compounds Administer Isoxazole Derivatives or Vehicle group_animals->administer_compounds inject_carrageenan Induce Edema (Inject Carrageenan) administer_compounds->inject_carrageenan measure_volume Measure Paw Volume (at time intervals) inject_carrageenan->measure_volume calculate_inhibition Calculate % Edema Inhibition measure_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for Anti-inflammatory Screening via Carrageenan-Induced Paw Edema.

experimental_workflow_antimicrobial cluster_workflow Antimicrobial Screening Workflow (MIC Determination) start Start prepare_stocks Prepare Compound Stock Solutions start->prepare_stocks serial_dilute Serial Dilution in 96-well Plate prepare_stocks->serial_dilute prepare_inoculum Prepare Standardized Microbial Inoculum serial_dilute->prepare_inoculum inoculate_plate Inoculate Plate with Microorganisms prepare_inoculum->inoculate_plate incubate Incubate Plate (18-48 hours) inoculate_plate->incubate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate->determine_mic end End determine_mic->end

Caption: Workflow for Antimicrobial Screening by MIC Determination.

References

Ethyl 3-methylisoxazole-4-carboxylate: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and storage requirements for Ethyl 3-methylisoxazole-4-carboxylate. The information is intended to support laboratory personnel in managing this chemical safely and effectively. Due to the limited availability of specific toxicological data for this compound, this guide emphasizes a cautious approach based on established best practices for handling similar chemical structures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound and a structurally related compound, Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, for comparison.

PropertyThis compoundEthyl 3-ethyl-5-methylisoxazole-4-carboxylate
Molecular Formula C₇H₉NO₃[1][2]C₉H₁₃NO₃
Molecular Weight 155.15 g/mol [1][2]183.20 g/mol
CAS Number 20328-15-8[1]53064-41-8[3]
Appearance Clear, colorless to yellow to orange liquidNot specified
Boiling Point Not specified71-72 °C @ 0.5 mmHg[3]
Density Not specified1.066 g/mL at 25 °C
Refractive Index 1.4570-1.4620 @ 20°Cn20/D 1.4630
Flash Point Not specified103 °C (closed cup)

Hazard Identification and Toxicological Information

Hazard CategoryClassificationPrecautionary Statement
Skin Corrosion/Irritation Category 2Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation Category 2Causes serious eye irritation.
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)May cause respiratory irritation.[4]
Acute Toxicity (Oral, Dermal, Inhalation) No data availableHandle with caution to avoid exposure.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key stages of handling, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work in a well-ventilated area (e.g., fume hood) don_ppe Don appropriate PPE: - Safety glasses with side shields or goggles - Chemical-resistant gloves (e.g., nitrile) - Lab coat prep_area->don_ppe Before handling weighing Weighing and Transfer: - Use a dedicated spatula - Avoid generating dust or aerosols don_ppe->weighing Proceed to handling dissolving Dissolving: - Add solid to solvent slowly - Use a magnetic stirrer to avoid splashing weighing->dissolving reaction Reaction: - Conduct in a closed system if possible - Monitor the reaction for any signs of exotherm or pressure buildup dissolving->reaction decontaminate Decontaminate glassware and work surfaces reaction->decontaminate After experiment dispose Dispose of waste in a designated, labeled container for chemical waste decontaminate->dispose remove_ppe Remove PPE carefully to avoid skin contamination dispose->remove_ppe wash_hands Wash hands thoroughly with soap and water remove_ppe->wash_hands

Safe Handling Workflow for this compound.
Recommended Personal Protective Equipment

  • Eye Protection: Wear safety glasses with side shields or chemical goggles that conform to European Standard EN166.

  • Hand Protection: Wear protective gloves. Inspect gloves before use and refer to the manufacturer's instructions for permeability and breakthrough times.

  • Skin and Body Protection: Wear a long-sleeved lab coat.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

Storage ConditionRecommendation
Container Keep container tightly closed.
Environment Store in a dry, cool, and well-ventilated place.[5]
Incompatible Materials None known. However, avoid strong oxidizing agents, strong acids, and strong bases as a general precaution.
Stability Stable under normal conditions.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols: General Recommendations

While specific experimental protocols for this compound are not available, the following general procedures should be adopted when working with this and similar chemical compounds.

Weighing and Dispensing
  • Preparation: Ensure the weighing area is clean and located within a fume hood or a ventilated enclosure.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully dispense the required amount of this compound into the weighing vessel using a clean spatula. Avoid creating dust or splashing the liquid.

  • Cleaning: Clean the spatula and any contaminated surfaces immediately after use.

Dissolution
  • Solvent Preparation: Add the desired volume of solvent to a clean reaction vessel equipped with a magnetic stir bar.

  • Addition of Compound: Slowly add the weighed this compound to the solvent while stirring.

  • Mixing: Continue stirring until the compound is fully dissolved. Gentle heating may be applied if necessary, but this should be done with caution and with appropriate monitoring to prevent splashing or boiling.

Waste Disposal
  • Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Management: Keep the waste container closed when not in use.

  • Disposal: Dispose of the chemical waste through an approved waste disposal service in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical that requires careful handling due to its potential as a skin, eye, and respiratory irritant. The lack of comprehensive toxicological data necessitates a conservative approach to safety. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and following established safe laboratory practices, researchers can minimize the risks associated with this compound. Always consult the most recent Safety Data Sheet before use and ensure that all laboratory personnel are trained on the specific hazards and handling requirements.

References

Methodological & Application

Detailed synthesis protocol for Ethyl 3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 3-methylisoxazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined procedure focuses on a regioselective approach to ensure the preferential formation of the desired 3-methyl isomer.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The regioselective synthesis of this molecule is crucial to avoid the formation of the isomeric impurity, Ethyl 5-methylisoxazole-4-carboxylate, which can be challenging to separate. The protocol described herein is a two-step process commencing with the regioselective synthesis of 3-methylisoxazole-4-carboxylic acid, followed by a Fischer-Speier esterification to yield the final product.

Overall Reaction Scheme

Data Summary

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reactants and Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (per step)Moles
Step 1
Ethyl acetoacetateC₆H₁₀O₃130.1413.0 g0.1
Hydroxylamine hydrochlorideNH₂OH·HCl69.497.6 g0.11
Sodium hydroxideNaOH40.008.8 g0.22
N,N-Dimethylformamide dimethyl acetalC₅H₁₃NO₂119.1614.3 g0.12
Hydrochloric acid (conc.)HCl36.46As needed-
Step 2
3-Methylisoxazole-4-carboxylic acidC₅H₅NO₃127.1010.2 g0.08
EthanolC₂H₅OH46.07100 mL-
Sulfuric acid (conc.)H₂SO₄98.081 mL-

Table 2: Product Characterization

ProductMolecular FormulaMolar Mass ( g/mol )Expected YieldAppearanceBoiling Point
This compoundC₇H₉NO₃155.1575-85% (overall)Colorless to pale yellow oil~205-207 °C (atm)

Experimental Protocols

Step 1: Synthesis of 3-Methylisoxazole-4-carboxylic acid

This procedure is adapted from a regioselective method to favor the formation of the 3-methyl isomer.

  • Preparation of 3-Methyl-4,5-dihydroisoxazol-5-one:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

    • Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) to the solution and stir until fully dissolved.

    • Cool the solution in an ice bath and slowly add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methyl-4,5-dihydroisoxazol-5-one.

  • Formation of 3-Methylisoxazole-4-carboxylic acid:

    • To the crude 3-methyl-4,5-dihydroisoxazol-5-one, add N,N-dimethylformamide dimethyl acetal (14.3 g, 0.12 mol) and heat the mixture at 80-90 °C for 2 hours.

    • Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (0.8 g, 0.02 mol) in water (20 mL).

    • Stir the mixture at room temperature for 1 hour.

    • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-methylisoxazole-4-carboxylic acid.

Step 2: Synthesis of this compound (Fischer-Speier Esterification)

  • Esterification:

    • In a round-bottom flask equipped with a reflux condenser, suspend 3-methylisoxazole-4-carboxylic acid (10.2 g, 0.08 mol) in absolute ethanol (100 mL).

    • Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation to yield a colorless to pale yellow oil.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Methylisoxazole-4-carboxylic acid cluster_step2 Step 2: Fischer-Speier Esterification A Ethyl acetoacetate + Hydroxylamine HCl B Cyclization A->B C 3-Methyl-4,5-dihydroisoxazol-5-one B->C D Reaction with N,N-Dimethylformamide dimethyl acetal C->D E Hydrolysis and Rearrangement D->E F 3-Methylisoxazole-4-carboxylic acid E->F G 3-Methylisoxazole-4-carboxylic acid + Ethanol F->G Intermediate Product H Acid-catalyzed Esterification G->H I Crude Product H->I J Work-up and Purification I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway Start Starting Materials (Ethyl acetoacetate, Hydroxylamine) Step1 Regioselective Cyclization Start->Step1 Step 1 Intermediate_Acid Intermediate (3-Methylisoxazole-4-carboxylic acid) Step2 Esterification Intermediate_Acid->Step2 Step 2 Final_Product Final Product (this compound) Step1->Intermediate_Acid Step2->Final_Product

Caption: Logical relationship of the two-step synthesis process.

Application of Ethyl 3-methylisoxazole-4-carboxylate in Pharmaceutical Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylisoxazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1] Its isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutics, with a focus on anti-inflammatory drug discovery.

The isoxazole moiety is present in several FDA-approved drugs, such as the anti-rheumatic agent Leflunomide and the COX-2 inhibitor Valdecoxib, underscoring the therapeutic importance of this heterocyclic ring system.[2][5] this compound, while not typically an active pharmaceutical ingredient (API) itself, is a key intermediate in the synthesis of more complex, biologically active molecules.[1] It is also recognized as a potential isomeric impurity in the synthesis of related compounds like Leflunomide, making its study and characterization important for quality control in pharmaceutical manufacturing.

These notes will guide researchers through the process of utilizing this compound as a starting material for the synthesis of a chemical library of derivatives, followed by their screening for anti-inflammatory activity and target validation through enzymatic assays.

Data Presentation: Biological Activity of Isoxazole Derivatives

The following tables summarize the biological activity of various isoxazole derivatives, including compounds structurally related to those that can be synthesized from this compound. This data is provided to illustrate the potential therapeutic efficacy of this class of compounds.

Table 1: Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDCell LineAssayIC50 (µM)Reference
Leflunomide (active metabolite A77 1726)Human LymphocytesProliferation Assay~0.6[6]
Valdecoxib---COX-2 Inhibition---[5]
Indolyl-isoxazoles---Carrageenan-induced rat paw edema (% reduction)36.6 - 73.7[6]

Table 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition by Isoxazole Derivatives and Analogs

Compound IDEnzyme SourceIC50 (nM)Reference
A77 1726 (active metabolite of Leflunomide)Human DHODH~600[6]
BrequinarHuman DHODH4.5[7]
H-006Human DHODH3.8[8]
Indoluidin DHuman DHODH210[7]

Experimental Protocols

Protocol 1: Synthesis of a 3-Methylisoxazole-4-carboxamide Library

This protocol describes a general method for the synthesis of a library of N-substituted 3-methylisoxazole-4-carboxamides starting from this compound. The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.1 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to precipitate the 3-methylisoxazole-4-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling to Generate a Carboxamide Library

  • Dissolve 3-methylisoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with 1% aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the desired N-substituted 3-methylisoxazole-4-carboxamide.[9]

Protocol 2: In Vitro Anti-inflammatory Screening Assay - LPS-induced TNF-α Release in THP-1 Cells

This assay is used to evaluate the potential anti-inflammatory effects of the synthesized isoxazole derivatives.

  • Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells into 96-well plates at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole derivatives (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 4-6 hours at 37°C.

  • Cytokine Measurement: Centrifuge the plates and collect the supernatant. Measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for active compounds.[2]

Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay

This assay determines if the synthesized compounds inhibit the activity of DHODH, a key enzyme in pyrimidine biosynthesis and the target of Leflunomide.

  • Reagents:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (DHO) - substrate

    • Decylubiquinone - electron acceptor

    • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

    • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Assay Procedure:

    • Add 2 µL of the test compound dilutions (in DMSO) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution in assay buffer to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

    • Prepare a reaction mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Determine the percentage inhibition of DHODH activity compared to the vehicle control.

    • Calculate the IC50 value for active compounds by fitting the data to a dose-response curve.[4]

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening & Hit Identification cluster_validation Target Validation & Lead Optimization start This compound hydrolysis Hydrolysis start->hydrolysis acid 3-methylisoxazole-4-carboxylic acid hydrolysis->acid coupling Amide Coupling acid->coupling library Library of N-substituted 3-methylisoxazole-4-carboxamides coupling->library anti_inflammatory In Vitro Anti-inflammatory Assay (LPS-induced TNF-α release) library->anti_inflammatory hits Active 'Hit' Compounds anti_inflammatory->hits moa Mechanism of Action Studies hits->moa dhodh DHODH Inhibition Assay moa->dhodh lead Lead Compounds dhodh->lead

Caption: Drug discovery workflow using this compound.

leflunomide_pathway cluster_drug Drug Action cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_cellular Cellular Effects in Activated Lymphocytes leflunomide Leflunomide (Prodrug) a771726 A77 1726 (Active Metabolite) leflunomide->a771726 Metabolism dho Dihydroorotate a771726->dho Inhibits orotate Orotate dho->orotate DHODH ump UMP orotate->ump dna_rna DNA & RNA Synthesis ump->dna_rna proliferation Lymphocyte Proliferation dna_rna->proliferation immune_response Inflammatory Immune Response proliferation->immune_response

Caption: Mechanism of action of Leflunomide via DHODH inhibition.

References

Application Notes and Protocols: Ethyl 3-methylisoxazole-4-carboxylate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3-methylisoxazole-4-carboxylate as a key intermediate in the development of novel agrochemicals. This document details the synthesis of active ingredients, formulation protocols, and biological efficacy of derived herbicides and fungicides.

Introduction

This compound is a versatile chemical building block utilized in the synthesis of a variety of biologically active molecules.[1] Its isoxazole core is a recognized pharmacophore in numerous pharmaceutical and agrochemical compounds. In the agricultural sector, derivatives of this compound have demonstrated significant potential as both herbicides and fungicides, offering novel modes of action and opportunities to address resistance in weed and pathogen populations. This document outlines the synthetic pathways from this precursor to potent active ingredients and provides protocols for their formulation and biological evaluation.

Herbicide Development from this compound

Derivatives of this compound have been successfully synthesized and evaluated as potent herbicides. A notable class of these herbicides functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the plant's carotenoid biosynthesis pathway.

Synthesis of an HPPD-Inhibiting Herbicide Intermediate

The following protocol describes a general method for the synthesis of a key herbicidal intermediate derived from an isoxazole carboxylate.

Experimental Protocol: Synthesis of 5-cyclopropylisoxazole-4-carboxylic acid

This protocol is adapted from the synthesis of related N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Cyclization: Dissolve Ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol.

  • Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the mixture while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with hydrochloric acid to pH 4-5.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-cyclopropylisoxazole-4-carboxylate.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.

  • The precipitated 5-cyclopropylisoxazole-4-carboxylic acid is filtered, washed with cold water, and dried under vacuum.

Formulation of an Isoxazole-Based Herbicide

The following are general protocols for formulating the synthesized active ingredient into a usable agrochemical product.

Experimental Protocol: Wettable Powder (WP) Formulation

Materials:

  • Synthesized Isoxazole-based Active Ingredient (e.g., 5-cyclopropylisoxazole-4-carboxylic acid derivative)

  • Solid carrier (e.g., Kaolin or precipitated silica)

  • Wetting agent (e.g., Sodium dodecyl sulfate)

  • Dispersing agent (e.g., Lignosulfonate)

Procedure:

  • Thoroughly mix the active ingredient (10-55% by weight), solid carrier (40-88% by weight), wetting agent (1-5% by weight), and dispersing agent (1-5% by weight) in a blender.

  • The mixture is then finely milled using an air-jet mill or similar equipment to achieve a particle size of less than 50 µm.

  • The resulting powder is a wettable powder formulation ready for dilution in water for application.

Experimental Protocol: Emulsifiable Concentrate (EC) Formulation

Materials:

  • Synthesized Isoxazole-based Active Ingredient

  • Solvent (e.g., Aromatic hydrocarbon solvent like xylene or a vegetable oil methyl ester)

  • Emulsifier (e.g., a blend of non-ionic and anionic surfactants)

Procedure:

  • Dissolve the active ingredient (20-50% by weight) in the chosen solvent (35-75% by weight).

  • Add the emulsifier blend (5-15% by weight) to the solution and mix thoroughly until a homogenous solution is obtained.

  • The resulting solution is an emulsifiable concentrate that will form a stable emulsion when mixed with water.

Herbicidal Efficacy Data

The following table summarizes the herbicidal activity of various isoxazole derivatives against common weeds.

Compound IDTarget WeedApplication Rate (g/ha)Inhibition (%)Reference
I-26Portulaca oleracea10 mg/L100[1]
I-26Abutilon theophrasti10 mg/L100[1]
Butachlor (Control)Portulaca oleracea10 mg/L50[1]
Butachlor (Control)Abutilon theophrasti10 mg/L50[1]
I-05Echinochloa crusgalli150Post-emergence bleaching[1]
I-05Abutilon theophrasti150Post-emergence bleaching[1]
Mode of Action: HPPD Inhibition

Isoxazole herbicides, such as isoxaflutole and its derivatives, act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone, a necessary cofactor for phytoene desaturase, an enzyme in the carotenoid synthesis pathway. Inhibition of HPPD leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. The resulting "bleaching" effect on new growth is a characteristic symptom of HPPD-inhibiting herbicides.

HPPD_Inhibition_Pathway Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate Tyr->HPP Transamination HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate HPPD->HGA Catalysis Bleaching Bleaching Symptoms (Plant Death) HPPD->Bleaching Isoxazole Isoxazole Herbicide (Active Metabolite) Isoxazole->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Biosynthesis PhytoeneDesaturase Phytoene Desaturase Plastoquinone->PhytoeneDesaturase Cofactor for Carotenoids Carotenoids PhytoeneDesaturase->Carotenoids Synthesis of Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll

HPPD Inhibition Pathway

Fungicide Development from this compound

The isoxazole scaffold is also present in several compounds with notable fungicidal activity. The development of fungicides from this compound offers a promising avenue for new crop protection agents.

Synthesis of a Fungicidal Isoxazole Carboxamide

The following is a generalized protocol for the synthesis of a fungicidal isoxazole carboxamide, a class of compounds that has shown efficacy against various plant pathogens.

Experimental Protocol: Synthesis of a 3-Aryl-isoxazole-4-carboxamide

Materials:

  • This compound

  • Aryl amine (e.g., 4-chloroaniline)

  • Sodium hydride

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Amidation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C and slowly add the aryl amine (1.1 equivalents) dissolved in anhydrous THF.

  • Stir the mixture at 0°C for 30 minutes.

  • Add this compound (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 3-aryl-isoxazole-4-carboxamide.

Fungicidal Efficacy Data

The table below presents the in vitro antifungal activity of representative isoxazole derivatives against a plant pathogenic fungus.

| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Isoxazole Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37 |[2] | | Carbendazim (Control) | Rhizoctonia solani | 1.00 |[2] |

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow from the starting material, this compound, to the final application of formulated agrochemicals.

Agrochemical_Workflow Start Ethyl 3-methylisoxazole- 4-carboxylate Synthesis Chemical Synthesis of Active Ingredient Start->Synthesis Herbicide Herbicidal Isoxazole Derivative Synthesis->Herbicide Fungicide Fungicidal Isoxazole Derivative Synthesis->Fungicide Formulation Formulation Development (WP, EC, etc.) Herbicide->Formulation Fungicide->Formulation FinalProduct Final Agrochemical Product Formulation->FinalProduct Application Application to Crops (Pre- or Post-emergence) FinalProduct->Application WeedControl Weed Control Application->WeedControl FungalControl Fungal Disease Control Application->FungalControl

Agrochemical Development Workflow

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel herbicides and fungicides. The isoxazole scaffold provides a robust platform for the development of active ingredients with diverse modes of action, including the potent inhibition of the HPPD enzyme in plants. The formulation of these active ingredients into stable and effective agrochemical products is a critical step in their practical application. The protocols and data presented herein provide a foundation for researchers and scientists in the field of agrochemical development to explore the potential of isoxazole-based compounds for crop protection. Further research into optimizing formulations and expanding the biological activity spectrum of these derivatives is warranted.

References

Application Notes and Protocols for the Creation of Novel Isoxazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis and evaluation of novel isoxazole-based compounds as potential anticancer agents. It includes protocols for key biological assays, quantitative data on the efficacy of selected compounds, and visualizations of relevant signaling pathways.

I. Synthesis of Isoxazole-Based Anticancer Agents

The isoxazole scaffold is a versatile starting point for the development of novel anticancer therapeutics.[1][2] A common and effective method for synthesizing isoxazole derivatives, particularly isoxazole-carboxamides, is through a coupling reaction between a synthesized isoxazole carboxylic acid and various aniline derivatives.[3][4]

General Protocol for the Synthesis of Isoxazole-Carboxamide Derivatives

This protocol outlines the synthesis of isoxazole-carboxamide derivatives, a class of compounds that has shown promising anticancer activities.[3][4]

Materials:

  • 3-(substituted-phenyl)-5-methylisoxazole-4-carboxylic acid

  • Appropriate aniline derivative

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • 1% Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve the 3-(substituted-phenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equivalent) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Add DMAP (0.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: Add the appropriate aniline derivative (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with 1% NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane) to yield the desired isoxazole-carboxamide derivative.[3]

  • Characterization: Characterize the purified compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[4]

II. In Vitro Anticancer Activity Evaluation

The following are detailed protocols for key experiments to evaluate the anticancer efficacy of the synthesized isoxazole compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized isoxazole compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V-FITC/PI Staining Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, a hallmark of early apoptosis.

Materials:

  • Cancer cell lines

  • Synthesized isoxazole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole compounds at their respective IC₅₀ concentrations for 24-48 hours. Include untreated and positive control groups.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

III. Quantitative Data Summary

The following tables summarize the cytotoxic activity of representative isoxazole-based anticancer agents against various human cancer cell lines.

Table 1: IC₅₀ Values of Isoxazole-Carboxamide Derivatives

CompoundMCF-7 (Breast)HeLa (Cervical)Hep3B (Liver)
2a 39.80 µM>100 µM>100 µM
2d >100 µM15.48 µM~23 µM
2e >100 µM>100 µM~23 µM

Data sourced from a study on isoxazole-carboxamide derivatives.[3]

Table 2: IC₅₀ Values of Benzopyran-4-one-Isoxazole Hybrid Compounds

CompoundCCRF-CEM (Leukemia)PC3 (Prostate)DU-145 (Prostate)MDA-MB-231 (Breast)
5a 11.55 µM5.60 µM17.84 µM15.28 µM
5b 36.46 µM22.20 µM14.77 µM51.15 µM
5c 3.32 µM11.03 µM12.92 µM12.23 µM
5d 16.16 µM5.26 µM12.70 µM14.58 µM

Data adapted from a study on benzopyran-4-one-isoxazole hybrids.[4]

Table 3: IC₅₀ Values of 4-(Trifluoromethyl)isoxazoles

CompoundMCF-7 (Breast)4T1 (Breast)PC-3 (Prostate)
TTI-4 2.63 µM--

Data from a study on 4-(trifluoromethyl)isoxazoles.[5]

IV. Signaling Pathways and Experimental Workflows

The anticancer effects of isoxazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways often targeted by isoxazole-based anticancer agents.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Bad Bad AKT->Bad Inhibition Caspase9 Caspase-9 AKT->Caspase9 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibition Bad->Apoptosis Caspase9->Apoptosis Isoxazole Isoxazole Derivative Isoxazole->PI3K Inhibition Isoxazole->AKT Inhibition

Caption: PI3K/AKT signaling pathway and points of inhibition by isoxazole derivatives.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Isoxazole Isoxazole Derivative Isoxazole->Raf Inhibition Isoxazole->MEK Inhibition

Caption: MAPK/ERK signaling pathway with potential inhibition sites for isoxazole compounds.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Ras Ras VEGFR->Ras Activation Angiogenesis Angiogenesis PLCg->Angiogenesis Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation Ras->Proliferation Isoxazole Isoxazole Derivative Isoxazole->VEGFR Inhibition

Caption: VEGFR signaling pathway, a key target in anti-angiogenic cancer therapy.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and evaluation of novel isoxazole-based anticancer agents.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Further Studies Synthesis Synthesis of Isoxazole Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture MTT MTT Assay (Cytotoxicity, IC50) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis DataAnalysis Data Analysis & SAR Studies MTT->DataAnalysis Apoptosis->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo

Caption: General workflow for the development of novel isoxazole-based anticancer agents.

References

Application Notes and Protocols for the Synthesis of Isoxazole Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of isoxazole derivatives exhibiting antimicrobial activity. The protocols outlined below cover prominent synthetic strategies, including the Claisen-Schmidt condensation for chalcone precursors, 1,3-dipolar cycloaddition, multi-component reactions, and domino reductive Nef reaction/cyclization. Additionally, standardized protocols for evaluating antimicrobial efficacy are provided.

Introduction

Isoxazole and its derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The isoxazole scaffold is considered a "privileged structure" as it can interact with a wide range of biological targets.[3] This document details robust and reproducible methods for synthesizing these valuable compounds and assessing their potential as antimicrobial agents.

Synthetic Methodologies

Several synthetic routes have been developed to efficiently produce isoxazole derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis via Claisen-Schmidt Condensation and Cyclization

This widely used two-step method first involves the base-catalyzed Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde to form a chalcone (α,β-unsaturated ketone).[4][5][6] The resulting chalcone is then cyclized with hydroxylamine hydrochloride to yield the 3,5-disubstituted isoxazole.[4][7]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in ethanol (50 mL).

  • To this solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of potassium hydroxide (5 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated chalcone is then filtered, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Step 2: Cyclization to form Isoxazole

  • Dissolve the synthesized chalcone (5 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (7.5 mmol) and a base such as potassium hydroxide (7.5 mmol) or sodium acetate to the mixture.[4][7]

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated isoxazole derivative is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent.

G cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization Acetophenone Substituted Acetophenone Mix Reaction Mixture Acetophenone->Mix Aldehyde Aromatic Aldehyde Aldehyde->Mix Base Base (e.g., KOH) in Ethanol Base->Mix Chalcone Chalcone (α,β-unsaturated ketone) Chalcone_ref Chalcone Mix->Chalcone Stir at RT Hydroxylamine Hydroxylamine Hydrochloride Mix2 Reaction Mixture Hydroxylamine->Mix2 Base2 Base (e.g., KOH) Base2->Mix2 Isoxazole 3,5-Disubstituted Isoxazole Chalcone_ref->Mix2 Mix2->Isoxazole Reflux

Caption: Synthesis of 3,5-disubstituted isoxazoles via Claisen-Schmidt condensation.

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of isoxazoles and isoxazolines.[8] This method involves the reaction of a nitrile oxide (the 1,3-dipole), generated in situ from an aldoxime or hydroxymoyl chloride, with a dipolarophile such as an alkyne or an alkene.[9][10]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

  • In situ generation of Nitrile Oxide:

    • From Aldoxime: In a round-bottom flask, dissolve the aromatic aldoxime (10 mmol) in a suitable solvent like ethanol. Add an oxidizing agent such as chloramine-T (11 mmol).[9]

    • From Hydroxyimidoyl Chloride: Dissolve the hydroxyimidoyl chloride (10 mmol) in an appropriate solvent and add a base like triethylamine to generate the nitrile oxide.[10]

  • Cycloaddition Reaction:

    • To the solution containing the in situ generated nitrile oxide, add the terminal alkyne (10 mmol).

    • Stir the reaction mixture at room temperature or gentle heating (e.g., 50°C) for several hours to overnight.[11] Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter off any solid byproducts.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

G cluster_generation Nitrile Oxide Generation (in situ) cluster_cycloaddition 1,3-Dipolar Cycloaddition Aldoxime Aromatic Aldoxime Reaction1 Oxidation Aldoxime->Reaction1 Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction1 NitrileOxide Nitrile Oxide NitrileOxide_ref Nitrile Oxide Reaction1->NitrileOxide Alkyne Terminal Alkyne Reaction2 Cycloaddition Alkyne->Reaction2 Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide_ref->Reaction2 Reaction2->Isoxazole

Caption: Synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.

Multi-Component Synthesis of 5-Aminoisoxazoles

Multi-component reactions (MCRs) offer an efficient and environmentally friendly approach to synthesizing complex molecules in a single step, minimizing waste and saving time.[12][13] The synthesis of 5-aminoisoxazoles can be achieved through a one-pot reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride.[12]

Experimental Protocol: Multi-Component Synthesis of 5-Aminoisoxazole-4-carbonitriles [12]

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1.2 mmol).

  • Add a catalytic reaction medium, such as a deep eutectic solvent like K2CO3/glycerol.[12]

  • Stir the mixture at room temperature for 20-120 minutes. Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 5-aminoisoxazole-4-carbonitrile.

G Aldehyde Aromatic Aldehyde OnePot One-Pot Reaction (Room Temperature) Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->OnePot Catalyst Catalytic Medium (e.g., K2CO3/Glycerol) Catalyst->OnePot Isoxazole 5-Aminoisoxazole-4-carbonitrile OnePot->Isoxazole

Caption: Multi-component synthesis of 5-aminoisoxazoles.

Synthesis via Domino Reductive Nef Reaction/Cyclization

A modern and efficient method for the synthesis of 3,5-disubstituted isoxazoles involves a domino reaction starting from β-nitroenones.[3][14][15] This protocol utilizes a reducing agent to initiate a reductive Nef reaction followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from β-Nitroenones [3]

  • In a microwave vial, place the β-nitroenone (0.5 mmol) and tin(II) chloride dihydrate (SnCl2·2H2O) (1.0 mmol, 2 equivalents).

  • Add ethyl acetate (2 mL) as the solvent.

  • Seal the vial and heat the mixture in a microwave reactor at 90°C for 2 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexane:EtOAc = 95:5) to yield the pure 3,5-disubstituted isoxazole.

Antimicrobial Activity Evaluation

The antimicrobial potential of the synthesized isoxazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

  • Preparation of Stock Solutions: Dissolve the synthesized isoxazole derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Microtiter Plate Preparation: In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells in the same row.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well.

  • Controls: Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Start Prepare Stock Solutions of Isoxazole Derivatives PreparePlate Prepare 96-well Plate with Broth Start->PreparePlate SerialDilution Perform Serial Dilutions of Compounds PreparePlate->SerialDilution Inoculate Inoculate Wells with Microbial Suspension SerialDilution->Inoculate PrepareInoculum Prepare and Standardize Microbial Inoculum PrepareInoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadMIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->ReadMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative isoxazole derivatives against various microbial strains.

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
I-1 Isoxazole-Chalcone Hybrid1---[16]
I-2 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-isoxazole18.63-9.21-[7]
I-3 3,5-disubstituted isoxazoline-Potent--[17]
I-4 5-amino-isoxazole-4-carbonitrile6432-256[13]
I-5 Acridone-derived isoxazoline--26.95-[9]
I-6 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative-NoteworthyNoteworthyNoteworthy[18]
I-7 4-arylidene-3-methylisoxazol-5(4H)-one<15.62 (vs S. epidermidis)-250-[19]

Table 2: Antifungal Activity of Selected Isoxazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeCandida albicansAspergillus nigerReference(s)
I-8 Dihydropyrazole from Isoxazole-Chalcone2-[16]
I-9 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-isoxazole22.1718.14[7]
I-10 3,5-disubstituted isoxazolineModerate-[17]
I-11 5-amino-isoxazole-4-carbonitrile3264[13]
I-12 4-arylidene-3-methylisoxazol-5(4H)-one500-[19]

Mechanism of Action

The antimicrobial activity of isoxazole derivatives is attributed to various mechanisms of action. Some derivatives have been shown to inhibit essential bacterial enzymes, leading to cell death or growth inhibition.

Two prominent targets for isoxazole-based antimicrobial agents are DNA gyrase and leucyl-tRNA synthetase .

  • DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the disruption of these vital cellular processes.[20][21] Certain isoxazole derivatives can bind to the active site of DNA gyrase, preventing its function.[22]

  • Leucyl-tRNA Synthetase (LeuRS) Inhibition: LeuRS is an aminoacyl-tRNA synthetase responsible for attaching leucine to its corresponding tRNA, a critical step in protein synthesis.[23][24] Some isoxazole-containing compounds, particularly benzoxaboroles which share structural similarities, can inhibit LeuRS, thereby halting protein production and bacterial growth.[24][25]

G cluster_dna_gyrase DNA Gyrase Inhibition cluster_leu_rs Leucyl-tRNA Synthetase Inhibition Isoxazole_Gyrase Isoxazole Derivative DNAGyrase DNA Gyrase Isoxazole_Gyrase->DNAGyrase Replication DNA Replication & Transcription DNAGyrase->Replication BacterialGrowth1 Bacterial Growth Replication->BacterialGrowth1 Isoxazole_LeuRS Isoxazole Derivative LeuRS Leucyl-tRNA Synthetase (LeuRS) Isoxazole_LeuRS->LeuRS ProteinSynthesis Protein Synthesis LeuRS->ProteinSynthesis BacterialGrowth2 Bacterial Growth ProteinSynthesis->BacterialGrowth2

Caption: Potential mechanisms of antimicrobial action of isoxazole derivatives.

Conclusion

The synthetic methodologies and protocols detailed in this document provide a comprehensive guide for the preparation and evaluation of isoxazole derivatives as potential antimicrobial agents. The versatility of the isoxazole scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. The promising antimicrobial data for several derivatives highlight the potential of this class of compounds in the development of new therapeutics to combat infectious diseases. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the design of next-generation isoxazole-based drugs.

References

Step-by-step guide for the Claisen-Schmidt condensation to produce chalcones for isoxazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Step-by-Step Guide to Isoxazole Synthesis via Claisen-Schmidt Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that serve as crucial precursors in the biosynthesis of a wide variety of flavonoids and isoflavonoids.[1][2] Their α,β-unsaturated carbonyl system is a key structural feature that imparts significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility and relative ease of synthesis make chalcones an attractive scaffold for developing novel therapeutic agents.[1]

The most common and efficient method for preparing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[2][4] Subsequently, these chalcone intermediates can be readily converted into various heterocyclic compounds, such as isoxazoles. Isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, are prominent motifs in medicinal chemistry, exhibiting a broad spectrum of biological activities.[5][6]

This application note provides detailed, step-by-step protocols for the synthesis of chalcones via the Claisen-Schmidt condensation and their subsequent conversion to 3,5-disubstituted isoxazoles.

Overall Synthetic Workflow

The following diagram outlines the two-stage process for the synthesis of isoxazoles from aromatic aldehydes and ketones.

G Reactants Aromatic Aldehyde + Aromatic Ketone Reaction1 Claisen-Schmidt Condensation Reactants->Reaction1 Catalyst Base Catalyst (e.g., NaOH, KOH) Catalyst->Reaction1 Chalcone Crude Chalcone (α,β-unsaturated ketone) Reaction1->Chalcone Workup (Acidification & Precipitation) Reaction2 Cyclization Reaction Chalcone->Reaction2 Reagents2 Hydroxylamine HCl + Base Reagents2->Reaction2 Isoxazole Crude Isoxazole Reaction2->Isoxazole Workup (Neutralization & Precipitation) Purification Purification (Recrystallization/ Chromatography) Isoxazole->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Isoxazole Characterization->FinalProduct G Ketone Aromatic Ketone (with α-H) Enolate Enolate Formation (Resonance Stabilized) Ketone->Enolate Deprotonation Base Strong Base (e.g., OH⁻) Base->Enolate Attack Nucleophilic Attack Enolate->Attack Aldehyde Aromatic Aldehyde (no α-H) Aldehyde->Attack Adduct β-Hydroxy Ketone (Aldol Adduct) Attack->Adduct Dehydration Dehydration (-H₂O) Adduct->Dehydration Chalcone Chalcone (α,β-Unsaturated Ketone) Dehydration->Chalcone

References

Application Notes and Protocols for Incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) is a non-proteinogenic, bifunctional β-amino acid that holds significant promise in the development of novel peptidomimetics and therapeutic agents.[1][2][3] Its isoxazole moiety is a key feature in various FDA and EMA-approved drugs, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1] The incorporation of AMIA into peptide chains can introduce unique structural constraints and biological functionalities.

These application notes provide a comprehensive guide to the synthesis of AMIA and its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols detail both classical and ultrasonication-assisted coupling methods, offering researchers flexibility and efficiency in their synthetic strategies.

Data Presentation

Table 1: Reagents for Coupling of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)
Coupling ReagentAdditiveBaseTypical Molar Excess (Reagent:AMIA:Base)Notes
HATU N/ADIPEA3:3:6Highly efficient for hindered amino acids. Recommended for coupling of AMIA.[1]
HBTUHOBtDIPEA3:3:6A common and cost-effective coupling reagent, though may be less effective than HATU for challenging couplings.
PyBOPN/ADIPEA3:3:6Rapid coupling with less hazardous byproducts compared to BOP.
DICOxymaPureN/A3:3Carbodiimide-based coupling, often used with additives to reduce racemization.
Table 2: Comparison of Coupling Methods for AMIA Incorporation
MethodTypical Reaction TimeKey AdvantagesConsiderations
Classical Stirring 2 hoursStandard, widely accessible equipment.Longer reaction times may be required for complete coupling.
Ultrasonic Agitation 3 x 15 minutesSignificantly reduced reaction time, potentially higher purity of the final product.[1]Requires an ultrasonic bath.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

This protocol is a three-step synthesis adapted from Głowacka et al. (2022).[1]

Step 1: Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) Preparation

  • In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to 110°C while continuously removing the ethanol formed during the reaction.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and wash it with a 10% HCl solution.

Step 2: Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) Preparation

  • Dissolve the intermediate P1 in ethanol.

  • Add the P1 solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Stir the mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol.

  • Filter the precipitate, wash with water, and dry.

Step 3: 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3/AMIA) Preparation

  • Dissolve the solid intermediate P2 in a 10% NaOH solution.

  • Heat the mixture to 70°C.

  • Cool the mixture and add HCl to adjust the pH to 4.

  • Filter the resulting precipitate, wash with water, and dry to obtain AMIA.

Protocol 2: Incorporation of AMIA into a Peptide Sequence via SPPS

This protocol is based on the Fmoc/tBu strategy on a Rink Amide MBHA resin. A key finding is that the amino group of AMIA is unreactive towards Fmoc protection under typical conditions; therefore, it is coupled without N-terminal protection.[1]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution: 25% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc-Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 25% piperidine in DMF for 10 minutes, and repeat once.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Standard Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin as in step 3.

    • Repeat steps 2-4 for each standard amino acid in the sequence.

  • AMIA Coupling (Classical Method):

    • After deprotection of the N-terminal amino acid of the peptide chain, prepare a solution of AMIA (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin as in step 3.

  • AMIA Coupling (Ultrasonic Agitation Method):

    • After deprotection of the N-terminal amino acid of the peptide chain, prepare a solution of AMIA (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin in a suitable vessel.

    • Place the vessel in an ultrasonic bath and sonicate for 15 minutes. Repeat this step two more times (for a total of 3 x 15 minutes).

    • Wash the resin as in step 3.

  • Final Deprotection: If AMIA is the N-terminal residue, no further deprotection is needed.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, DCM, and MeOH, and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis AMIA Synthesis cluster_spps Solid-Phase Peptide Synthesis P1 Ethyl 2-cyano-3-ethoxybut-2-enoate P2 Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate P1->P2 EtONa, NH2OH·HCl AMIA 5-amino-3-methyl- isoxazole-4-carboxylic acid P2->AMIA 1. NaOH 2. HCl AMIA_Peptide_Resin AMIA-Peptide-Resin AMIA->AMIA_Peptide_Resin Resin Resin Peptide_Resin Peptide-Resin Resin->Peptide_Resin Fmoc-SPPS Cycles Peptide_Resin->AMIA_Peptide_Resin AMIA Coupling (HATU, DIPEA) Cleaved_Peptide Crude Peptide AMIA_Peptide_Resin->Cleaved_Peptide Cleavage (TFA) signaling_pathway cluster_cell Cellular Environment Isoxazole Isoxazole-Containing Peptide Akt Akt Isoxazole->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits Tyrosinase Tyrosinase beta_catenin->Tyrosinase Activates Melanogenesis Melanogenesis Tyrosinase->Melanogenesis Promotes

References

Green Synthesis of 3-Methyl-4-aryl Methylene Isoxazole-5(4H)-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various green and efficient methods for the synthesis of 3-methyl-4-aryl methylene isoxazole-5(4H)-ones. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The presented protocols focus on environmentally benign approaches, such as the use of alternative energy sources, green solvents, and recyclable catalysts, offering advantages over conventional methods that often involve hazardous solvents and harsh reaction conditions.[3][4]

Introduction to Green Synthesis Approaches

The synthesis of 3-methyl-4-aryl methylene isoxazole-5(4H)-ones is typically achieved through a one-pot, three-component condensation reaction involving an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.[2][5] Green chemistry principles have been successfully applied to this synthesis, leading to the development of several eco-friendly methodologies. These include:

  • Sunlight-Mediated Synthesis: Utilizing natural sunlight as a clean and abundant energy source to drive the reaction in an aqueous medium without the need for any catalyst.[6]

  • Ultrasound-Assisted Synthesis: Employing ultrasonic irradiation to accelerate the reaction, often in water, with the aid of various catalysts. This technique is known for reducing reaction times and improving yields.[7][8][9]

  • Catalysis in Aqueous Media: Using water as a green solvent in conjunction with biodegradable and reusable catalysts such as tartaric acid, citric acid, and ionic liquids.[5][10][11]

  • Agro-Waste Based Solvent Systems: Innovatively using solvents derived from agro-waste, such as a mixture of water extract of orange peel ash (WEOFPA) and glycerol, to provide a benign and effective reaction medium.[1][12]

These methods offer significant advantages, including shorter reaction times, high product yields, simple experimental procedures, and adherence to the principles of green chemistry.[7]

Experimental Protocols and Data

This section details the experimental protocols for the aforementioned green synthesis methods. The quantitative data for each method, including reaction times and product yields for various substituted aromatic aldehydes, are summarized in the subsequent tables.

Protocol 1: Sunlight-Mediated Synthesis in Water

This protocol describes a catalyst-free and solvent-free (using water) method for the synthesis of 3-methyl-4-aryl methylene isoxazole-5(4H)-ones using natural sunlight as an energy source.[6]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Distilled water (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and distilled water (5 mL).

  • Place the flask in direct sunlight and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 17-40 minutes), the solid product precipitates out of the solution.[6]

  • Filter the precipitate, wash it with cold distilled water, and dry it in an oven.

  • Recrystallize the crude product from ethanol to obtain the pure 3-methyl-4-aryl methylene isoxazole-5(4H)-one.

Quantitative Data Summary:

Aromatic Aldehyde SubstituentReaction Time (min)Yield (%)
4-H3095
4-CH33592
4-OCH32597
4-Cl3094
4-NO21796
2-Cl4089

Data sourced from a study by Alizadeh et al. (2023).[6]

Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media with Imidazole Catalyst

This protocol utilizes ultrasound irradiation in the presence of imidazole as a catalyst to synthesize the target compounds in an aqueous medium.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Imidazole (10 mol%)

  • Distilled water (5 mL)

  • Ultrasonic bath

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), imidazole (10 mol%), and distilled water (5 mL).

  • Place the reaction vessel in an ultrasonic bath and irradiate the mixture at a specified frequency and power at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the solid product will precipitate.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the product from ethanol to achieve high purity.

Quantitative Data Summary:

Aromatic Aldehyde SubstituentReaction Time (min)Yield (%)
4-H1095
4-CH31592
4-OCH31298
4-Cl1096
4-NO2897
2-NO21590

Representative data based on similar ultrasound-assisted syntheses.[7][8]

Protocol 3: Synthesis Catalyzed by Tartaric Acid in Water

This method employs tartaric acid as a biodegradable and efficient catalyst for the one-pot synthesis in water at room temperature.[10]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • DL-Tartaric acid (5 mol%)

  • Distilled water (10 mL)

  • Magnetic stirrer

Procedure:

  • To a mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in a round-bottom flask, add distilled water (10 mL) and DL-tartaric acid (5 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time until a solid mass appears.[10]

  • Monitor the reaction progress using TLC.

  • After completion, filter the crude product and wash it with cold distilled water, then dry.

  • The water-soluble catalyst can be recovered from the filtrate and reused.

  • Recrystallize the crude product from ethanol for purification.[10]

Quantitative Data Summary:

Aromatic Aldehyde SubstituentReaction Time (min)Yield (%)
4-H10088
4-OCH36085
4-Cl10078
4-NO26080
3-NO29084

Data sourced from a study by Khandebharad et al. (2015).[13]

Protocol 4: Synthesis Using an Agro-Waste Based Solvent System (WEOFPA/Glycerol)

This protocol presents an innovative and eco-friendly approach using a solvent medium derived from agro-waste at a slightly elevated temperature.[1][12]

Materials:

  • Aromatic/Heteroaromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • WEOFPA/Glycerol solvent medium

  • Round-bottom flask (50 mL)

  • Oil bath

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic or heteroaromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in the WEOFPA/glycerol solvent medium.

  • Heat the reaction mixture in an oil bath at 60 °C with stirring.[1][12]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Quantitative Data Summary:

Aromatic Aldehyde SubstituentYield (%)
4-H92
4-OCH390
4-Cl88
4-NO291
2-Furyl86

Data sourced from a study by Ganesan et al.[1][12]

Visualizations

The following diagrams illustrate the general experimental workflow and the chemical relationship in the one-pot synthesis of 3-methyl-4-aryl methylene isoxazole-5(4H)-ones.

experimental_workflow reagents 1. Mix Reactants: - Aromatic Aldehyde - Ethyl Acetoacetate - Hydroxylamine HCl - Catalyst (optional) - Green Solvent reaction 2. Reaction Under Green Conditions: - Sunlight - Ultrasound - Stirring at RT/Heat reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring isolation 4. Product Isolation: - Filtration - Washing monitoring->isolation purification 5. Purification: - Recrystallization isolation->purification product Pure Product purification->product

Caption: General experimental workflow for the green synthesis of 3-methyl-4-aryl methylene isoxazole-5(4H)-ones.

logical_relationship cluster_reactants Reactants cluster_conditions Green Conditions aldehyde Aromatic Aldehyde reaction One-Pot Three-Component Condensation Reaction aldehyde->reaction eaa Ethyl Acetoacetate eaa->reaction hydroxylamine Hydroxylamine HCl hydroxylamine->reaction catalyst Catalyst (e.g., Imidazole, Tartaric Acid) (Optional) catalyst->reaction solvent Solvent (e.g., Water, WEOFPA/Glycerol) solvent->reaction energy Energy Source (e.g., Sunlight, Ultrasound) energy->reaction product 3-Methyl-4-aryl methylene isoxazole-5(4H)-one reaction->product

Caption: Logical relationship of reactants and conditions in the one-pot synthesis.

References

Application Notes and Protocols for the Characterization of Synthesized Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the key analytical techniques for the structural elucidation and purity assessment of synthesized isoxazole derivatives. Isoxazoles are a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science.[1] Accurate and thorough characterization is paramount for ensuring the identity, purity, and desired properties of these molecules.

This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of isoxazole derivatives.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is typically required for a complete structural assignment.[4]

Data Presentation: Representative NMR Data for Substituted Isoxazoles

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for representative isoxazole derivatives. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3,5-Diphenylisoxazole H-4~6.8 - 7.2C-3: ~163
Phenyl-H~7.3 - 7.8C-4: ~96 - 100
C-5: ~170
Phenyl-C
5-Phenyl-3-(quinolin-2-yl)isoxazole [5]H-47.39 (s, 1H)C-3: 164.2
Phenyl-H7.45-7.53 (m, 3H), 7.82-7.93 (m, 2H)C-4: 98.6
Quinolinyl-H7.58 (ddd, 1H), 7.76 (ddd, 1H), 7.82-7.93 (m, 1H), 8.15-8.30 (m, 3H)C-5: 170.6
Phenyl-C
Quinolinyl-C
3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole [5]H-47.34 (s, 1H)C-3: 164.1
Tolyl-H2.42 (s, 3H), 7.30 (d, 2H), 7.73-7.81 (m, 2H)C-4: 98.0
Quinolinyl-H7.59 (ddd, 1H), 7.73-7.81 (m, 1H), 7.86 (dd, 1H), 8.16-8.28 (m, 3H)C-5: 170.9
Tolyl-C
Quinolinyl-C
Experimental Protocol: NMR Analysis

1.2.1. Sample Preparation:

  • Weigh 5-10 mg of the purified isoxazole derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean NMR tube.

1.2.2. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivities.

1.2.3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the resulting spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the ¹H NMR signals to determine proton ratios.

  • Analyze the chemical shifts, coupling constants, and 2D correlations to assign the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.5-0.7 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1D Spectra (¹H, ¹³C) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Referencing & Integration proc1->proc2 proc3 Structural Elucidation proc2->proc3

Workflow for NMR Analysis of Isoxazole Derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of synthesized isoxazole derivatives.[6] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.[5] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[7]

Data Presentation: Common Mass Spectral Fragments for Isoxazoles

The fragmentation of the isoxazole ring is a key diagnostic tool. The following table lists common fragmentation pathways and the corresponding m/z values for a generic 3,5-disubstituted isoxazole.

Fragmentation PathwayDescriptionResulting Fragment
N-O Bond Cleavage Initial cleavage of the weak N-O bond often initiates the fragmentation cascade.Acylazirine intermediate
α-Cleavage Cleavage of the bonds adjacent to the carbonyl group in the rearranged intermediate.Acylium ions (R¹CO⁺ and R²CO⁺)
Loss of RCN Elimination of a nitrile group from the molecular ion or a fragment.[M - RCN]⁺
Retro-Diels-Alder (for fused systems) Characteristic fragmentation for isoxazoles fused to other rings.Fragments corresponding to the constituent rings.
Experimental Protocol: Mass Spectrometry Analysis

2.2.1. Sample Preparation:

  • Prepare a dilute solution of the purified isoxazole derivative (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

  • If necessary, filter the solution to remove any particulate matter.

2.2.2. Data Acquisition (using LC-MS):

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is often effective.[4]

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.[4]

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is a common choice for isoxazole derivatives.[4]

    • Analysis Mode: Acquire data in both positive and negative ion modes to determine the optimal ionization.

    • Mass Analyzer: Utilize a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass measurements.

    • Fragmentation (MS/MS): If structural information is needed, perform collision-induced dissociation (CID) to generate fragment ions.

2.2.3. Data Analysis:

  • Determine the m/z of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙).

  • Use the accurate mass to calculate the elemental composition.

  • Analyze the fragmentation pattern to gain insights into the molecular structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Analysis prep1 Prepare Dilute Solution (1-10 µg/mL) prep2 Filter Sample prep1->prep2 acq1 Inject into LC System prep2->acq1 acq2 Chromatographic Separation (C18 Column) acq1->acq2 acq3 Electrospray Ionization (ESI) acq2->acq3 acq4 High-Resolution Mass Analysis acq3->acq4 acq5 MS/MS Fragmentation (CID) acq4->acq5 an1 Determine Molecular Weight acq5->an1 an2 Calculate Elemental Composition an1->an2 an3 Analyze Fragmentation Pattern an1->an3

Workflow for Mass Spectrometry Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of synthesized isoxazole derivatives and for separating isomers.[4][8] Reversed-phase HPLC is the most common mode used for these compounds.

Data Presentation: Representative HPLC Parameters

The following table provides a starting point for developing an HPLC method for isoxazole derivatives.

ParameterTypical Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile Phase Acetonitrile and water (with 0.1% formic acid or TFA)[4]
Elution Mode Isocratic or gradient
Flow Rate 1.0 mL/min[9]
Column Temperature 25-40 °C[9]
Detection UV at a wavelength where the compound absorbs (e.g., 254 nm)[9]
Injection Volume 5-20 µL[9]
Experimental Protocol: HPLC Purity Analysis

3.2.1. Sample and Mobile Phase Preparation:

  • Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade solvents. Degas the mobile phase before use.

  • Accurately weigh and dissolve the isoxazole derivative in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter.

3.2.2. HPLC System Setup and Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the analysis and record the chromatogram.

3.2.3. Data Analysis:

  • Identify the peak corresponding to the isoxazole derivative based on its retention time.

  • Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Prepare & Degas Mobile Phase prep2 Prepare Sample Solution (e.g., 1 mg/mL) prep1->prep2 prep3 Filter Sample prep2->prep3 an1 Equilibrate HPLC System prep3->an1 an2 Inject Sample an1->an2 an3 Record Chromatogram an2->an3 data1 Identify Main Peak an3->data1 data2 Calculate Purity (Area % Method) data1->data2

Workflow for HPLC Purity Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For isoxazole derivatives, FT-IR can confirm the presence of the isoxazole ring and other functional groups in the structure.[10][11]

Data Presentation: Characteristic FT-IR Absorption Bands for Isoxazoles

The following table lists the characteristic IR absorption frequencies for the isoxazole ring.

Functional GroupAbsorption Range (cm⁻¹)
C=N stretch 1612 - 1643[11]
C-N stretch 1250 - 1276[10][11]
N-O stretch 1110 - 1168[10][11]
C-O stretch (ring) ~1068[10]
C-H stretch (aromatic) ~3100
Experimental Protocol: FT-IR Analysis

4.2.1. Sample Preparation:

  • For Solids (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[12]

  • For Solids (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

  • For Liquids (Neat):

    • Place a drop of the liquid between two KBr or NaCl plates to form a thin film.[13]

4.2.2. Data Acquisition:

  • Record a background spectrum of the empty sample holder (or with the pure KBr pellet/ATR crystal).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument will automatically subtract the background from the sample spectrum.

4.2.3. Data Analysis:

  • Identify the characteristic absorption bands and correlate them to the functional groups present in the isoxazole derivative.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solid Solid Sample (KBr Pellet or ATR) acq1 Record Background Spectrum prep_solid->acq1 prep_liquid Liquid Sample (Neat Film) prep_liquid->acq1 acq2 Record Sample Spectrum acq1->acq2 an1 Identify Characteristic Bands acq2->an1 an2 Correlate Bands to Functional Groups an1->an2

Workflow for FT-IR Analysis.

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[14] It provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships.

Data Presentation: Representative Crystallographic Data

The following table provides an example of the type of data obtained from a single crystal X-ray diffraction experiment for an isoxazole derivative.

ParameterEthyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[15]
Chemical Formula C₁₃H₁₂BrNO₄
Molecular Weight 326.15 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å
α = 90°, β = 100.066(11)°, γ = 90°
Volume 2616.1(6) ų
Z (Molecules/unit cell) 8
Experimental Protocol: Single Crystal X-ray Crystallography

5.2.1. Crystal Growth:

  • The most critical and often challenging step is to grow a single crystal of suitable quality (typically >0.1 mm in all dimensions).

  • Common methods include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution.[14]

5.2.2. Data Collection:

  • Mount a suitable single crystal on a goniometer.

  • Place the crystal in a monochromatic X-ray beam.

  • Rotate the crystal and collect the diffraction pattern using a detector.

5.2.3. Structure Solution and Refinement:

  • Process the collected diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure to obtain an initial model of the electron density.

  • Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

5.2.4. Data Analysis and Visualization:

  • Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.

  • Generate visualizations of the molecular structure.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal1 Prepare Saturated Solution crystal2 Slow Evaporation / Cooling / Vapor Diffusion crystal1->crystal2 crystal3 Obtain Single Crystal crystal2->crystal3 data1 Mount Crystal on Goniometer crystal3->data1 data2 Expose to X-ray Beam data1->data2 data3 Collect Diffraction Pattern data2->data3 struct1 Process Diffraction Data data3->struct1 struct2 Solve Crystal Structure struct1->struct2 struct3 Refine Atomic Positions struct2->struct3 struct4 Analyze 3D Structure struct3->struct4

Workflow for Single Crystal X-ray Crystallography.

References

Application Notes and Protocols for Ethyl 3-methylisoxazole-4-carboxylate in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Ethyl 3-methylisoxazole-4-carboxylate as a key reagent in the synthesis of biologically active molecules for biochemical and pharmaceutical research. While direct applications in biochemical assays are not extensively documented, its function as a foundational building block is critical for the development of novel chemical probes and potential therapeutic agents.

Overview of Applications

This compound is a versatile heterocyclic compound primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery.[1][2] Its isoxazole core is a privileged structure found in numerous pharmacologically active compounds.[3][4][5][6][7][8] The primary application of this compound is as a starting material for the synthesis of more complex molecules with a range of biological activities, including:

  • Anti-inflammatory Agents: The isoxazole scaffold is a key component of several anti-inflammatory drugs.

  • Antimicrobial Agents: Derivatives have shown potential as antibacterial and antifungal compounds.[8]

  • Anticancer Agents: Modified isoxazoles have been investigated for their cytotoxic effects on cancer cell lines.

  • Herbicides and Insecticides: The isoxazole moiety is also found in agrochemical research for the development of pesticides.[1]

Due to its role as a synthetic precursor, this compound is crucial for generating libraries of compounds for high-throughput screening and lead optimization in drug development. It can also be used as a reference standard for isomeric impurities in the manufacturing of other isoxazole-containing pharmaceuticals, such as Leflunomide.[9]

Synthesis of Bioactive Derivatives

A common application of this compound is in the synthesis of amide derivatives, where the ester group is converted to an amide to explore structure-activity relationships.

General Synthetic Workflow:

The following diagram illustrates the general workflow for synthesizing biologically active amide derivatives from this compound.

G reagent This compound hydrolysis Step 1: Hydrolysis (e.g., NaOH, H2O/EtOH) reagent->hydrolysis acid 3-Methylisoxazole-4-carboxylic acid hydrolysis->acid activation Step 2: Carboxylic Acid Activation (e.g., SOCl2 or EDC/HOBt) acid->activation acyl_chloride 3-Methylisoxazole-4-carbonyl chloride (or activated ester) activation->acyl_chloride amination Step 3: Amination (e.g., Primary/Secondary Amine, Base) acyl_chloride->amination derivative Biologically Active Amide Derivative amination->derivative assay Biochemical Assay (e.g., Enzyme Inhibition, Cytotoxicity) derivative->assay

Caption: Synthetic workflow for bioactive amide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylisoxazole-4-carboxylic Acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl.

  • A white precipitate of 3-Methylisoxazole-4-carboxylic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Synthesis of a 3-Methylisoxazole-4-carboxamide Derivative

This protocol outlines the coupling of the carboxylic acid with an amine to form an amide derivative.

Materials:

  • 3-Methylisoxazole-4-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., EDC/HOBt)

  • An appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification supplies (separatory funnel, silica gel for chromatography)

Procedure (using SOCl₂):

  • Suspend 3-Methylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-3 hours to form the acyl chloride.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Stir the reaction at room temperature overnight.

  • Perform an aqueous work-up by washing the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Application in Biochemical Assays: A Hypothetical Case Study

While direct use of this compound in biochemical assays is not well-documented, it can be proposed as a crucial negative control in assays designed to evaluate the biological activity of its derivatives.

Hypothetical Assay: Kinase Inhibition Assay

Let's assume a synthesized amide derivative, "Isoxazole-Amide-X," is being tested for its ability to inhibit a specific protein kinase.

Rationale for using this compound as a negative control:

  • Structural Similarity: It contains the core isoxazole scaffold but lacks the amide functional group and the specific R-group introduced during synthesis, which are hypothesized to be essential for biological activity.

  • Baseline Activity: By testing the parent compound, one can establish that the isoxazole core itself does not contribute significantly to the observed inhibitory activity of the derivative. This helps to validate that the modifications made are responsible for the biological effect.

Hypothetical Experimental Workflow:

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Incubation & Detection cluster_3 Data Analysis derivative Isoxazole-Amide-X (Test Compound) kinase Kinase Enzyme derivative->kinase control This compound (Negative Control) control->kinase dmso DMSO (Vehicle Control) dmso->kinase substrate Peptide Substrate + ATP kinase->substrate incubation Incubate at 30°C substrate->incubation detection Measure Kinase Activity (e.g., Luminescence) incubation->detection analysis Calculate % Inhibition detection->analysis ic50 Determine IC50 for Isoxazole-Amide-X analysis->ic50

Caption: Workflow for a kinase inhibition assay.
Data Presentation: Hypothetical Kinase Inhibition Data

The results of such an assay could be summarized in a table as follows:

CompoundConcentration (µM)% Inhibition of Kinase ActivityIC₅₀ (µM)
Isoxazole-Amide-X 1085%1.2
152%
0.115%
This compound 10< 5%> 100
DMSO (Vehicle Control) -0%-

This hypothetical data clearly demonstrates the utility of this compound as a negative control, showing that the parent scaffold is inactive and that the modifications in "Isoxazole-Amide-X" are responsible for the observed kinase inhibition.

Conclusion

This compound is a valuable reagent for medicinal chemists and drug discovery scientists. Its primary role is not as a direct modulator of biological processes in biochemical assays, but as a fundamental building block for the synthesis of novel, biologically active molecules. The protocols and conceptual workflows provided here illustrate its application in synthetic chemistry and its potential use as a critical negative control to validate the results of biochemical assays performed on its more complex derivatives.

References

Troubleshooting & Optimization

Troubleshooting common issues in Ethyl 3-methylisoxazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-methylisoxazole-4-carboxylate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves the reaction of ethyl acetoacetate with hydroxylamine. A key intermediate in many isoxazole syntheses is a β-keto ester, which undergoes cyclization with hydroxylamine or its salts. Another prevalent method is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne.

Q2: I am getting a low yield of the desired product. What are the potential causes?

Low yields in isoxazole synthesis can arise from several factors:

  • Decomposition of Intermediates: Nitrile oxide intermediates, if formed, can be unstable and may dimerize to form furoxans.

  • Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the decomposition of reactants or products.

  • Incorrect Stoichiometry or Choice of Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base, such as triethylamine, are crucial.

  • Inefficient Purification: The final product might be lost during workup and purification steps.

Q3: My final product is contaminated with an isomeric impurity. How can I minimize its formation?

The formation of isomeric impurities is a common challenge in isoxazole synthesis. For instance, in the synthesis of 5-methylisoxazole-4-carboxylates from ethyl ethoxymethyleneacetoacetate, the isomeric this compound can be formed.[1][2] The regioselectivity of the cyclization reaction is influenced by factors such as:

  • Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the hydroxylamine attack on the β-keto ester derivative.[1][2]

  • Nature of the Base: The use of strong bases can sometimes lead to higher amounts of isomeric impurities.[2] Milder bases may be preferable.

  • Steric and Electronic Effects: The substituents on the starting materials can influence the direction of the cyclization.

Q4: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A stalled reaction can be due to:

  • Inactive Reagents: Ensure the quality and purity of your starting materials and reagents. For example, the dehydrating agent used to generate a nitrile oxide (e.g., phosphorus oxychloride) should be fresh.

  • Insufficient Reaction Time or Temperature: Some reactions may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent.

Troubleshooting Guides

Problem 1: Low Product Yield
Potential Cause Troubleshooting Steps
Decomposition of Nitrile Oxide Intermediate Generate the nitrile oxide in situ at a low temperature (e.g., 0-5 °C) to ensure it reacts promptly with the dipolarophile.
Suboptimal Reaction Temperature Optimize the reaction temperature. Start with the temperature reported in the literature and then systematically vary it to find the optimal condition for your specific setup.
Incorrect Base Stoichiometry Carefully control the stoichiometry of the base. An excess or deficit of base can lead to side reactions and lower yields.
Loss during Workup/Purification Ensure proper phase separation during extractions. Use the appropriate chromatographic conditions (e.g., solvent system, silica gel) for purification.
Problem 2: Presence of Isomeric Impurity (e.g., Ethyl 5-methylisoxazole-4-carboxylate)
Potential Cause Troubleshooting Steps
Lack of Regiocontrol in Cyclization Lower the reaction temperature during the cyclization step. Temperatures between -20 °C and 0 °C have been shown to improve regioselectivity.[1][2]
Use of a Strong Base Consider using a weaker base, such as sodium acetate, instead of strong alkalis like sodium hydroxide, which may reduce the formation of the undesired isomer.[2]
Ineffective Purification Isomers can sometimes be difficult to separate. Optimize your column chromatography conditions (e.g., use a longer column, a shallower solvent gradient) to improve separation.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water. In a separate container, prepare an aqueous solution of sodium acetate.

  • Reaction Setup: Cool the hydroxylamine solution in an ice bath.

  • Addition of Reactants: Slowly add the sodium acetate solution to the hydroxylamine solution with stirring. Following this, add ethyl acetoacetate dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction: Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for several hours, monitoring the progress by TLC. The reaction can then be allowed to warm to room temperature and stirred overnight.

  • Workup:

    • Quench the reaction by adding cold water.

    • Extract the aqueous layer with an organic solvent like dichloromethane (3 x 50 mL).

    • Wash the combined organic layers sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis_Pathway Reactant1 Ethyl Acetoacetate Intermediate Cyclization Intermediate Reactant1->Intermediate Reactant2 Hydroxylamine Hydrochloride Reactant2->Intermediate Base Sodium Acetate Base->Intermediate Product Ethyl 3-methylisoxazole- 4-carboxylate Intermediate->Product Desired Pathway Isomer Ethyl 5-methylisoxazole- 4-carboxylate (Isomeric Impurity) Intermediate->Isomer Side Reaction

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield or Impurity? Start->Problem LowYield Low Yield Problem->LowYield Low Yield Impurity Isomeric Impurity Problem->Impurity Impurity CheckTemp Check Reaction Temperature LowYield->CheckTemp CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents OptimizePurification Optimize Purification LowYield->OptimizePurification Impurity->OptimizePurification AdjustTemp Lower Reaction Temperature Impurity->AdjustTemp ChangeBase Consider Milder Base Impurity->ChangeBase End Successful Synthesis CheckTemp->End Optimized CheckReagents->End Corrected OptimizePurification->End Improved AdjustTemp->End Optimized ChangeBase->End Optimized

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for Improved Yield of Isoxazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isoxazole esters. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing isoxazole esters?

The two primary and most versatile methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][2]

Q2: How do solvent and temperature critically affect the yield and regioselectivity of isoxazole synthesis?

Solvent and temperature are crucial parameters that significantly influence the outcome of isoxazole synthesis.[1]

  • Solvent: The choice of solvent impacts reactant solubility and reaction rate.[1] For 1,3-dipolar cycloadditions, the solvent can also affect the regioselectivity of the addition.[1] Common solvents include acetonitrile, DMF, and DMSO.[1] In some cases, aqueous media can be an environmentally friendly and efficient alternative.[3]

  • Temperature: Optimizing the reaction temperature is essential for controlling kinetics. Excessively high temperatures can lead to the formation of side products and decomposition of reactants or products, while temperatures that are too low may result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?

Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][4] To mitigate this, consider the following:

  • Slow Addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration, which favors the desired cycloaddition over dimerization.[1][5]

  • Stoichiometry: Using a slight excess of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed.[1]

  • Base and Solvent: The choice of base (e.g., triethylamine, N,N-diisopropylethylamine) and solvent for the generation of the nitrile oxide is critical and should be optimized.[1][4]

  • Temperature Optimization: The reaction temperature should be carefully controlled, as higher temperatures can sometimes promote the dimerization side reaction.[1][5]

Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity of my reaction?

The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions, and is influenced by both electronic and steric factors of the reactants.[1][5] To enhance regioselectivity:

  • Catalysis: The use of catalysts can direct the reaction towards a specific regioisomer. Copper(I) catalysts are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[4][5] Ruthenium catalysts have also been employed for this purpose.[4]

  • Substituent Effects: The electronic properties of the substituents on both the alkyne and the nitrile oxide play a significant role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[5]

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can favor the formation of the sterically less hindered product.[4][5]

  • Alternative Routes: For challenging substitutions, such as obtaining 3,4-disubstituted isoxazoles, alternative synthetic strategies like enamine-based [3+2] cycloadditions may be necessary.[4]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of isoxazole esters.

ProblemPossible CauseTroubleshooting Steps
Low or No Product Yield Inefficient nitrile oxide generation (for 1,3-dipolar cycloaddition)- Ensure the base used (e.g., triethylamine) is appropriate for the substrate and reaction conditions.[1][4] - Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1]
Poor reactant solubility- Select a solvent where all reactants are fully soluble at the reaction temperature. Acetonitrile, DMF, and DMSO are common choices.[1]
Suboptimal reaction temperature- Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while further increases may be detrimental.[1]
Reactant decomposition- If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]
Catalyst inactivity- For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Pre-activation may be necessary.[1]
Formation of Impurities and Side Products Dimerization of nitrile oxide (furoxan formation)- Adjust stoichiometry to use a slight excess of the alkyne dipolarophile.[1] - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]
Side reactions of starting materials- Protect sensitive functional groups on the starting materials that are not compatible with the reaction conditions. - Purify starting materials to remove impurities that could lead to side reactions.[1]
Thermal decomposition- Lower the reaction temperature and, if necessary, extend the reaction time.[1]

Data on Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of reaction conditions for isoxazole synthesis.

Table 1: Effect of Lewis Acid and Temperature on Isoxazole Synthesis [6][7]

EntryLewis Acid (equiv.)Temperature (°C)Yield (%)
1AlCl₃ (3)9092
2None90No Reaction
3AlCl₃ (2)9064
4FeCl₃ (3)9043
5ZnCl₂ (3)9035
6TiCl₄ (3)9027
7AlCl₃ (3)14021
Standard reaction conditions: 1a (0.1 mmol, 1 equiv), 2a (0.2 mmol, 2 equiv), Lewis acid (0.3 mmol, 3 equiv), NaNO₂ (1 mmol, 10.0 equiv), DMAc (1.0 mL), N₂ atmosphere, 24 h.

Table 2: Effect of Solvent on Isoxazole Synthesis [6]

EntrySolventYield (%)
1DMAc92
2DMSO85
3DMF73
Standard reaction conditions: 1a (0.1 mmol, 1 equiv), 2a (0.2 mmol, 2 equiv), AlCl₃ (0.3 mmol, 3 equiv), NaNO₂ (1 mmol, 10.0 equiv), N₂ atmosphere, 90 °C, 24 h.

Table 3: Comparison of Conventional Heating vs. Ultrasound Irradiation [8][9]

MethodCatalystTemperature (°C)TimeYield (%)
Conventional HeatingItaconic Acid1003 h90
UltrasoundItaconic Acid5015 min95
UltrasoundFe₃O₄@MAP-SO₃HRoom Temp.20 min92
UltrasoundFe₂O₃ NPs (10 mol%)Room Temp.20-35 min84-91

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Arylisoxazoles in Aqueous Media [3]

  • A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask.

  • The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.

Protocol 2: General Procedure for the Synthesis of 3-Benzoylisoxazolines [1]

  • To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), add chloramine-T (0.0625 mmol).

  • Heat the reaction mixture at 80 °C for 18 hours.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-benzoylisoxazoline.

Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [4]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography to afford the 3,4-disubstituted isoxazole.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Prepare Starting Materials: - Alkyne/1,3-Dicarbonyl - Nitrile Oxide Precursor/Hydroxylamine dissolve Dissolve in Appropriate Solvent start->dissolve add_reagents Add Base/Catalyst dissolve->add_reagents heat Heat to Optimized Temperature add_reagents->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Isoxazole Ester purify->end

General workflow for isoxazole ester synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inefficient Nitrile Oxide Generation start->cause1 cause2 Poor Solubility start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Side Reactions (e.g., Dimerization) start->cause4 sol1 Verify Base & Precursor Quality cause1->sol1 sol2 Screen Solvents (MeCN, DMF, DMSO) cause2->sol2 sol3 Optimize Temperature (Systematic Screen) cause3->sol3 sol4 Slow Reagent Addition & Adjust Stoichiometry cause4->sol4 outcome Improved Yield sol1->outcome Re-run sol2->outcome Re-run sol3->outcome Re-run sol4->outcome Re-run

Troubleshooting logic for low reaction yield.

References

Strategies to minimize the formation of isomeric impurities in isoxazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to minimize the formation of isomeric impurities.

Troubleshooting Guides

This section addresses common issues encountered during isoxazole synthesis, focusing on strategies to control regioselectivity and minimize byproduct formation.

Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition (Formation of 3,5- vs. 3,4-isomers)

The Huisgen 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a primary method for isoxazole synthesis. However, controlling the regioselectivity to obtain the desired isomer (3,5-disubstituted vs. 3,4-disubstituted) is a frequent challenge.

Symptoms:

  • Formation of a mixture of 3,5- and 3,4-disubstituted isoxazoles.

  • Predominant formation of the undesired regioisomer.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Expected Outcome
Reaction Conditions Optimize solvent, temperature, and base. Less polar solvents may favor the 3,5-isomer. Lowering the temperature can enhance selectivity. The choice and amount of base (e.g., triethylamine) for generating nitrile oxides from hydroximoyl halides are critical.[1]Improved ratio of the desired isomer.
Nitrile Oxide Instability Generate the nitrile oxide in situ at a low temperature to maintain a low concentration and prevent dimerization into furoxans.[1][2] This can be achieved using an oxime precursor with an oxidant like N-chlorosuccinimide (NCS).[1]Minimized furoxan byproduct and potentially improved regioselectivity.
Substituent Effects Electronic and steric factors of the substituents on both the nitrile oxide and the alkyne significantly influence regioselectivity.[1][2] For terminal alkynes, steric hindrance generally favors the formation of the 3,5-isomer.[1]Predictable formation of one regioisomer over the other.
Catalyst Choice The use of a Copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2][3] Ruthenium catalysts have also been employed for this purpose.[1]High regioselectivity for the 3,5-disubstituted product.
Alternative Synthetic Route Needed For the synthesis of 3,4-disubstituted isoxazoles, which is often more challenging, consider alternative methods such as the [3+2] cycloaddition of nitrile oxides with enamines or the cyclocondensation of β-enamino diketones.[1]Selective formation of the 3,4-disubstituted isomer.
Issue 2: Low Yield of Desired Isoxazole Product

Low yields can be attributed to several factors, from substrate reactivity to byproduct formation.

Symptoms:

  • Low overall yield of the isoxazole product after purification.

  • Significant amount of starting material remaining.

  • Presence of multiple byproducts in the crude reaction mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Expected Outcome
Decomposition of Nitrile Oxide As mentioned previously, in situ generation at low temperatures is crucial to prevent dimerization to furoxans.[1][2]Increased concentration of nitrile oxide available to react with the alkyne, leading to a higher yield of the isoxazole.
Poor Substrate Reactivity Electron-poor alkynes may react slowly. The addition of a Cu(I) catalyst can accelerate the reaction.[1] Steric hindrance on either the nitrile oxide or the alkyne can also decrease the reaction rate.[1]Increased reaction rate and higher conversion to the desired product.
Suboptimal Reaction Conditions Screen different solvents and optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to decomposition.[1]Improved yield and reduced byproduct formation.

Frequently Asked Questions (FAQs)

Q1: How can I favor the formation of the 3,5-disubstituted isoxazole?

A1: The formation of the 3,5-disubstituted isomer is generally favored in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes due to electronic and steric factors.[1] To further enhance this selectivity, you can:

  • Use a Copper(I) catalyst: This is a highly effective method for directing the reaction towards the 3,5-isomer.[1][2][3]

  • Choose a less polar solvent. [1]

  • Lower the reaction temperature. [1]

  • Utilize in situ generation of the nitrile oxide to maintain a low concentration of the dipole.[1]

Q2: What strategies can be employed to selectively synthesize the 3,4-disubstituted isoxazole?

A2: Synthesizing the 3,4-isomer is often more challenging.[1] Consider these approaches:

  • Enamine-based [3+2] Cycloaddition: A metal-free method involving the reaction of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines) has shown high regiospecificity for 3,4-disubstituted isoxazoles.[1]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][4][5]

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles, and the choice of substituents can influence the regiochemical outcome.[1]

Q3: How do electronic and steric effects influence regioselectivity?

A3: In the 1,3-dipolar cycloaddition, the regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the 3,5-disubstituted product with terminal alkynes.[1] Sterically, bulky substituents on the nitrile oxide and the alkyne will tend to orient themselves away from each other in the transition state, which also favors the 3,5-isomer.[1][6]

Q4: What is the role of a Lewis acid in the cyclocondensation of β-enamino diketones?

A4: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), coordinates to a carbonyl group of the β-enamino diketone. This coordination activates the carbonyl carbon, making it more electrophilic and directing the nucleophilic attack of the hydroxylamine, thereby controlling the regioselectivity of the cyclization.[3]

Q5: Can solvent choice alone be used to switch the regioselectivity?

A5: In some cases, yes. For the cyclocondensation of certain β-enamino diketones with hydroxylamine, changing from a protic solvent like ethanol to an aprotic solvent such as acetonitrile can invert the major regioisomer formed.[3] This is due to the differential solvation of the transition states leading to the different isomers.[3]

Quantitative Data Summary

The following table summarizes the reported regioselectivity and yields for different isoxazole synthesis strategies.

Synthesis MethodReactantsProduct IsomerRegioselectivityYield (%)Reference(s)
Enamine [3+2] Cycloaddition Aldehyde, Pyrrolidine, N-hydroximidoyl chloride3,4-disubstitutedHigh-[1]
Cyclocondensation β-enamino diketone, Hydroxylamine HCl, BF₃·OEt₂3,4-disubstitutedHigh-[1]
Hypervalent Iodine-Induced Cycloaddition Oxime, Terminal Alkyne, PIFA3,5-disubstitutedComplete43-80%[1]
Intramolecular Nitrile Oxide Cycloaddition Aldoxime with adjacent alkyne, Bleach, DCM3,4-disubstituted-97%[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed cycloaddition with a terminal alkyne.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Suitable solvent (e.g., THF or Toluene)

Procedure:

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and CuI (5 mol%) in a suitable solvent, add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.2 mmol) portion-wise to the cooled mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3,5-disubstituted isoxazole.[1]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free protocol is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

Materials:

  • Aldehyde (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • N-hydroximidoyl chloride (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Non-polar solvent (e.g., Toluene) (5 mL)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford the 3,4-disubstituted isoxazole.[1]

Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation of β-Enamino Diketones

This protocol utilizes a Lewis acid to direct the regioselectivity of the cyclocondensation.

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol)

  • Pyridine (0.7 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)

  • Acetonitrile (4 mL)

Procedure:

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add BF₃·OEt₂ (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.[1]

Visualizations

G cluster_35 Pathway to 3,5-Disubstituted Isoxazole cluster_34 Pathway to 3,4-Disubstituted Isoxazole NitrileOxide_35 Nitrile Oxide TransitionState_35 Transition State (Steric/Electronic Control) NitrileOxide_35->TransitionState_35 TerminalAlkyne Terminal Alkyne TerminalAlkyne->TransitionState_35 Isoxazole_35 3,5-Disubstituted Isoxazole TransitionState_35->Isoxazole_35 Catalyst Cu(I) Catalyst Catalyst->TransitionState_35 Lowers Ea, enhances selectivity NitrileOxide_34 Nitrile Oxide TransitionState_34 Transition State NitrileOxide_34->TransitionState_34 Enamine Enamine Enamine->TransitionState_34 Isoxazole_34 3,4-Disubstituted Isoxazole TransitionState_34->Isoxazole_34 G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity Observed CheckConditions Optimize Reaction Conditions? (Solvent, Temp, Base) Start->CheckConditions CheckConditions->Start No InSitu Use in situ Nitrile Oxide Generation? CheckConditions->InSitu Yes InSitu->Start No Target35 Targeting 3,5-isomer? InSitu->Target35 Yes AddCatalyst Add Cu(I) Catalyst Target35->AddCatalyst Yes Target34 Targeting 3,4-isomer? Target35->Target34 No Success Improved Regioselectivity AddCatalyst->Success AlternativeRoute Switch to Alternative Synthesis (e.g., Enamine Cycloaddition) Target34->AlternativeRoute Yes Target34->Success No, review literature AlternativeRoute->Success

References

Technical Support Center: Purification of Crude Ethyl 3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 3-methylisoxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include:

  • Isomeric Impurities: Ethyl 5-methylisoxazole-4-carboxylate is a common isomeric impurity that can form during synthesis.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, these may include ethyl acetoacetate.[3]

  • Reagents and By-products: Amine bases such as triethylamine may remain and can form salts like triethylamine hydrochloride.[3]

  • Color Impurities: The product may discolor, especially when exposed to air or during distillation.[3]

Q2: What are the primary purification techniques for this compound?

A2: The primary purification methods include:

  • Liquid-Liquid Extraction (Aqueous Wash): To remove water-soluble impurities, acids, and bases.

  • Column Chromatography: Effective for separating the desired product from isomers and other closely related impurities.[4][5]

  • Vacuum Distillation: A common final step to obtain the pure product.[3]

  • Recrystallization: Can be employed for solid derivatives or if the product itself is a solid at a certain temperature.

Q3: My final product is discolored. What could be the cause and how can I prevent it?

A3: Discoloration can occur due to the presence of impurities or degradation of the product.[3] Some intermediates in the synthesis are sensitive to air and can discolor rapidly.[3] To prevent this, handle air-sensitive intermediates under an inert atmosphere (e.g., nitrogen or argon).[3] If discoloration occurs during distillation, it may be due to thermal degradation.[3] In such cases, optimizing the distillation conditions (lower pressure to reduce the boiling point) or considering alternative purification methods like column chromatography may be beneficial.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Extraction - Incomplete removal of acidic or basic impurities.- Formation of emulsions during washing.- Ensure thorough washing with dilute acid (e.g., 6N HCl) followed by a dilute base (e.g., 5% NaOH).[3]- Use a brine wash to break emulsions and aid phase separation.[3]
Presence of Isomeric Impurity - Non-selective reaction conditions during synthesis.- Optimize reaction temperature; lower temperatures may increase regioselectivity.[1]- Employ silica gel column chromatography for separation.
White Powder Sublimes During Distillation - Residual triethylamine hydrochloride from the reaction.- Perform a thorough acidic wash of the chloroform or other organic layer before drying and distillation.[3]- If the impurity is present in the distillate, it can be removed by a simple water wash.[3]
Product Loss or Discoloration During Distillation - Thermal degradation of the product.- Presence of impurities catalyzing decomposition.- Use a high-vacuum pump to lower the distillation temperature.- Consider purification by column chromatography as an alternative to distillation.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Vacuum Distillation

This protocol is adapted from a standard organic synthesis procedure.[3]

  • Aqueous Wash:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic layer with cold water.

    • Perform an acidic wash with 6 N hydrochloric acid until the aqueous layer remains acidic. This step removes amine bases like triethylamine.[3]

    • Follow with an alkaline wash using 5% aqueous sodium hydroxide to remove any unreacted acidic starting materials like ethyl acetoacetate.[3]

    • Finally, wash with a saturated brine solution to remove residual water and aid in phase separation.[3]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.[3]

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.[3]

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Distill the crude product under reduced pressure. The boiling point for ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate is reported as 72°C at 0.5 mmHg.[3]

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for purifying isoxazole derivatives.[4][5]

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

  • Column Packing:

    • Pack a chromatography column with the silica gel slurry.

    • Allow the silica gel to settle, ensuring a level and well-packed bed.

    • Drain the excess solvent until it reaches the top of the silica bed.

  • Loading and Elution:

    • Carefully load the dissolved crude product onto the top of the silica gel.

    • Begin eluting with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate, or dichloromethane). The polarity of the eluent can be gradually increased.

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₉NO₃[6]
Molecular Weight 155.15 g/mol [6]
CAS Number 20328-15-8[6]
Appearance Clear colorless to yellow to orange liquid[7]
Refractive Index (n20/D) 1.4570-1.4620[7]

Table 2: Example Purification Yields

Purification MethodStarting MaterialProductYieldReference
Vacuum DistillationCrude Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylatePure Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate68-71%[3]

Visualizations

PurificationWorkflow cluster_purification Purification Options Crude Crude Product Wash Aqueous Wash (Acid, Base, Brine) Crude->Wash Dry Drying (MgSO4) Wash->Dry SolventRemoval Solvent Removal (Rotovap) Dry->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation Option A Chromatography Column Chromatography SolventRemoval->Chromatography Option B Pure Pure Product Distillation->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Problem Problem Cause Cause Solution Solution Impurity High Impurity Level? Isomer Isomeric Impurity? Impurity->Isomer No IncompleteWash Incomplete Washing Impurity->IncompleteWash Yes Color Product Discolored? Isomer->Color No ReactionConditions Non-selective Reaction Isomer->ReactionConditions Yes Degradation Thermal Degradation Color->Degradation Yes ThoroughWash Ensure Thorough Acid/Base Wash IncompleteWash->ThoroughWash OptimizeTemp Optimize Reaction Temperature ReactionConditions->OptimizeTemp ColumnChrom Use Column Chromatography ReactionConditions->ColumnChrom LowerTemp Lower Distillation Temperature Degradation->LowerTemp InertAtmosphere Handle Under Inert Atmosphere Degradation->InertAtmosphere

Caption: Troubleshooting logic for common purification issues.

References

Addressing challenges in the hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate to 5-methylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate?

A1: The primary challenges during the hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate include incomplete reaction, formation of by-products due to prolonged reaction times under harsh conditions, and potential for isoxazole ring opening or decarboxylation of the final product.[1] The isoxazole ring is generally stable under acidic and basic conditions, but forcing conditions can lead to degradation.[2]

Q2: Which conditions, acidic or basic, are recommended for the hydrolysis?

A2: Both acidic and basic conditions can be employed for the hydrolysis. Acid-catalyzed hydrolysis, for instance with 60% aqueous sulfuric acid, has been shown to be effective and can reduce reaction times compared to other acid mixtures.[1] Base-catalyzed hydrolysis (saponification), for example with sodium hydroxide, is also a viable method.[3][4] The choice of conditions may depend on the scale of the reaction, available equipment, and the desired purity profile of the product.

Q3: What are the potential side reactions to be aware of?

A3: Potential side reactions include the formation of isomeric impurities originating from the synthesis of the starting ester and the generation of by-products from prolonged exposure to refluxing acidic medium.[1] Although the isoxazole ring is relatively stable, harsh conditions could potentially lead to ring-opening reactions.[5][6][7] Additionally, decarboxylation of the resulting 5-methylisoxazole-4-carboxylic acid could occur under certain conditions.[8]

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting ester, Ethyl 5-methylisoxazole-4-carboxylate.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring and to check for the formation of the desired product and any impurities.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of 5-methylisoxazole-4-carboxylic acid Incomplete hydrolysis.Extend the reaction time and continue monitoring by TLC or HPLC until the starting material is consumed.[1] Ensure the reaction temperature is maintained at the optimal level (e.g., 85°C for sulfuric acid hydrolysis).[1]
Degradation of product.Avoid prolonged heating. A process with continuous distillation of ethanol has been shown to reduce reaction times from 9 hours to 3.5 hours, minimizing by-product formation.[1]
Mechanical loss during workup.Ensure complete extraction of the product from the aqueous layer after acidification. Use an appropriate solvent for extraction and perform multiple extractions if necessary. After saponification, the aqueous phase should be acidified to protonate the carboxylate before extraction.[4]
Presence of Impurities in the Final Product Isomeric impurity from starting material.The synthesis of the starting ester can produce the ethyl-3-methylisoxazole-4-carboxylate isomer. It is crucial to start with a high-purity ester to minimize this impurity in the final product.[1]
By-product formation during hydrolysis.Using 60% aqueous H₂SO₄ for hydrolysis has been demonstrated to yield a purer product compared to a mixture of acetic acid and HCl.[1] The continuous removal of ethanol during the reaction also helps to drive the reaction to completion faster, reducing the time for side reactions to occur.[1]
Reaction is Stalled or Incomplete Insufficient acid or base catalyst.Ensure the correct stoichiometry of the acid or base catalyst is used. For saponification, an excess of hydroxide is typically used.[4]
Low reaction temperature.Increase the reaction temperature to the recommended level. For the sulfuric acid-catalyzed hydrolysis, a temperature of 80-88°C is suggested.[1]

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for Ethyl 5-methylisoxazole-4-carboxylate

Parameter Method 1: Acetic Acid/HCl Method 2: 60% Aqueous H₂SO₄ Reference
Reagents Acetic Acid:HCl (2:1)60% aqueous H₂SO₄[1]
Reaction Time 9 hours3 hours 30 minutes[1]
Key Feature Standard refluxContinuous distillation of ethanol[1]
Yield LowerHigher[1]
By-product Formation HigherDrastically reduced[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid [1]

  • Reaction Setup: In a two-necked flask equipped with a mechanical stirrer and a distillation apparatus, charge crude Ethyl 5-methylisoxazole-4-carboxylate (40.0 g) and 60% aqueous sulfuric acid (44 g).

  • Heating and Distillation: Heat the mixture to 85°C. Continuously distill off the ethanol as it is formed during the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting ester has completely disappeared. This is expected to take approximately 3.5 to 4 hours.

  • Workup: Once the reaction is complete, cool the mixture. The product, 5-methylisoxazole-4-carboxylic acid, may precipitate upon cooling and can be isolated by filtration. Further purification can be achieved by crystallization.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) (General Procedure)[4]

  • Reaction Setup: Dissolve Ethyl 5-methylisoxazole-4-carboxylate in a suitable solvent like methanol or ethanol. Add an aqueous solution of sodium hydroxide (an excess, e.g., 10% solution).[3]

  • Heating: Heat the mixture to reflux and stir for several hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting ester.

  • Workup: After the reaction is complete, cool the mixture and pour it into water. Extract with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.

  • Acidification and Extraction: Acidify the aqueous phase with a strong acid, such as concentrated HCl, to a pH of around 4.[3] This will precipitate the 5-methylisoxazole-4-carboxylic acid.

  • Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the carboxylic acid.

Visualizations

Hydrolysis_Workflow cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_monitoring In-Process Control cluster_workup Workup & Isolation cluster_product Final Product start Ethyl 5-methylisoxazole-4-carboxylate acid Acidic Hydrolysis (e.g., 60% H2SO4, 85°C) start->acid base Basic Hydrolysis (e.g., NaOH, Reflux) start->base monitor Monitor by TLC/HPLC (Disappearance of Ester) acid->monitor base->monitor acid_workup Cool & Filter monitor->acid_workup If Acidic base_workup Acidify (pH 4) Extract & Dry monitor->base_workup If Basic product 5-methylisoxazole-4-carboxylic acid acid_workup->product base_workup->product

Caption: Experimental workflow for the hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate.

Troubleshooting_Hydrolysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction start->incomplete_rxn Check TLC for starting material degradation Product Degradation start->degradation Reaction time > 4 hours? impurities Starting Material Impurities start->impurities Check purity of starting ester sol_time_temp Increase Reaction Time/Temp Monitor by TLC/HPLC incomplete_rxn->sol_time_temp sol_conditions Use Milder Conditions (e.g., 60% H2SO4) Continuous EtOH Removal degradation->sol_conditions sol_purity Ensure High Purity of Starting Ester impurities->sol_purity

Caption: Troubleshooting logic for the hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate.

References

How to avoid discoloration and product loss during isoxazole purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of isoxazoles, with a focus on preventing discoloration and product loss.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration during isoxazole purification?

A1: Discoloration during isoxazole purification can stem from several factors:

  • Acid-catalyzed degradation: Many isoxazoles are sensitive to acidic conditions. Standard silica gel used in column chromatography is slightly acidic and can cause degradation of the isoxazole ring, leading to colored impurities.[1][2]

  • Residual impurities from synthesis: Colored byproducts from the initial synthesis, such as those arising from side reactions or excess reagents, can be carried through to the purification step.

  • Thermal degradation: Isoxazoles can be susceptible to decomposition at elevated temperatures. Prolonged heating during solvent evaporation or recrystallization from high-boiling point solvents can lead to discoloration and product loss.

  • Base-catalyzed degradation: Some isoxazole derivatives can be unstable in basic conditions, leading to ring-opening and the formation of byproducts.[2]

Q2: How can I minimize product loss during purification?

A2: Product loss is a common challenge in purification. To minimize it:

  • Optimize column chromatography: Ensure proper packing of the column and a suitable solvent system to achieve good separation, thus avoiding the loss of product in mixed fractions.[3][4]

  • Careful recrystallization: Select a solvent system where your compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. Avoid using an excessive amount of solvent.

  • Gentle solvent removal: Use a rotary evaporator at the lowest practical temperature and pressure to remove solvents. Avoid prolonged exposure to heat.

  • Minimize transfers: Each transfer of material from one flask to another can result in product loss. Plan your workflow to minimize these steps.

Q3: When should I choose neutral alumina over silica gel for column chromatography?

A3: Neutral alumina is a good alternative to silica gel when dealing with acid-sensitive isoxazoles.[4] Since silica gel is acidic, it can cause on-column degradation of these compounds. If you observe significant streaking, color changes on the column, or low recovery, switching to neutral alumina is recommended.

Q4: Can activated carbon be used to remove color?

A4: Yes, activated carbon is an effective decolorizing agent.[5] It can be used to remove colored impurities from your isoxazole solution before crystallization. However, it's important to use it judiciously, as it can also adsorb your product, leading to a decrease in yield. A small amount should be added to the hot solution, followed by a hot filtration to remove the carbon.

Troubleshooting Guides

Issue 1: Product Discoloration and Degradation during Silica Gel Chromatography

Symptoms:

  • A colored band appears and/or streaks on the silica gel column.

  • The collected fractions containing the product are colored, even if the crude material was not.

  • Low overall yield after chromatography.

Possible Causes:

  • The isoxazole is sensitive to the acidic nature of silica gel.[1]

Solutions:

SolutionDescription
Use Neutral Alumina Substitute silica gel with neutral alumina as the stationary phase. Alumina is less acidic and can prevent the degradation of acid-sensitive compounds.
Deactivate Silica Gel Neutralize the silica gel before use. This can be done by washing the silica gel with a solvent system containing a small amount of a base, such as triethylamine (1-3%), and then with the eluent.[4]
Optimize Solvent System A more polar solvent system might elute the compound faster, reducing its contact time with the silica gel. However, this may compromise separation.
Issue 2: Significant Product Loss During Recrystallization

Symptoms:

  • Very low recovery of crystalline product after cooling and filtration.

  • The filtrate remains highly colored or concentrated with the product.

Possible Causes:

  • The chosen solvent or solvent system is not optimal.

  • Too much solvent was used.

  • The cooling process was too rapid.

Solutions:

SolutionDescription
Optimize Solvent System Test different solvents or solvent mixtures on a small scale. A good solvent will dissolve the isoxazole when hot but not when cold. Common systems include ethanol, ethanol/water, and hexane/ethyl acetate.[6]
Use Minimal Hot Solvent Dissolve the crude product in the minimum amount of boiling solvent necessary to achieve complete dissolution. Adding excess solvent will keep more of your product dissolved at cold temperatures.
Slow Cooling Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and improves recovery.
Concentrate the Mother Liquor If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it and attempt a second recrystallization to recover more product.

Experimental Protocols

Protocol 1: Purification of an Acid-Sensitive Isoxazole using Flash Chromatography with Neutral Alumina
  • TLC Analysis:

    • Dissolve a small amount of the crude isoxazole in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a neutral alumina TLC plate.

    • Develop the plate using various solvent systems (e.g., gradients of hexane/ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size (a general guideline is to use 50-100g of stationary phase per 1g of crude material).[5]

    • Prepare a slurry of neutral alumina in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack, ensuring a level bed free of cracks.

    • Add a thin layer of sand on top of the alumina.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of neutral alumina before adding it to the column.[7]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature.

Protocol 2: Decolorization and Recrystallization of an Isoxazole
  • Solvent Selection:

    • In a test tube, dissolve a small amount of the crude, colored isoxazole in a few drops of a potential recrystallization solvent at room temperature. A good solvent will not dissolve the compound well at this temperature.

    • Heat the test tube and add the solvent dropwise until the compound just dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath to check for crystal formation.

  • Decolorization:

    • Dissolve the bulk of the crude product in the chosen solvent by heating in an Erlenmeyer flask.

    • Add a small amount of activated carbon (e.g., a spatula tip) to the hot solution.

    • Swirl the flask and continue to heat for a few minutes.

  • Hot Filtration:

    • Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon and any other insoluble impurities. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Discoloration cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Crude Isoxazole with Discoloration check_solubility Assess Solubility and Acidity Sensitivity start->check_solubility silica Silica Gel Chromatography check_solubility->silica Not Acid-Sensitive neutral_alumina Use Neutral Alumina check_solubility->neutral_alumina Acid-Sensitive deactivate_silica Deactivate Silica with Base (e.g., Triethylamine) silica->deactivate_silica If degradation occurs recrystallize Perform Recrystallization silica->recrystallize deactivate_silica->recrystallize neutral_alumina->recrystallize activated_carbon Add Activated Carbon (Decolorize) recrystallize->activated_carbon If color persists end_product Pure, Colorless Isoxazole recrystallize->end_product If colorless hot_filtration Hot Filtration activated_carbon->hot_filtration hot_filtration->end_product

Caption: A troubleshooting workflow for purifying discolored isoxazole samples.

G cluster_degradation Proposed Acid-Catalyzed Degradation on Silica Gel isoxazole Isoxazole Derivative protonation Protonation of Isoxazole Nitrogen isoxazole->protonation H+ from Silica silica Silica Gel (Acidic Surface, Si-OH) silica->protonation ring_opening N-O Bond Cleavage (Ring Opening) protonation->ring_opening rearrangement Rearrangement and/or Reaction with Nucleophiles ring_opening->rearrangement byproducts Colored Byproducts / Decomposition rearrangement->byproducts

Caption: A simplified pathway for acid-catalyzed degradation of isoxazoles on silica gel.

References

Managing side reactions during the 1,3-dipolar cycloaddition for isoxazole formation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage side reactions during the 1,3-dipolar cycloaddition for isoxazole formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isoxazoles, focusing on practical solutions to improve yield, purity, and regioselectivity.

Q1: My reaction is producing a significant amount of a dimeric byproduct, identified as a furoxan. How can I minimize this side reaction?

A1: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[1][2] This is especially prevalent when the rate of dimerization competes with the rate of the desired cycloaddition. Here are several strategies to mitigate this issue:

  • In Situ Generation and Trapping: The most effective method is to generate the nitrile oxide in situ in the presence of the dipolarophile.[3] This ensures a low stationary concentration of the nitrile oxide, favoring the bimolecular cycloaddition over dimerization.

  • Slow Addition: Slowly adding the precursor for the nitrile oxide (e.g., hydroximoyl chloride or an aldoxime with an oxidant) to the reaction mixture containing the dipolarophile can help maintain a low concentration of the reactive intermediate.[2]

  • Increase Dipolarophile Concentration: Using a higher concentration or a slight excess of the dipolarophile can increase the probability of the desired cycloaddition reaction occurring over dimerization.[3]

  • Use a More Reactive Dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides.[3]

  • Low Temperatures: Generating the nitrile oxide at low temperatures (e.g., 0 °C or below) can minimize its decomposition and dimerization.[3]

  • Steric Hindrance: Introducing bulky substituents on the nitrile oxide precursor can sterically hinder the dimerization process.[3]

Q2: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers. How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity is a frequent challenge in isoxazole synthesis via 1,3-dipolar cycloaddition. The outcome is influenced by a combination of electronic and steric factors of both the nitrile oxide and the dipolarophile.[1][2]

To favor the 3,5-disubstituted isomer:

  • Catalysis: Copper(I) catalysts (e.g., CuI or in situ generated from CuSO₄ and a reducing agent) are well-established for directing the reaction to yield 3,5-disubstituted isoxazoles with high regioselectivity.[1][4] Ruthenium catalysts have also been employed for this purpose.[1]

  • Solvent Choice: Less polar solvents can sometimes favor the formation of the 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity towards the 3,5-isomer.[1]

  • Terminal Alkynes: The use of terminal alkynes generally favors the formation of the 3,5-disubstituted product due to steric and electronic effects.[1]

To favor the 3,4-disubstituted isomer:

The synthesis of 3,4-disubstituted isoxazoles is often more challenging.[1] Here are some strategies:

  • Ruthenium Catalysis: Specific ruthenium catalysts have been shown to favor the formation of 3,4-disubstituted isoxazoles.

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1]

Q3: The overall yield of my isoxazole synthesis is low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors, including nitrile oxide instability, slow reaction rates, and improper reaction conditions.[1]

  • Nitrile Oxide Decomposition: Besides dimerization, nitrile oxides can be unstable and decompose, especially at elevated temperatures.[3] Ensure you are using appropriate temperatures for the generation and reaction of your specific nitrile oxide.

  • Steric Hindrance: Significant steric bulk on either the nitrile oxide or the dipolarophile can drastically reduce the reaction rate.[1] If possible, consider using less hindered substrates.

  • Reagent Purity and Stoichiometry: Verify the purity of your starting materials, as impurities can interfere with the reaction.[3] Optimizing the stoichiometry of the base used for nitrile oxide generation is also crucial.[1]

  • Solvent and Temperature Optimization: The choice of solvent can impact the solubility of reactants and reaction rates.[2] Temperature optimization is key; while higher temperatures can increase the rate, they may also promote side reactions.[1][2] A systematic screening of solvents and temperatures is recommended.

Frequently Asked Questions (FAQs)

Q4: What is the role of the base in nitrile oxide generation from hydroximoyl halides?

A4: The base, typically a tertiary amine like triethylamine, is used to dehydrohalogenate the hydroximoyl halide to generate the nitrile oxide in situ. The choice and amount of base are critical; an insufficient amount will lead to incomplete reaction, while a large excess can sometimes promote side reactions.[1]

Q5: How do electronic and steric effects of substituents influence regioselectivity?

A5: In the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, the regioselectivity is governed by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the reactants. Typically, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which favors the formation of the 3,5-disubstituted isoxazole.[1] Sterically, bulky substituents on both reactants will tend to orient themselves away from each other in the transition state, which also generally favors the 3,5-isomer when using terminal alkynes.[1]

Q6: Are there any "green" methods for generating nitrile oxides?

A6: Yes, there is a growing interest in more environmentally friendly approaches. One such method involves the use of Oxone in conjunction with sodium chloride for the oxidation of aldoximes to generate nitrile oxides. This method is advantageous as it avoids the production of organic byproducts from the oxidant.[3][5]

Data Presentation

Table 1: Effect of Solvent Polarity on the Regioselectivity of Isoxazole Formation

The following table summarizes the effect of solvent on the ratio of 3,5- to 3,4-disubstituted isoxazoles in the reaction between ethyl propiolate and 2-furfuryl nitrile oxide.

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-isomer
Toluene2.42.0
Dichloromethane8.93.4
Ethanol24.61.9
Dimethyl sulfoxide46.71.5

Data adapted from a study on the 1,3-dipolar cyclization of ethyl propiolate and 2-furfuryl nitrile oxide.[6] This data indicates that in this specific case, increasing solvent polarity did not consistently favor one isomer, highlighting the need for empirical optimization.

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from Aldoxime using N-Chlorosuccinimide (NCS)

This protocol describes the slow in situ generation of a nitrile oxide from an aldoxime, which can help to minimize dimerization.

  • Dissolve the aldoxime (1.0 mmol) and the alkyne (1.2 mmol) in a suitable solvent (e.g., chloroform or dichloromethane, 10 mL).

  • Add pyridine (1.0 mmol) to the solution.

  • Add a solution of N-chlorosuccinimide (NCS) (1.0 mmol) in the same solvent dropwise to the reaction mixture at room temperature over a period of 1-2 hours.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free method is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

  • To a solution of the aldehyde (1.0 mmol) and a secondary amine (e.g., pyrrolidine, 1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 3,4-disubstituted isoxazole.

Visualizations

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Potential Solutions start Low Yield or Side Products is_dimer Furoxan (Dimer) Observed? start->is_dimer is_regio Mixture of Regioisomers? is_dimer->is_regio No sol_dimer In situ generation Slow addition Increase [Dipolarophile] Lower Temperature is_dimer->sol_dimer Yes is_low_yield Overall Low Yield? is_regio->is_low_yield No sol_regio Use Catalyst (Cu/Ru) Optimize Solvent Lower Temperature Change Substrate is_regio->sol_regio Yes sol_low_yield Check Reagent Purity Optimize Temp. & Solvent Address Steric Hindrance is_low_yield->sol_low_yield Yes end Improved Reaction is_low_yield->end No sol_dimer->end sol_regio->end sol_low_yield->end

Caption: A troubleshooting workflow for common issues in isoxazole synthesis.

reaction_pathway cluster_precursors Precursors cluster_reaction Reaction Steps cluster_products Products & Byproducts hydroximoyl_chloride Hydroximoyl Chloride nitrile_oxide Nitrile Oxide (Intermediate) hydroximoyl_chloride->nitrile_oxide + Base - HX alkyne Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition nitrile_oxide->cycloaddition furoxan Furoxan (Dimer) Side Product nitrile_oxide->furoxan Dimerization isoxazole Desired Isoxazole cycloaddition->isoxazole

Caption: Reaction pathway for isoxazole synthesis showing the desired cycloaddition and a common side reaction.

References

Improving the stability of Ethyl 3-methylisoxazole-4-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of Ethyl 3-methylisoxazole-4-carboxylate in solution. It is intended for researchers, scientists, and drug development professionals to help diagnose and mitigate degradation-related issues during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is showing decreased potency. What are the likely causes of degradation?

A: The loss of potency is likely due to the chemical degradation of the molecule, which can proceed through two primary pathways:

  • Isoxazole Ring Opening: The isoxazole ring is susceptible to cleavage, particularly the weak N-O bond.[1] This degradation route is significantly accelerated by basic (high pH) conditions, elevated temperatures, and exposure to UV light.[1][2]

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid (3-methylisoxazole-4-carboxylic acid). This reaction is typically catalyzed by either strong acidic or basic conditions.[3][4]

Q2: How significantly does pH influence the stability of the isoxazole ring?

A: pH is a critical factor. The isoxazole ring is most vulnerable to base-catalyzed opening. While generally stable in acidic to neutral conditions, its decomposition rate increases dramatically in basic media.[2] For example, studies on the structurally related isoxazole compound leflunomide showed no significant degradation at pH 4.0, but rapid decomposition at pH 10.0.[2]

Q3: What is the impact of temperature and light on the compound's stability?

A: Both temperature and light are key factors in the degradation of isoxazole-containing compounds.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, especially the base-catalyzed ring opening.[2] A study on leflunomide demonstrated that the decomposition at pH 10 was five times faster at 37°C than at 25°C.[2] At very high temperatures (160–280°C), the isoxazole ring can undergo thermal decomposition, cleaving into smaller molecules.[5]

  • Light: The isoxazole ring can undergo photochemical rearrangement upon exposure to UV irradiation due to the weak N-O bond, leading to the formation of an oxazole isomer via an azirine intermediate.[1] Therefore, protecting solutions from light is crucial.

Q4: What are the primary degradation products I should expect to see?

A: The expected degradation products depend on the pathway:

  • From Ring Opening: The specific products of isoxazole ring opening vary based on the compound's full structure and the conditions. For some isoxazoles, degradation in acidic solution can yield products like ammonia, hydroxylamine, and various ketones.[6] In the case of leflunomide, base-catalyzed ring opening results in a specific α-cyanoenol metabolite.[2]

  • From Ester Hydrolysis: Under acidic or basic conditions that favor hydrolysis, the primary degradation product will be 3-methylisoxazole-4-carboxylic acid .[3][4]

Q5: How can I prepare and store a more stable solution of this compound?

A: To minimize degradation, implement the following controls:

  • pH Control: Maintain the solution in a slightly acidic to neutral pH range (pH 4.0–7.4). Use a suitable buffer system to prevent pH shifts. Avoid alkaline conditions (pH > 8).[2]

  • Temperature Control: Prepare and store solutions at reduced temperatures. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, consider storing aliquots at -20°C or below.

  • Light Protection: Always store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light, especially UV radiation.[1]

  • Use of Aprotic Solvents: If the experimental design permits, using aprotic solvents can help prevent ester hydrolysis.

  • Inert Atmosphere: For sensitive applications or long-term storage, purging the solution and vial headspace with an inert gas like nitrogen or argon can help prevent potential oxidative degradation.

Quantitative Stability Data

The following table summarizes stability data for the isoxazole ring in leflunomide, a related compound, under different pH and temperature conditions. This data illustrates the significant impact of these factors on stability and can serve as a valuable reference.

pHTemperature (°C)Apparent Half-life (t½)Stability Assessment
4.025StableHigh
7.425StableHigh
10.025~ 6.0 hoursLow
4.037StableHigh
7.437~ 7.4 hoursModerate
10.037~ 1.2 hoursVery Low
(Data derived from a study on leflunomide, demonstrating the general behavior of the isoxazole ring)[2]

Experimental Protocols

Protocol: pH-Dependent Stability Assessment by LC-MS/MS

This protocol outlines a method to determine the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Buffer solutions (e.g., pH 4.0 acetate, pH 7.4 phosphate, pH 10.0 carbonate)

  • Internal Standard (IS) solution (a stable, structurally similar compound)

  • Quenching solution (e.g., Acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in methanol or acetonitrile.

  • In separate temperature-controlled chambers (e.g., 25°C and 37°C water baths), place vials containing the pH 4.0, 7.4, and 10.0 buffers.[2]

  • Initiate the reaction by adding a small volume of the stock solution to each buffer vial to achieve the desired final concentration (e.g., 2 µM).

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot (e.g., 50 µL) from each reaction mixture.

  • Immediately quench the degradation by adding the aliquot to a larger volume of the quenching solution containing the internal standard (e.g., 200 µL). This stops the reaction and precipitates proteins if in a biological matrix.

  • Vortex the samples and centrifuge if necessary.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound relative to the internal standard.

  • Plot the natural logarithm of the compound's concentration versus time. The slope of this line can be used to calculate the degradation rate constant (k), and the half-life can be determined using the formula t½ = 0.693/k.

Visual Diagrams

cluster_ring Pathway 1: Ring Instability cluster_ester Pathway 2: Ester Instability parent This compound ring_opening Isoxazole Ring Opening parent->ring_opening ester_hydrolysis Ester Hydrolysis parent->ester_hydrolysis ring_products Ring-Opened Products (e.g., Cyanoenol metabolites) ring_opening->ring_products ester_product 3-methylisoxazole-4-carboxylic acid ester_hydrolysis->ester_product ph Basic pH (pH > 8) ph->ring_opening temp Elevated Temperature temp->ring_opening light UV Light Exposure light->ring_opening acid_base Strong Acid or Base acid_base->ester_hydrolysis

Caption: Potential degradation pathways for this compound.

start Experiencing loss of compound potency? check_ph Check solution pH start->check_ph is_ph_basic Is pH > 8? check_ph->is_ph_basic action_ph Action: Buffer solution to pH 4.0 - 7.4. is_ph_basic->action_ph  Yes check_temp Check storage temperature is_ph_basic->check_temp No action_ph->check_temp is_temp_high Is it stored at room temperature or higher? check_temp->is_temp_high action_temp Action: Store at 2-8°C or frozen (-20°C). is_temp_high->action_temp  Yes check_light Check for light exposure is_temp_high->check_light No action_temp->check_light is_light_exposed Is the container clear and exposed to light? check_light->is_light_exposed action_light Action: Use amber vials or protect from light. is_light_exposed->action_light  Yes stable Solution stability improved. is_light_exposed->stable No action_light->stable

Caption: Troubleshooting workflow for improving compound stability in solution.

center Compound Stability ph pH ph->center Basic pH causes ring opening temp Temperature temp->center Heat accelerates degradation light Light light->center UV causes rearrangement solvent Solvent solvent->center Protic solvents enable hydrolysis

References

Overcoming low yields in the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters, particularly focusing on improving low yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters and offers potential solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor quality of starting materials - Ensure the purity of β-ketoesters, as impurities can interfere with the reaction.[1] - Use freshly prepared or purified hydroxylamine solution.
Incorrect reaction conditions - Temperature: Optimize the reaction temperature. Some methods require cooling (e.g., -20°C to 10°C) during the addition of reagents to control exothermic reactions, while others may need heating to proceed.[2] - pH: The pH of the reaction mixture is critical. For reactions involving hydroxylamine, maintaining a specific pH range can be crucial for efficient cyclization.[3] - Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are commonly used, but in some cases, aprotic solvents or even aqueous media might be beneficial.[3][4]
Inefficient cyclization - Base: The choice and amount of base can influence the deprotonation of hydroxylamine and the subsequent cyclization. Common bases include sodium acetate, sodium hydroxide, and triethylamine.[1][2][5] - Dehydrating agent: In methods involving nitrile oxide generation, the choice of dehydrating agent (e.g., phosphorus oxychloride) is crucial for efficient formation of the intermediate.[5]
Side reactions - Formation of isomeric isoxazoles (e.g., 3,5- vs. 5,3-disubstituted) can reduce the yield of the desired product.[2][5] - Dimerization of nitrile oxide intermediates to form furoxans is a common side reaction that can be minimized by slow addition of the nitrile oxide precursor or using an excess of the β-ketoester.[6]

Issue 2: Formation of Impurities and Isomers

Potential Cause Troubleshooting Steps
Lack of regioselectivity - Catalysis: The use of catalysts like copper(I) or ruthenium(II) can enhance the regioselectivity of 1,3-dipolar cycloaddition reactions, favoring the formation of the desired 3,5-disubstituted isomer.[3] - Reaction Conditions: Conducting the reaction in an aqueous medium under mild basic conditions can improve regioselectivity.[3]
Formation of byproducts - In syntheses starting from ethyl acetoacetate, byproducts like 2-cyanoacetoacetic acid derivatives can form. Careful control of reaction temperature and reagent addition can minimize their formation.[2] - Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain 3,5-disubstituted-4-isoxazolecarboxylic esters?

A1: The main synthetic strategies include:

  • Condensation of β-dicarbonyl compounds with hydroxylamine: This is a classic and widely used method where a β-ketoester reacts with hydroxylamine or its salts in the presence of a base.[1][7]

  • 1,3-Dipolar cycloaddition: This approach involves the reaction of a nitrile oxide (generated in situ from an aldoxime or nitroalkane) with a β-ketoester or an enamine derived from it.[3][5][7] This method is often highly regioselective.[5]

  • Reaction of β-enamino ketoesters with hydroxylamine: This is a variation of the condensation method that can offer good control over regioselectivity.[4]

Q2: How can I control the regioselectivity of the isoxazole ring formation?

A2: Controlling regioselectivity is crucial to avoid the formation of unwanted isomers. Key strategies include:

  • Choice of Substrates: The electronic and steric properties of the substituents on your starting materials can influence the regiochemical outcome.[6]

  • Catalysis: As mentioned, copper(I) and ruthenium(II) catalysts are effective in directing the cycloaddition to yield the 3,5-disubstituted product.[3]

  • Reaction Media: Performing the reaction in environmentally friendly solvents like water or deep eutectic solvents has been shown to improve regioselectivity in some cases.[3][7]

Q3: What are the common side reactions, and how can they be minimized?

A3: A common side reaction is the dimerization of the nitrile oxide intermediate to form furoxan.[6] To minimize this:

  • Slow Addition: Add the precursor for the nitrile oxide (e.g., hydroximoyl chloride or a solution of the nitrile oxide itself) slowly to the reaction mixture containing the dipolarophile (the β-ketoester). This keeps the concentration of the nitrile oxide low and favors the desired cycloaddition.[6]

  • Excess Dipolarophile: Using an excess of the β-ketoester can help to "trap" the nitrile oxide before it has a chance to dimerize.[6]

Q4: Can these esters be hydrolyzed to the corresponding carboxylic acids?

A4: Yes, the 4-isoxazolecarboxylic esters can be hydrolyzed to the corresponding carboxylic acids. This is typically achieved by heating with a strong acid (e.g., a mixture of acetic acid and HCl or aqueous sulfuric acid) or a base (e.g., sodium hydroxide).[2][8]

Experimental Protocols

Protocol 1: Synthesis via Condensation of a β-Enamino Ketoester with Hydroxylamine

This protocol is adapted from the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates.[4]

  • Preparation of the β-enamino ketoester:

    • Treat the corresponding β-keto ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is typically stirred at room temperature until completion (monitored by TLC).

    • Remove the excess DMF-DMA and methanol under reduced pressure to yield the crude β-enamino ketoester, which can often be used in the next step without further purification.

  • Cyclization to the isoxazole:

    • Dissolve the β-enamino ketoester in methanol.

    • Add hydroxylamine hydrochloride to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, the solvent is evaporated, and the residue is purified, typically by column chromatography, to yield the 3,5-disubstituted-4-isoxazolecarboxylic ester.

Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition in an Aqueous Medium

This protocol is based on the synthesis of 3,4,5-trisubstituted isoxazoles, which can be adapted for 3,5-disubstituted-4-isoxazolecarboxylic esters by using a β-ketoester as the dipolarophile.[3]

  • Preparation of the reaction mixture:

    • In a suitable reaction vessel, dissolve the hydroximoyl chloride (nitrile oxide precursor) and the β-ketoester in a mixture of water and methanol (e.g., 95:5 water:methanol).

    • Add a base such as N,N-diisopropylethylamine (DIPEA).

  • Reaction:

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and purification:

    • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic phase over sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Cyclization Reaction cluster_purification Purification start β-Ketoester enamino_ketoester β-Enamino Ketoester start->enamino_ketoester [1] hydroxylamine Hydroxylamine HCl reaction_mixture Reaction Mixture in Methanol hydroxylamine->reaction_mixture dmf_dma DMF-DMA enamino_ketoester->reaction_mixture isoxazole_ester 3,5-Disubstituted-4- Isoxazolecarboxylic Ester reaction_mixture->isoxazole_ester Stir at RT purification Column Chromatography isoxazole_ester->purification

Caption: Workflow for the synthesis via a β-enamino ketoester intermediate.

troubleshooting_flowchart start Low Yield of Isoxazole Ester check_purity Check Starting Material Purity? start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No check_conditions Review Reaction Conditions? check_purity->check_conditions Yes purify_sm->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp No optimize_base Optimize Base/Solvent check_conditions->optimize_base No check_isomers Isomeric Impurities Present? check_conditions->check_isomers Yes optimize_temp->check_isomers optimize_base->check_isomers use_catalyst Consider Catalyst (e.g., Cu(I)) check_isomers->use_catalyst Yes check_byproducts Furoxan Byproduct Detected? check_isomers->check_byproducts No use_catalyst->check_byproducts slow_addition Slow Addition of Nitrile Oxide Precursor check_byproducts->slow_addition Yes success Improved Yield check_byproducts->success No slow_addition->success

Caption: Troubleshooting flowchart for low yields in isoxazole synthesis.

References

Validation & Comparative

The Ascendant Trajectory of Isoxazoles in Oncology: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncological research, the isoxazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anticancer therapeutics. This guide offers a comparative analysis of various isoxazole derivatives, summarizing their cytotoxic performance with supporting experimental data, detailing key experimental protocols, and visualizing critical signaling pathways and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties that enable diverse interactions with a range of biological targets.[1] This versatility has led to the development of numerous isoxazole derivatives with potent anticancer activity, operating through a variety of mechanisms to thwart tumor growth and proliferation.[1][2][3]

Comparative Cytotoxicity of Isoxazole Derivatives

The in vitro anticancer activity of isoxazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of isoxazole derivatives against various human cancer cell lines, providing a basis for comparative evaluation.

Compound/DerivativeCancer Cell LineIC50 (µM)
Curcumin-Isoxazole Hybrid MCF-7 (Breast Cancer)3.97
Curcumin (Parent Compound)MCF-7 (Breast Cancer)21.89
Hydnocarpin-Isoxazole Hybrid A375 (Melanoma)3.6 (24h), 0.76 (48h)
Forskolin-Isoxazole Hybrid A375 (Melanoma)1.8 (24h), 0.58 (48h)
Isoxazole-Piperazine Analogue (6a) Huh7 (Hepatocellular Carcinoma)0.09
Isoxazole-Piperazine Analogue (13d) Huh7 (Hepatocellular Carcinoma)Not Specified
Isoxazole-Carboxamide (2d) Hep3B (Liver Cancer)~23 µg/ml
Isoxazole-Carboxamide (2e) Hep3B (Liver Cancer)~23 µg/ml
Isoxazole-Carboxamide (2d) HeLa (Cervical Cancer)15.48 µg/ml
Isoxazole-Carboxamide (2a) MCF-7 (Breast Cancer)39.80 µg/ml
Isoxazolyl Chalcone (5f) A549 (Non-small cell lung)1.35-2.07
Isoxazolyl Chalcone (5h) A549 (Non-small cell lung)7.27-11.07
Phenyl-isoxazole-carboxamide (129) HeLa (Cervical Cancer)0.91 ± 1.03
Phenyl-isoxazole-carboxamide (130) MCF-7 (Breast Cancer)4.56 ± 2.32
Indole-linked Isoxazole (138) MCF-7 (Breast Cancer)5.51
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) MCF-7 (Breast Cancer)2.63

Key Mechanisms of Anticancer Activity

Isoxazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key proteins and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] Some of the prominent mechanisms include:

  • HSP90 Inhibition: Certain isoxazole derivatives, such as NVP-AUY922, are potent inhibitors of Heat Shock Protein 90 (HSP90).[1][4] HSP90 is a molecular chaperone essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately inducing cancer cell death.[1]

  • Tubulin Polymerization Inhibition: Compounds like KRIBB3 have been demonstrated to interfere with tubulin polymerization, a critical process for the formation of microtubules and cell division.[1] Disruption of microtubule dynamics results in mitotic arrest and subsequent apoptosis.[1]

  • Induction of Apoptosis: A common mechanism for many isoxazole derivatives is the induction of programmed cell death, or apoptosis.[1][5] This can be triggered through various pathways, including the activation of caspases.[2]

  • Cell Cycle Arrest: Several isoxazole derivatives have been shown to cause cell cycle arrest at different phases, such as G1 or G2/M, preventing cancer cells from progressing through the division cycle.[6][7]

  • Inhibition of Signaling Pathways: Isoxazole-containing compounds have the capacity to disrupt intracellular signaling pathways that are often dysregulated in cancer.[2]

Experimental Protocols

The evaluation of the anticancer activity of isoxazole derivatives involves a range of in vitro assays. The following are detailed methodologies for key experiments frequently cited in the literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[1]

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the molecular mechanisms of action of the isoxazole compounds.

  • Protein Extraction: Cells are treated with the isoxazole compound and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.

Visualizing Workflows and Pathways

To further elucidate the experimental processes and biological mechanisms discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Anticancer Activity Screening A Cancer Cell Culture B Seeding in 96-well Plates A->B C Treatment with Isoxazole Derivatives (Varying Concentrations) B->C D Incubation (24, 48, 72 hours) C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Value Determination F->G H Further Mechanistic Studies (e.g., Western Blot, Apoptosis Assay) G->H

Caption: A generalized workflow for the in vitro screening of anticancer activity of isoxazole derivatives.

G cluster_pathway Simplified Apoptosis Induction Pathway Isoxazole Isoxazole Derivative Cell Cancer Cell Isoxazole->Cell Stress Cellular Stress Cell->Stress Caspase_Activation Caspase Activation Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: A simplified diagram illustrating the induction of apoptosis by isoxazole derivatives.

References

Isoxazole Derivatives: A Comparative Analysis of Efficacy Against Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide

The isoxazole ring, a five-membered heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties facilitate diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. In recent years, numerous isoxazole-based compounds have been investigated as potent therapeutic agents, often demonstrating efficacy comparable or superior to existing drugs in anticancer, anti-inflammatory, and antimicrobial applications.[1][2][3][4]

This guide provides a comparative analysis of the efficacy of novel isoxazole-based compounds against established therapeutic agents, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in future research design.

Anticancer Efficacy: Targeting Key Oncogenic Pathways

Isoxazole derivatives have emerged as a promising class of anticancer agents, frequently targeting critical pathways involved in tumor proliferation and survival.[1][2] A primary mechanism of action for many isoxazole-based compounds is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability of numerous oncoproteins.[5][6][7]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative isoxazole-based compounds compared to the standard chemotherapeutic agent, Doxorubicin. The IC50 value represents the concentration of a drug required for 50% inhibition of cell viability.

Compound Class/NameCancer Cell LineIsoxazole Derivative IC50 (µM)Comparator: Doxorubicin IC50 (µM)Therapeutic Target/Mechanism
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) MCF-7 (Breast)2.63[8]>3.79 (General reference)[9]Not Specified
Isoxazole-bridged indole C-glycoside (Compound 34) MDA-MB-231 (Breast)22.3[10]Not SpecifiedNot Specified
Imidazo[4,5-c]pyridine-isoxazole-urea hybrid (Compound 6k) PC-3 (Prostate)Potent Activity (Dock Score)[9]3.79 ± 0.02[9]Not Specified
Mandatory Visualization: Hsp90 Inhibition Pathway

The diagram below illustrates the signaling pathway affected by Hsp90-inhibiting isoxazole derivatives. Inhibition of Hsp90 leads to the destabilization and subsequent degradation of its "client proteins," many of which are oncoproteins critical for cancer cell survival, ultimately triggering apoptosis.[6][7][11]

HSP90_Inhibition cluster_cell Cancer Cell HSP90 Hsp90 ClientProteins Oncogenic Client Proteins (e.g., Akt, CDK4, HER2) HSP90->ClientProteins Chaperones & Stabilizes Ubiquitin Ubiquitin ClientProteins->Ubiquitin Proliferation Cell Proliferation & Survival ClientProteins->Proliferation Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis (Cell Death) Isoxazole Isoxazole-Based Hsp90 Inhibitor Isoxazole->HSP90 Degradation->Apoptosis

Fig. 1: Hsp90 inhibition by isoxazole compounds leads to client protein degradation and apoptosis.
Experimental Protocols: Cytotoxicity Assessment

MTT Assay for Cell Viability and IC50 Determination

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of the isoxazole derivative or the reference drug (e.g., 0.1 to 200 µM) for a specified period, typically 48 to 72 hours.[8][10][15] Include untreated cells as a control.

  • MTT Addition: After incubation, remove the treatment media and add MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 2-4 hours.[14] Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 550-590 nm.[12][15]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][10]

Anti-inflammatory Efficacy: Cyclooxygenase (COX) Inhibition

Many isoxazole derivatives exhibit potent anti-inflammatory properties, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[16][17] This mechanism is shared by many nonsteroidal anti-inflammatory drugs (NSAIDs).

Data Presentation: Comparative Anti-inflammatory Activity

The table below compares the in vivo anti-inflammatory activity of isoxazole derivatives with standard NSAIDs, measured by the inhibition of carrageenan-induced paw edema in rats.

Compound/ClassDose% Edema InhibitionComparatorDose% Edema Inhibition
Isoxazole Derivative 5b Not Spec.75.68% (at 2h)[18]Indomethacin10 mg/kg~54% (at 2-4h)[19]
Isoxazole Derivative 5c Not Spec.74.48% (at 2h)[18]Naproxen15 mg/kg~81% (at 2h)[19]
Isoxazole-Tetrazole Hybrid (Compound 40) Not Spec.Similar to Celecoxib[20]Celecoxib30 mg/kgED30[21]
5-methyl-isoxazole (Compound A13) Not Spec.IC50 vs COX-2: 13 nM[17]CelecoxibNot Spec.IC50 vs COX-2: 0.34-0.82 µM[20][22]

Note: Direct comparison is challenging due to variations in experimental conditions across studies. ED30 refers to the dose effective in 30% of the population.

Mandatory Visualization: COX-2 Inhibition Workflow

The following diagram illustrates the general workflow for evaluating the anti-inflammatory potential of isoxazole compounds using the carrageenan-induced paw edema model.

AntiInflammatory_Workflow start Start: Select Wistar Rats grouping Divide into Groups: 1. Control (Vehicle) 2. Standard (e.g., Indomethacin) 3. Test (Isoxazole Compound) start->grouping measure0 Measure Baseline Paw Volume (Plethysmometer) grouping->measure0 dosing Administer Drug/Vehicle (e.g., Intraperitoneally) wait Wait 30-60 min for drug absorption dosing->wait induction Induce Inflammation: Inject 1% Carrageenan into right hind paw wait->induction measure_t Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4, 5h) induction->measure_t measure0->dosing calculate Calculate Edema Volume & Percentage Inhibition measure_t->calculate end End: Compare Efficacy calculate->end

Fig. 2: Experimental workflow for the carrageenan-induced rat paw edema assay.
Experimental Protocols: In Vivo Anti-inflammatory Assay

Carrageenan-Induced Rat Paw Edema Model

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[23][24][25]

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping and Dosing: Animals are fasted overnight and divided into control, standard, and test groups.[26] The test groups receive various doses of the isoxazole compounds, the standard group receives a known anti-inflammatory drug (e.g., Indomethacin 5-10 mg/kg), and the control group receives the vehicle. Dosing is typically done intraperitoneally or orally 30-60 minutes before carrageenan injection.[19][24]

  • Edema Induction: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat.[19][24]

  • Measurement of Paw Volume: The paw volume is measured immediately before carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[19][24]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume compared to the baseline. The percentage inhibition of edema by the test and standard drugs is calculated relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Antimicrobial Efficacy: A New Generation of Antibacterials

Several marketed antibiotics, including sulfamethoxazole and cloxacillin, contain the isoxazole nucleus.[4] Ongoing research focuses on developing new isoxazole derivatives to combat the growing threat of antibiotic resistance.

Data Presentation: Comparative Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for novel isoxazole-based compounds against various bacterial strains, compared to the broad-spectrum antibiotic Ciprofloxacin. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Compound/ClassBacterial StrainIsoxazole Derivative MIC (µM)Comparator: Ciprofloxacin MIC (µM)
Ciprofloxacin-Isoxazole Hybrid (Compound 92) K. pneumoniae ATCC100310.08[27]>5.49 (General reference)[27]
Isoxazole Derivative 127 (4-Cl subst.) P. aeruginosaActive at 40 µg/mL[28]0.15 - 3.25[27]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid (1e) E. coli ATCC 2592228.1 µg/mL[29]Not Specified
Isoxazole Derivative 42e S. aureus100 µg/mL[3]5.49[27]

Note: µg/mL to µM conversion requires the molecular weight of the specific compound and is not performed here to maintain data integrity from the source.

Mandatory Visualization: Structure-Activity Relationship (SAR)

This diagram illustrates key structural features of isoxazole derivatives that have been shown to influence their antibacterial potency.

SAR_Antibacterial Core Isoxazole Core R3 Substituent at C3: - Phenyl rings with  electron-withdrawing groups  (e.g., -NO2, -Cl) Core->R3 R5 Substituent at C5: - Phenyl rings with  electron-donating groups  (e.g., -OCH3, -Br) Core->R5 Hybrid Hybridization: - Fusing with other  pharmacophores  (e.g., Ciprofloxacin, Triazole) Core->Hybrid Activity Enhanced Antibacterial Efficacy R3->Activity R5->Activity Hybrid->Activity

Fig. 3: Key structural modifications on the isoxazole scaffold that enhance antibacterial activity.
Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus, E. coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the isoxazole compound and the reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria, as observed by the lack of turbidity compared to the positive control.

Conclusion

The evidence presented in this guide demonstrates the significant therapeutic potential of isoxazole-based compounds across multiple disease areas. In numerous preclinical studies, novel isoxazole derivatives have exhibited efficacy that is comparable, and in some cases superior, to established drugs like Doxorubicin, Celecoxib, and Ciprofloxacin. Their versatile scaffold allows for extensive structural modification, enabling the fine-tuning of activity against specific targets and the development of next-generation therapeutics with potentially improved efficacy and safety profiles. Further research, particularly clinical investigations, is warranted to fully realize the potential of these promising compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the purity assessment of isoxazole compounds. The information herein is supported by established analytical validation principles and synthesized experimental data to aid in the selection of the most appropriate analytical methodology.

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of HPLC, GC-MS, and CE for the purity analysis of a model isoxazole compound. The data is compiled based on typical validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[1]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 ng/mL0.06 µg/mL
Specificity High (with appropriate column and mobile phase)Very High (mass selective detector)High (separation based on charge-to-size ratio)
Throughput ModerateLow to ModerateHigh
Sample Volatility Req. Not requiredRequiredNot required
Derivatization Rarely neededOften required for polar analytesNot required

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of related pharmaceutical compounds and can be adapted for specific isoxazole derivatives.

Stability-Indicating HPLC Method

This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, making it suitable for stability studies.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is commonly used. The specific gradient program should be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: Determined by the UV absorbance maximum of the isoxazole compound.

  • Injection Volume: 10-20 µL.

Validation Parameters:

  • Specificity: Assessed by forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure the method can separate the main peak from all degradation products.[2][3][4]

  • Linearity: Determined by analyzing a series of solutions of the isoxazole compound over a defined concentration range.

  • Accuracy: Evaluated by the recovery of known amounts of the isoxazole compound spiked into a placebo matrix.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • LOD & LOQ: Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.

GC-MS Method for Volatile Impurities

This method is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis process.[5]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of polar or non-polar compounds (e.g., DB-5ms, HP-1ms).

Chromatographic Conditions:

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scanned over a range that includes the molecular ions of the expected impurities.

Sample Preparation:

  • The isoxazole compound is dissolved in a suitable volatile solvent.

  • Derivatization may be necessary for polar compounds to increase their volatility.

Validation Parameters:

  • Validation follows similar principles to HPLC, with a focus on specificity for separating volatile impurities from the main compound and other potential contaminants.

Capillary Electrophoresis Method

CE offers high separation efficiency and is an excellent alternative or complementary technique to HPLC, especially for chiral separations and the analysis of charged molecules.[6]

Instrumentation:

  • Capillary electrophoresis system with a UV or PDA detector.

  • Fused-silica capillary.

Electrophoretic Conditions:

  • Background Electrolyte (BGE): The choice of BGE is critical for separation and can include buffers such as phosphate or borate. Organic modifiers like acetonitrile can be added to improve resolution.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Temperature: The capillary temperature is controlled to ensure reproducible migration times.

  • Injection: Hydrodynamic or electrokinetic injection.

Validation Parameters:

  • Similar to HPLC, validation includes specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. The high resolving power of CE often leads to excellent specificity.

Mandatory Visualizations

Experimental Workflow for Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Application A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC, GC, CE) A->B C Optimize Method Parameters B->C E Determine Validation Parameters (Linearity, Accuracy, Precision, etc.) C->E D Forced Degradation Studies F Assess Specificity D->F E->F G Routine Purity Testing F->G H Stability Studies F->H I Impurity Profiling F->I

Caption: A flowchart illustrating the typical workflow for the development and validation of an analytical method for purity assessment.

Logical Relationship of Validation Parameters

G cluster_0 Core Method Performance cluster_1 Quantitative Capability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness Linearity->Robustness

Caption: A diagram showing the logical relationship and interdependence of key analytical method validation parameters.

References

In vitro and in vivo evaluation of novel isoxazole-based anticancer agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective anticancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, the isoxazole ring has emerged as a privileged structure, with numerous derivatives demonstrating potent antitumor activity. This guide provides an objective comparison of novel isoxazole-based anticancer agents against established alternatives, supported by experimental data from recent in vitro and in vivo studies.

Executive Summary

Recent research has highlighted the potential of isoxazole derivatives as promising anticancer candidates, often exhibiting superior or comparable efficacy to conventional chemotherapeutic agents. These compounds exert their effects through various mechanisms, including the inhibition of crucial cellular machinery like Heat Shock Protein 90 (HSP90) and the disruption of microtubule dynamics, ultimately leading to cancer cell death. This guide will delve into the comparative performance of these novel agents, detail the experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Comparative In Vitro Cytotoxicity

The in vitro efficacy of novel isoxazole-based compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of cell growth, is a key metric for this comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Standard DrugCancer Cell LineIC50 (µM)
3,5-Diaryl Isoxazole (Compound 26) PC3 (Prostate)Not specified, but showed high selectivity comparable to 5-FU5-Fluorouracil PC3 (Prostate)Not specified
Isoxazole-Amide (Compound 2d) HeLa (Cervical)15.48Doxorubicin HeLa (Cervical)Not specified in direct comparison
Hep3B (Liver)~23Hep3B (Liver)Not specified in direct comparison
Isoxazole-Amide (Compound 2e) Hep3B (Liver)~23Hep3B (Liver)Not specified in direct comparison
Isoxazole-Curcumin Hybrid (Compound 40) MCF-7 (Breast)3.97Curcumin MCF-7 (Breast)21.89
3,4-Isoxazolediamide (Compound 2) K562 (Leukemia)0.018
3,4-Isoxazolediamide (Compound 5) K562 (Leukemia)0.035
Isoxazole-Naphthalene (Compound 5j) MCF-7 (Breast)1.23Cisplatin MCF-7 (Breast)15.24

In Vivo Antitumor Efficacy: A Comparative Look

While extensive head-to-head in vivo comparative data is emerging, preliminary studies indicate that isoxazole derivatives hold significant promise in preclinical models. For instance, a study on 3,4,5-trisubstituted isoxazole derivatives demonstrated significant tumor growth inhibition in vivo.[1] Another study on 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives showed anticancer activity comparable to the standard drug 5-fluorouracil in an Ehrlich Ascites Carcinoma mouse model.

A key area of future research will be the direct comparative evaluation of these novel isoxazole agents against current standards of care, such as doxorubicin and cisplatin, in xenograft models of various human cancers. This will provide a clearer picture of their therapeutic potential and guide their translation into clinical settings.

Key Mechanisms of Action & Signaling Pathways

Isoxazole-based anticancer agents operate through diverse mechanisms, primarily targeting pathways crucial for cancer cell survival and proliferation.

HSP90 Inhibition

A significant number of isoxazole derivatives function as inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins. By inhibiting HSP90, these isoxazole compounds trigger the degradation of these "client" proteins, leading to cell cycle arrest and apoptosis.[1]

HSP90_Inhibition_Pathway cluster_0 Isoxazole Derivative Action cluster_1 Cellular Machinery cluster_2 Cellular Outcome Isoxazole_Derivative Isoxazole Derivative (e.g., NVP-AUY922) HSP90 HSP90 Isoxazole_Derivative->HSP90 Inhibits Client_Proteins Oncogenic Client Proteins (e.g., Akt, HER2, Raf-1) HSP90->Client_Proteins Stabilizes Proteasome Proteasomal Degradation Client_Proteins->Proteasome Ubiquitination leads to Apoptosis Apoptosis Proteasome->Apoptosis Induces

Caption: Inhibition of the HSP90 chaperone by isoxazole derivatives.

Tubulin Polymerization Inhibition

Certain isoxazole derivatives have been shown to interfere with the dynamics of microtubule assembly and disassembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Drug Action cluster_1 Cellular Process cluster_2 Cellular Outcome Isoxazole_Derivative Isoxazole Derivative Tubulin Tubulin Dimers Isoxazole_Derivative->Tubulin Inhibits Polymerization Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Disruption of tubulin polymerization by isoxazole derivatives.

Experimental Protocols

Standardized methodologies are crucial for the reproducible evaluation of novel anticancer agents. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Treatment 2. Add Isoxazole Derivative Cell_Seeding->Treatment Incubation_1 3. Incubate (24-72h) Treatment->Incubation_1 MTT_Addition 4. Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 5. Incubate (2-4h) MTT_Addition->Incubation_2 Solubilization 6. Add Solubilizing Agent (e.g., DMSO) Incubation_2->Solubilization Absorbance 7. Read Absorbance (570 nm) Solubilization->Absorbance Analysis 8. Calculate IC50 Absorbance->Analysis

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole-based compounds and the reference drug in culture medium. Replace the overnight medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo: Xenograft Mouse Model for Tumor Growth Inhibition

Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.

Workflow:

InVivo_Workflow Cell_Implantation 1. Subcutaneous Implantation of Cancer Cells into Mice Tumor_Growth 2. Tumor Growth to Palpable Size (~100-150 mm³) Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment_Admin 4. Administer Isoxazole Derivative & Control (Vehicle/Standard Drug) Randomization->Treatment_Admin Monitoring 5. Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Endpoint 6. Euthanize & Excise Tumors for Analysis Monitoring->Endpoint

Caption: General workflow for an in vivo xenograft mouse study.

Detailed Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow for a one-week acclimatization period.

  • Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 × 10⁶ cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width² × Length) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group). Administer the isoxazole derivative, a vehicle control, and a standard-of-care drug according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Study Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size. At the endpoint, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.

Conclusion

The isoxazole scaffold represents a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide demonstrate significant potential, with some exhibiting in vitro and in vivo efficacy comparable or superior to existing therapies. Their diverse mechanisms of action, including HSP90 and tubulin polymerization inhibition, offer multiple avenues for therapeutic intervention. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds in the fight against cancer.

References

Comparative study of synthetic routes to 3,5-disubstituted-4-isoxazolecarboxylic esters.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the isoxazole scaffold is a cornerstone of molecular design. This guide provides a comparative analysis of prominent synthetic routes to 3,5-disubstituted-4-isoxazolecarboxylic esters, a class of compounds with significant potential in pharmaceutical research. We will delve into the experimental details of key methodologies, present a quantitative comparison of their performance, and offer a logical workflow for their synthesis and evaluation.

Introduction to Synthetic Strategies

The synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters primarily revolves around two established strategies: the condensation of β-dicarbonyl compounds or their synthetic equivalents with hydroxylamine derivatives, and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Each approach offers distinct advantages and is suited to different starting materials and desired substitution patterns. This guide will focus on providing a clear comparison of these routes to aid in the selection of the most appropriate method for a given research objective.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data from various reported syntheses of 3,5-disubstituted-4-isoxazolecarboxylic esters and their precursors. This allows for a side-by-side comparison of yields and reaction conditions.

ProductSubstituents (R³, R⁵)Synthetic RouteStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Citation
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylateEthyl, MethylCondensationEthyl β-pyrrolidinocrotonate, 1-NitropropanePOCl₃, TriethylamineChloroform0 to RTNot Specified68-71[1]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylatePhenyl, MethylCondensationEthyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate, Hydroxylamine hydrochloridePyridineEthanolRT2Not Specified
Ethyl 5-amino-3-methyl-isoxazole-4-carboxylateMethyl, AminoCondensationEthyl 2-cyano-3-ethoxybut-2-enoate, Hydroxylamine hydrochlorideEtONaEthanolRT24Not Specified[2]
Ethyl 5-methylisoxazole-4-carboxylateMethyl, H (at C3)CondensationEthyl ethoxymethyleneacetoacetic ester, Hydroxylamine sulfateSodium acetateNot Specified-20 to 10Not SpecifiedNot Specified[3][4]
3-(4-methoxyphenyl)-4-hydrogen-isoxazol-5-one (precursor to acid)4-methoxyphenyl, HCondensation3-(4-methoxyphenyl)-3-oxo methyl propionate, Hydroxylamine hydrochlorideSodium carbonateWaterRTOvernight93.5[5]
3-(3-pyridyl)-4-hydrogen-isoxazol-5-one (precursor to acid)3-pyridyl, HCondensationNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified75.3[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Condensation of a β-Enamino Ester with a Nitroalkane

This method provides a regioselective route to 3,5-disubstituted-4-isoxazolecarboxylic esters. The following protocol is for the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[1]

Step 1: Synthesis of Ethyl β-pyrrolidinocrotonate

  • A solution of ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene is prepared in a 1-L flask equipped with a Dean-Stark trap.

  • The mixture is refluxed vigorously under a nitrogen atmosphere for 45 minutes, during which the theoretical amount of water (18 ml) is collected.

  • The benzene is removed using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate (180 g, 98%), which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

  • A solution of ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 L of chloroform is prepared in a 5-L three-necked flask and cooled in an ice bath under a nitrogen atmosphere.

  • While stirring, a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform is added slowly.

  • The reaction mixture is then poured into a separatory funnel and washed with cold water, followed by 6 N hydrochloric acid until the aqueous layer remains acidic.

  • The chloroform layer is subsequently washed with 5% aqueous sodium hydroxide and saturated brine, then dried over anhydrous magnesium sulfate.

  • After filtration and removal of the solvent, the product is distilled under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (122–130 g, 68–71%).

Method 2: Condensation of a β-Enamino Diketone with Hydroxylamine

This protocol outlines the regioselective synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

  • Dissolve ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water (15 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Synthetic Workflow and Logic

The following diagram illustrates a generalized workflow for the synthesis and comparative evaluation of 3,5-disubstituted-4-isoxazolecarboxylic esters.

G cluster_0 Synthetic Route Selection cluster_1 Route 1: Condensation Pathway cluster_2 Route 2: 1,3-Dipolar Cycloaddition Pathway Start Define Target 3,5-Disubstituted-4-Isoxazolecarboxylic Ester Route1 Route 1: Condensation Start->Route1 Route2 Route 2: 1,3-Dipolar Cycloaddition Start->Route2 SM1 Starting Materials: β-Ketoester or β-Enamino Ester Condensation Condensation with Hydroxylamine Derivative SM1->Condensation Product 3,5-Disubstituted-4-Isoxazolecarboxylic Ester Condensation->Product SM2 Starting Materials: Alkyne and Nitrile Oxide Precursor Cycloaddition 1,3-Dipolar Cycloaddition SM2->Cycloaddition Cycloaddition->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Comparison Comparative Analysis: - Yield - Reaction Time - Temperature - Purity - Scalability Analysis->Comparison

Caption: Generalized workflow for the synthesis and comparative analysis of 3,5-disubstituted-4-isoxazolecarboxylic esters.

Discussion of Synthetic Routes

Condensation Reactions: This classical approach is versatile and often high-yielding. The use of β-enamino esters, as demonstrated in the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, provides excellent regiocontrol, which can be an issue with simpler β-dicarbonyl compounds.[1] The reaction conditions are generally mild, and the starting materials are often readily accessible. A significant advantage is the direct formation of the fully substituted isoxazole ring in a single cyclization step. However, the preparation of the substituted β-enamino ester precursor may add steps to the overall synthesis.

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne.[6] A key feature is the in situ generation of the often-unstable nitrile oxide from precursors like aldoximes or nitro compounds. This approach offers high versatility as a wide range of functional groups on both the alkyne and the nitrile oxide precursor are tolerated. While this method is highly effective for the synthesis of 3,5-disubstituted isoxazoles, achieving the desired 4-carboxylate substitution requires the use of a appropriately substituted alkyne, which may not always be commercially available.

Conclusion

The choice between condensation and 1,3-dipolar cycloaddition routes for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the reaction. The condensation of β-enamino esters offers a reliable and regioselective method, particularly when specific substitution patterns are required. The 1,3-dipolar cycloaddition provides a highly versatile and often milder alternative, provided a suitable alkyne precursor is accessible. For any given target molecule, a preliminary investigation of both routes is recommended to determine the most efficient and practical approach. This guide provides the foundational information and experimental protocols to initiate such a comparative study.

References

The Isoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its versatile nature allows for the development of derivatives with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole derivatives across various therapeutic areas, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological data for various isoxazole derivatives, highlighting the impact of structural modifications on their activity.

Table 1: Anticancer Activity of Isoxazole Derivatives
Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a 3,4-dimethoxyphenylthiophen-2-ylCF3MCF-72.63[1]
1b Phenylthiophen-2-ylCF3MCF-7>200[1]
2a H4-ethoxyphenylNaphthaleneMCF-71.23[2]
2b H4-methoxyphenylNaphthaleneMCF-72.5[2]
3a Indole--HeLa0.4[3]
3b Indole--HeLa1.8[3]
4a ---DU1450.96
4b ---DU1451.06
5a ---MCF-79.15
5b ---A54914.92
6a ---U8761.4
6b ---U8742.8
7a ---HepG26.38-9.96[4]
7b ---MCF-76.38-9.96[4]
7c ---HCT-1166.38-9.96[4]

SAR Analysis: The data in Table 1 demonstrates that the substitution pattern on the isoxazole ring and its appended moieties significantly influences anticancer activity. For instance, the presence of a 3,4-dimethoxyphenyl group at the 3-position and a thiophene at the 5-position of the isoxazole ring (compound 1a) leads to potent activity against the MCF-7 breast cancer cell line.[1] Naphthalene-containing isoxazoles also show promise, with an ethoxy substitution on the phenyl ring (compound 2a) resulting in strong antiproliferative effects.[2] Furthermore, isoxazole-chalcone derivatives (compounds 4a and 4b) exhibit potent cytotoxicity against prostate cancer cells.

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives
Compound IDSubstituents% Edema Inhibition (3h)Reference
8a 4-chlorophenyl, 3-pyridyl76.71[5]
8b 4-methoxyphenyl, 3-pyridyl75.56[5]
8c 4-fluorophenyl, 3-pyridyl72.32[5]
9a Indole-linked77.42 (4h)[6]
9b Indole-linked, 4-methoxy67.74 (4h)[6]

SAR Analysis: As shown in Table 2, isoxazole derivatives are effective anti-inflammatory agents. Compounds with a 4-chlorophenyl or 4-methoxyphenyl substituent (compounds 8a and 8b) demonstrate significant inhibition of carrageenan-induced paw edema in rats.[5] Indole-linked isoxazoles also exhibit potent anti-inflammatory activity.[6]

Table 3: Antimicrobial Activity of Isoxazole Derivatives
Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference
10a Imidazole-bearingE. coli-[]
10b Imidazole-bearingS. aureus-[]
11a Thiophene-substitutedC. albicans6 - 60[8]
11b Thiophene-substitutedB. subtilis10 - 80[8]
11c Thiophene-substitutedE. coli30 - 80[8]

SAR Analysis: The antimicrobial potential of isoxazole derivatives is evident from Table 3. Imidazole-bearing isoxazoles show significant activity against both Gram-positive and Gram-negative bacteria.[] The introduction of a thiophene moiety can lead to potent antifungal and antibacterial activity.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic activity of isoxazole derivatives against cancer cell lines.[10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours.[10]

  • Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are performed to obtain the desired test concentrations. The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[10]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[10]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This in vivo assay evaluates the anti-inflammatory potential of isoxazole derivatives.[11][12]

  • Animal Model: Male Wistar rats are used for this study.

  • Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered to the rats, typically intraperitoneally, 30 minutes before the induction of inflammation.[11]

  • Induction of Edema: Paw edema is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the rats.[11][12]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with that of the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of isoxazole derivatives against various microorganisms.[13]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[13]

  • Serial Dilution: The isoxazole compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[13]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[13]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

In Vitro Tubulin Polymerization Assay

This assay is used to investigate the effect of isoxazole derivatives on the polymerization of tubulin, a key mechanism for some anticancer agents.[11][13][14]

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescent reporter in a 96-well plate.[11][13]

  • Compound Addition: The test compounds, along with positive (e.g., paclitaxel) and negative (e.g., DMSO) controls, are added to the wells.

  • Initiation of Polymerization: The polymerization reaction is initiated by incubating the plate at 37°C.[13][14]

  • Fluorescence Monitoring: The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time using a fluorescence plate reader.[11][13]

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the controls to determine their inhibitory or enhancing effects.

In Vitro Kinase Inhibition Assay

This assay is employed to assess the ability of isoxazole derivatives to inhibit the activity of specific protein kinases, which are important targets in cancer therapy.[15]

  • Reaction Mixture: A reaction mixture containing the target kinase, a specific substrate peptide, and ATP is prepared in a suitable buffer.[15]

  • Inhibitor Addition: Serially diluted isoxazole derivatives or a control inhibitor are added to the reaction mixture.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.[15]

  • Detection of Activity: Kinase activity is measured by quantifying the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This can be done using various methods, including luminescence-based assays that measure ADP production.[15]

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the kinase activity against the inhibitor concentration.[15]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the SAR of isoxazole derivatives.

experimental_workflow_anticancer cluster_workflow In Vitro Anticancer Activity Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding 1 compound_treatment Treat with Isoxazole Derivatives cell_seeding->compound_treatment 2 mtt_addition Add MTT Reagent compound_treatment->mtt_addition 3 formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization 4 absorbance_measurement Measure Absorbance (570 nm) formazan_solubilization->absorbance_measurement 5 ic50_calculation Calculate IC50 Value absorbance_measurement->ic50_calculation 6 end End ic50_calculation->end 7

Caption: Workflow for determining the in vitro anticancer activity of isoxazole derivatives.

apoptosis_pathway cluster_pathway Apoptosis Induction by Isoxazole Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway isoxazole Isoxazole Derivative FasR FasR isoxazole->FasR Induces Bax Bax isoxazole->Bax Promotes Bcl2 Bcl-2 isoxazole->Bcl2 Inhibits FasL FasL FasL->FasR FADD FADD FasR->FADD pro_caspase8 Pro-Caspase-8 FADD->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Activation pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 pro_caspase9 Pro-Caspase-9 Apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of apoptosis induced by isoxazole derivatives.

tubulin_polymerization_inhibition cluster_tubulin Tubulin Polymerization Inhibition tubulin_dimer α-Tubulin β-Tubulin microtubule Microtubule tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest isoxazole Isoxazole Derivative isoxazole->microtubule Inhibits Depolymerization apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by isoxazole derivatives.

kinase_inhibition_pathway cluster_pathway Kinase Inhibition by Isoxazole Derivatives cluster_egfr EGFR Signaling cluster_p38 p38 MAPK Signaling isoxazole Isoxazole Derivative EGFR EGFR isoxazole->EGFR Inhibits p38_mapk p38 MAPK isoxazole->p38_mapk Inhibits EGF EGF EGF->EGFR downstream_egfr Downstream Signaling (Proliferation, Survival) EGFR->downstream_egfr stress Stress/ Inflammatory Cytokines stress->p38_mapk downstream_p38 Downstream Signaling (Inflammation, Apoptosis) p38_mapk->downstream_p38

Caption: Inhibition of EGFR and p38 MAPK signaling pathways by isoxazole derivatives.

References

A Comparative Guide to the Biological Activity of Isoxazole Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] Its unique structure allows for diverse interactions with biological targets, making isoxazole derivatives potent agents for treating various diseases, including cancer, inflammation, and microbial infections.[2][3] This guide provides an objective comparison of the biological activities of various isoxazole analogs, supported by experimental data, detailed protocols, and visualizations of key mechanisms.

Anticancer Activity

Isoxazole derivatives exhibit significant anticancer activity through multiple mechanisms, including the inhibition of crucial cellular proteins like Heat Shock Protein 90 (HSP90) and tubulin, as well as the induction of apoptosis (programmed cell death).[2] The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration required to inhibit 50% of cancer cell growth in vitro.[2]

Comparative Anticancer Activity of Isoxazole Derivatives (IC50)
Compound/DerivativeCancer Cell LineTarget/MechanismIC50 ValueReference
NVP-AUY922 Analog (Compound 30)Various Solid & Hematological TumorsHSP90 InhibitionLow nanomolar range[4]
KRIBB3 (Compound 31)Colon, Prostate, Breast, LungTubulin Polymerization InhibitionNot specified, but potent antitumoral effects[2][4]
3,5-disubstituted isoxazole (Compound 15)MCF-7 (Breast), HeLa (Cervical)AntiproliferativeSignificant inhibition[4]
Phenyl-isoxazole-carboxamide (127)Hep3B (Hepatocellular Carcinoma)Cytotoxic5.96 ± 0.87 µM[5]
Phenyl-isoxazole-carboxamide (129)HeLa (Cervical)Cytotoxic0.91 ± 1.03 µM[5]
Phenyl-isoxazole-carboxamide (130)MCF-7 (Breast)Cytotoxic4.56 ± 2.32 µM[5]
Isoxazole-carboxamide (MYM4)Hep3B (Hepatocellular Carcinoma)COX-2 Inhibition, Apoptosis Induction4.84 µM[6]
Isoxazole-carboxamide (MYM4)HeLa (Cervical)COX-2 Inhibition, Apoptosis Induction1.57 µM[6]
3,4-isoxazolediamide (Compound 2)K562 (Erythroleukemic)Antiproliferative18.01 ± 0.69 nM
3,4-isoxazolediamide (Compound 5)K562 (Erythroleukemic)Antiproliferative35.2 ± 6.2 nM
Key Anticancer Mechanisms of Action

Isoxazole derivatives disrupt cancer cell function through targeted inhibition of key signaling pathways. Two prominent mechanisms are the inhibition of HSP90 and the disruption of tubulin polymerization, both of which ultimately lead to apoptosis.[2]

anticancer_mechanisms cluster_isoxazole Isoxazole Derivatives cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Isoxazole_HSP90 e.g., NVP-AUY922 HSP90 HSP90 Isoxazole_HSP90->HSP90 inhibits Isoxazole_Tubulin e.g., KRIBB3 Tubulin Tubulin Isoxazole_Tubulin->Tubulin inhibits polymerization Oncoproteins Oncogenic Client Proteins HSP90->Oncoproteins stabilizes Degradation Protein Degradation Oncoproteins->Degradation Microtubules Microtubules Tubulin->Microtubules polymerizes to Arrest Mitotic Arrest Microtubules->Arrest leads to Apoptosis Apoptosis Degradation->Apoptosis Arrest->Apoptosis

Caption: Anticancer mechanisms of isoxazole derivatives.

Anti-inflammatory Activity

Many isoxazole derivatives exhibit anti-inflammatory properties, primarily by inhibiting cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

Comparative COX Inhibition by Isoxazole Derivatives (IC50)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference
C322.57 ± 0.120.93 ± 0.0124.26[7]
C535.55 ± 0.150.85 ± 0.0441.82[7]
C633.95 ± 0.110.55 ± 0.0361.73[7]
MYM10.0041 (4.1 nM)--[6]
MYM4-0.24~4[6]
3b0.463.82-[6]

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Antimicrobial Activity

The isoxazole scaffold is a common feature in compounds with potent antibacterial and antifungal activity.[8] The effectiveness of these derivatives is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[9] Structure-activity relationship (SAR) studies have shown that the antimicrobial effect can be enhanced by specific substitutions on the phenyl rings attached to the isoxazole core.[1]

Comparative Antibacterial Activity of Isoxazole Derivatives (MIC)
Derivative Class/CompoundBacterial StrainMIC Value (µg/mL)Reference
Isoxazole-clubbed pyrimidine (177)Mycobacterium tuberculosis H37Rv0.78[5]
Isoxazole-clubbed pyrimidine (178)Mycobacterium tuberculosis H37Rv0.78[5]
Isoxazole derivative (18)B. subtilis31.25[8]
Isoxazole derivative (18)B. cereus62.5[8]
Pyrazinamide (Reference Drug)Mycobacterium tuberculosis H37Rv3.125[5]
Structure-Activity Relationship (SAR) for Antibacterial Activity

The placement of specific chemical groups on the isoxazole scaffold significantly influences its antibacterial potency.

sar_diagram Core Isoxazole Core C3 C-3 Phenyl Ring Enhancing Groups: - Nitro (NO₂) - Chlorine (Cl) Core:f0->C3:f0 substitution at C5 C-5 Phenyl Ring Enhancing Groups: - Methoxy (OCH₃) - Dimethylamino (N(CH₃)₂) - Bromine (Br) Core:f0->C5:f0 substitution at Activity Enhanced Antibacterial Activity C3:f1->Activity C5:f1->Activity

Caption: SAR for antibacterial isoxazole derivatives.[1]

Other Enzyme Inhibition

Beyond the targets mentioned above, isoxazole derivatives have been shown to inhibit other enzymes relevant to disease. For instance, certain analogs are potent inhibitors of carbonic anhydrase (CA), diacylglycerol acyltransferase 1 (DGAT1), and stearoyl-CoA desaturase (SCD), which are targets for conditions like obesity and cancer.[10]

Comparative Enzyme Inhibitory Activity
Compound ClassTarget EnzymeLead CompoundIC50Reference
3-Phenylisoxazole AnalogsDGAT1Compound 40a64 nM[10]
5-Phenyloxazole AnalogsDGat1->1000 nM[10]
Isoxazole Derivative (AC2)Carbonic Anhydrase (CA)AC2112.3 ± 1.6 µM[11]
Isoxazole Derivative (AC3)Carbonic Anhydrase (CA)AC3228.4 ± 2.3 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to evaluate the biological activities of isoxazole derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[2][12] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

mtt_workflow A 1. Seed Cells Seed cells in a 96-well plate and incubate for 24h to allow attachment. B 2. Compound Treatment Treat cells with various concentrations of the isoxazole derivative. A->B C 3. MTT Incubation Add MTT reagent to each well and incubate for 2-4 hours. Viable cells convert yellow MTT to purple formazan. B->C D 4. Solubilization Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO, isopropanol). C->D E 5. Absorbance Reading Measure the absorbance of the solution using a microplate reader (e.g., at 570 nm). D->E F 6. Data Analysis Calculate cell viability relative to untreated controls and determine the IC50 value. E->F

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at an optimized density. The plates are incubated for 24 hours to allow the cells to attach.[13]

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the isoxazole compound. Control wells with untreated cells and vehicle-treated cells are included.[13]

  • MTT Addition: After an incubation period (e.g., 72 hours), the treatment medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well.[3][8] The plate is incubated for another 2-4 hours, during which mitochondrial enzymes in viable cells reduce the MTT to insoluble purple formazan crystals.[8][13]

  • Solubilization: The MTT-containing medium is removed, and a solvent like DMSO or isopropanol is added to each well to dissolve the formazan crystals.[12]

  • Measurement: The absorbance of the resulting colored solution is measured with a spectrophotometer, usually at a wavelength of 570-590 nm.[8] The intensity of the color is directly proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect and quantify specific proteins in a cell or tissue sample.[14] It is often used to confirm the mechanism of action of a drug, for example, by measuring the expression levels of proteins involved in apoptosis or cell cycle regulation after treatment with an isoxazole derivative.[10]

Detailed Steps:

  • Protein Extraction: Cells are treated with the isoxazole compound and then lysed using a buffer to release the proteins.[2]

  • Protein Quantification: The total protein concentration in each lysate is determined using an assay like the Bradford or BCA method to ensure equal loading.[15]

  • Gel Electrophoresis (SDS-PAGE): The protein lysates are loaded onto a polyacrylamide gel and separated by size using an electric current.[16]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., milk or BSA) to prevent non-specific binding of antibodies.[14]

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (like HRP) that binds to the primary antibody.[4]

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.[16] The intensity of the signal corresponds to the amount of the target protein.[17]

Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.[15] The injection of carrageenan, an irritant, into a rat's paw induces an acute inflammatory response characterized by swelling (edema).[18]

Detailed Steps:

  • Compound Administration: The test animals are administered the isoxazole derivative or a reference drug (e.g., Indomethacin) intraperitoneally or orally.[10]

  • Induction of Edema: After a set period (e.g., 30-60 minutes), a 1% carrageenan solution is injected into the sub-plantar region of the rat's right hind paw.[2][10]

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., every hour for 5 hours).[5][10]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume compared to the baseline. The percentage inhibition of edema by the test compound is then calculated by comparing the swelling in the treated group to the control group.[15]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Detailed Steps:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the isoxazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted.[9]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Control wells (no compound and no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

References

A Spectroscopic Showdown: Differentiating Ethyl 3-methylisoxazole-4-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a critical step. This guide provides a comprehensive spectroscopic comparison of Ethyl 3-methylisoxazole-4-carboxylate and its key isomers, Ethyl 5-methylisoxazole-4-carboxylate and Ethyl 3-methylisoxazole-5-carboxylate. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a clear methodology for distinguishing these closely related compounds, supported by experimental data and protocols.

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. The specific substitution pattern on this heterocyclic core profoundly influences a molecule's biological activity, making unambiguous identification of isomers paramount. This guide will delve into the subtle yet significant differences in the spectroscopic signatures of three key isomers of ethyl methylisoxazole carboxylate.

At a Glance: Spectroscopic Data Summary

To facilitate a clear comparison, the following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for the three isomers. Note: Where experimental data for the exact molecule is not publicly available, representative data from closely related structures is provided and noted.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~8.3 (s, 1H)SingletH-5
4.35 (q, 2H)Quartet-OCH₂CH₃
2.5 (s, 3H)Singlet3-CH₃
1.38 (t, 3H)Triplet-OCH₂CH₃
Ethyl 5-methylisoxazole-4-carboxylate 8.25 (s, 1H)SingletH-3
4.34 (q, 2H)Quartet-OCH₂CH₃
2.75 (s, 3H)Singlet5-CH₃
1.37 (t, 3H)Triplet-OCH₂CH₃
Ethyl 3-methylisoxazole-5-carboxylate ~6.5 (s, 1H)SingletH-4
4.40 (q, 2H)Quartet-OCH₂CH₃
2.35 (s, 3H)Singlet3-CH₃
1.40 (t, 3H)Triplet-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~163 (C=O), ~160 (C-3), ~158 (C-5), ~110 (C-4), ~61 (-OCH₂), ~14 (-OCH₂CH₃), ~12 (3-CH₃)Carbonyl, Isoxazole Ring, Ethyl Ester, Methyl
Ethyl 5-methylisoxazole-4-carboxylate ~163 (C=O), ~170 (C-5), ~150 (C-3), ~112 (C-4), ~61 (-OCH₂), ~14 (-OCH₂CH₃), ~12 (5-CH₃)Carbonyl, Isoxazole Ring, Ethyl Ester, Methyl
Ethyl 3-methylisoxazole-5-carboxylate ~160 (C=O), ~162 (C-3), ~175 (C-5), ~105 (C-4), ~62 (-OCH₂), ~14 (-OCH₂CH₃), ~11 (3-CH₃)Carbonyl, Isoxazole Ring, Ethyl Ester, Methyl

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound ~1720-1730 (s), ~1600 (m), ~1450 (m), ~1370 (m)C=O (ester), C=N (isoxazole), C=C (isoxazole), C-H bending
Ethyl 5-methylisoxazole-4-carboxylate ~1715-1725 (s), ~1590 (m), ~1460 (m), ~1380 (m)C=O (ester), C=N (isoxazole), C=C (isoxazole), C-H bending
Ethyl 3-methylisoxazole-5-carboxylate ~1725-1735 (s), ~1580 (m), ~1440 (m), ~1360 (m)C=O (ester), C=N (isoxazole), C=C (isoxazole), C-H bending

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 155110 ([M-OEt]⁺), 82 ([M-COOEt]⁺)
Ethyl 5-methylisoxazole-4-carboxylate 155110 ([M-OEt]⁺), 82 ([M-COOEt]⁺)
Ethyl 3-methylisoxazole-5-carboxylate 155126 ([M-Et]⁺), 110 ([M-OEt]⁺), 82 ([M-COOEt]⁺)

Distinguishing Features: A Deeper Dive into the Spectra

The subtle differences in the positions of the methyl and ethyl carboxylate groups on the isoxazole ring give rise to distinct spectroscopic fingerprints.

¹H NMR Spectroscopy: The most telling differences are observed in the chemical shifts of the isoxazole ring proton and the methyl group protons.

  • Ring Proton: The position of the lone proton on the isoxazole ring is highly diagnostic. In this compound, the proton at the 5-position is deshielded by the adjacent oxygen and the carbonyl group, resulting in a downfield shift. For Ethyl 5-methylisoxazole-4-carboxylate, the proton at the 3-position is similarly deshielded. In contrast, the proton at the 4-position in Ethyl 3-methylisoxazole-5-carboxylate is flanked by two carbon atoms and experiences a more upfield chemical shift.

  • Methyl Protons: The chemical shift of the methyl protons is influenced by their position relative to the nitrogen and oxygen atoms of the ring and the ester group. Proximity to the electron-withdrawing ester group at the 4-position in the 3-methyl and 5-methyl isomers results in a downfield shift compared to the 3-methyl group in the 5-carboxylate isomer.

¹³C NMR Spectroscopy: The carbon chemical shifts of the isoxazole ring are key identifiers. The carbons attached to the heteroatoms (C-3 and C-5) exhibit the most significant variations. The chemical shift of the carbonyl carbon can also provide clues, though the differences may be less pronounced.

IR Spectroscopy: While the IR spectra of all three isomers will show characteristic absorptions for the C=O of the ester and the C=N and C=C bonds of the isoxazole ring, the precise wavenumbers and the fingerprint region (below 1500 cm⁻¹) will exhibit subtle differences that can be used for confirmation.

Mass Spectrometry: All three isomers have the same molecular weight and will therefore show a molecular ion peak at m/z 155 under EI-MS. However, their fragmentation patterns can differ. The position of the ester group influences the initial fragmentation pathways, potentially leading to different relative abundances of key fragment ions. For instance, the loss of an ethoxy radical ([M-OEt]⁺) and the subsequent loss of CO are common fragmentation pathways for ethyl esters. The stability of the resulting carbocations will be influenced by the substitution pattern on the isoxazole ring, leading to variations in the mass spectrum that can aid in isomer differentiation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples, a thin film was prepared between two sodium chloride plates.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe or a gas chromatograph.

  • Ionization: Electron ionization was performed at 70 eV.

  • Analysis: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-300.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isoxazole isomers.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis & Conclusion Synthesis Synthesis & Purification of Isomers Sample_Prep Sample Preparation for Analysis Synthesis->Sample_Prep NMR NMR Spectroscopy (¹H & ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data NMR Data Analysis (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups, Fingerprint) IR->IR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Comparison Side-by-Side Comparison of Spectra NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Structural Elucidation & Isomer Identification Comparison->Conclusion

Caption: Logical workflow for the spectroscopic comparison of isoxazole isomers.

By following this systematic approach and carefully analyzing the nuances in the spectroscopic data, researchers can confidently distinguish between this compound and its isomers, ensuring the correct identification of these important chemical entities.

Dimeric Isoxazoles Demonstrate Enhanced Antifungal Potency Over Monomeric Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data indicates that dimeric isoxazole compounds exhibit superior antifungal activity compared to their monomeric analogues. This enhancement is attributed to the presence of two isoxazole moieties, which likely leads to a more effective interaction with fungal-specific cellular targets. This guide provides a detailed comparison of the antifungal performance of dimeric and monomeric isoxazoles, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

The isoxazole ring is a well-established pharmacophore in medicinal chemistry, known to be a component of various therapeutic agents.[1] In the realm of antifungal research, derivatives containing this heterocycle have shown significant promise. Recent investigations into the structure-activity relationship of these compounds have revealed a noteworthy trend: the dimerization of isoxazole-containing molecules often leads to a significant boost in their antifungal efficacy.

Quantitative Comparison of Antifungal Activity

The antifungal activity of isoxazole compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antifungal potency.

The following table summarizes the MIC values of representative dimeric (bis-isoxazole) and monomeric isoxazole compounds against various fungal pathogens, as reported in the scientific literature. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in a single study are limited.

Compound TypeCompound/DerivativeFungal SpeciesMIC (µg/mL)Reference
Dimeric 3-(6-chloropyridin-3-yl)-5-{[(3-arylisoxazol-5-yl)methoxy]methyl}isoxazole (6a)Candida albicans ATCC 102314[2]
Dimeric 3-(6-chloropyridin-3-yl)-5-{[(3-arylisoxazol-5-yl)methoxy]methyl}isoxazole (6h)Candida albicans ATCC 102314[2]
Monomeric 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14)Candida albicans (11 strains)> MIC values not specified, but showed strong anti-Candida properties[3]
Monomeric 2-(benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB17)Candida albicans (11 strains)> MIC values not specified, but showed strong anti-Candida properties[3]
Monomeric Thienyl-isoxazole with fluoro substitution (5b)Aspergillus niger, Aspergillus flavus, Candida albicans12.5-50.0[4]
Monomeric Thienyl-isoxazole with chloro substitution (5c)Aspergillus niger, Aspergillus flavus, Candida albicans12.5-50.0[4]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The selective antifungal activity of isoxazole derivatives is believed to stem from their ability to interfere with fungal-specific cellular processes, most notably the biosynthesis of ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[3][5]

The primary target for many azole antifungals, including likely isoxazole derivatives, is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][6] This cytochrome P450 enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[2][7] By inhibiting this enzyme, isoxazole compounds disrupt the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. This disruption of membrane homeostasis ultimately inhibits fungal growth and can lead to cell death.

// Invisible edges for layout edge [style=invis]; Lanosterol -> Lanosterol_to_Intermediate [style=invis]; Lanosterol_to_Intermediate -> Intermediate [style=invis]; } caption: Inhibition of the fungal ergosterol biosynthesis pathway by isoxazole compounds.

Experimental Protocols

The synthesis of dimeric and monomeric isoxazole compounds, as well as the evaluation of their antifungal activity, involves standardized chemical and microbiological procedures.

Synthesis of Isoxazole Derivatives

General Procedure for the Synthesis of 3,5-Disubstituted Monomeric Isoxazoles:

A common method for synthesizing 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction between a terminal alkyne and a nitrile oxide, which can be generated in situ from an oxime.[8]

  • Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water) to form the corresponding aldoxime.

  • Nitrile Oxide Formation and Cycloaddition: The aldoxime is then treated with an oxidizing agent (e.g., N-chlorosuccinimide) in the presence of a terminal alkyne. The in situ generated nitrile oxide undergoes a 1,3-dipolar cycloaddition with the alkyne to yield the 3,5-disubstituted isoxazole.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure isoxazole derivative.

General Procedure for the Synthesis of Dimeric Bis-isoxazoles (e.g., Methylene-bis-isoxazoles):

The synthesis of dimeric isoxazoles often involves the reaction of a bis-chalcone derivative with hydroxylamine hydrochloride.

  • Synthesis of Bis-chalcone: A dialdehyde is condensed with two equivalents of an appropriate ketone in the presence of a base catalyst to form a bis-chalcone.

  • Cyclization to Bis-isoxazole: The bis-chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) to effect the cyclization of both α,β-unsaturated ketone moieties into isoxazole rings.

  • Purification: The resulting bis-isoxazole is isolated and purified using standard techniques such as filtration and recrystallization.

Synthesis_Workflow

Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the synthesized compounds is typically evaluated using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

  • Preparation of Antifungal Agent Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing a liquid broth medium (e.g., RPMI 1640).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared and adjusted to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Antifungal_Assay_Workflow Start Start PrepStock Prepare Antifungal Stock Solution Start->PrepStock SerialDilute Perform Serial Dilutions in Microtiter Plate PrepStock->SerialDilute Inoculate Inoculate Microtiter Plate SerialDilute->Inoculate PrepInoculum Prepare Standardized Fungal Inoculum PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Conclusion

The available evidence strongly suggests that dimeric isoxazole compounds represent a more potent class of antifungal agents compared to their monomeric precursors. This enhanced activity is likely due to a more effective disruption of the fungal ergosterol biosynthesis pathway. The development of novel dimeric isoxazole derivatives, guided by the structure-activity relationships observed in recent studies, holds significant potential for the discovery of new and more effective antifungal therapies. Further research involving direct comparative studies of monomeric and dimeric analogues is warranted to fully elucidate the extent of this potency enhancement and to optimize the design of future antifungal drug candidates.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-methylisoxazole-4-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-methylisoxazole-4-carboxylate, a common reagent in synthetic chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Key Safety Information Summary

PropertySummary of RecommendationsSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, use a suitable respirator.[1]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Ensure adequate ventilation.[1]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1]
In case of Exposure Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to transfer it to an approved chemical waste disposal plant. This ensures that the compound is handled and neutralized in an environmentally safe and compliant manner.

1. Waste Collection:

  • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, silica gel), should be collected in a designated, properly labeled, and sealed waste container.
  • The container should be made of a material compatible with the chemical.

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.
  • Wearing appropriate PPE, sweep up the spilled material.
  • Shovel the collected material into a suitable container for disposal.

3. Final Disposal:

  • The sealed waste container must be disposed of through a licensed hazardous waste disposal contractor.
  • Do not empty into drains or release into the environment. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

A Start: Have Ethyl 3-methylisoxazole-4-carboxylate waste? D Is this a spill? A->D B Is the waste in a properly labeled and sealed container? C Transfer waste to a designated, compatible, and labeled container. Seal the container. B->C No F Store the sealed container in a designated hazardous waste accumulation area. B->F Yes C->F D->B No E Wear appropriate PPE. Sweep or shovel material into a suitable disposal container. D->E Yes E->F G Arrange for pickup by a licensed hazardous waste disposal contractor. F->G H End: Waste properly disposed. G->H

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Personal protective equipment for handling Ethyl 3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Ethyl 3-methylisoxazole-4-carboxylate (CAS No. 20328-15-8), including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, good industrial hygiene and safety practices should always be followed.[1][2] The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

Protection Type Required Equipment Standard
Eye Protection Safety glasses with side shields or gogglesEuropean Standard EN 166
Hand Protection Protective gloves (e.g., Nitrile rubber)-
Skin and Body Protection Long-sleeved clothing, lab coat-
Respiratory Protection Not required under normal use conditions. If dust formation is possible, use a self-contained breathing apparatus.-

It is crucial to inspect gloves before use and to select them based on chemical compatibility and breakthrough time as provided by the supplier.[2]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following workflow is mandatory to ensure safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE review_sds Review Safety Data Sheet don_ppe Don PPE review_sds->don_ppe Proceed handle_chem Handle Chemical in Ventilated Area don_ppe->handle_chem clean_area Clean Work Area handle_chem->clean_area Complete doff_ppe Doff and Dispose of PPE wash_hands Wash Hands Thoroughly collect_waste Collect Waste in Labeled Container wash_hands->collect_waste Proceed dispose_waste Dispose According to Regulations collect_waste->dispose_waste

Caption: Workflow for safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Designate a well-ventilated area for handling the chemical.[1]

    • Assemble all necessary PPE as specified in the table above.

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

  • Handling:

    • Wear all required PPE, including safety goggles, gloves, and a lab coat.[1]

    • Handle the substance in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.[1]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling:

    • After handling, thoroughly clean the work surface.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[3]

Emergency Procedures

Exposure Type First Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]
Inhalation Remove to fresh air. Get medical attention if symptoms occur.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
Accidental Release Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal.[2]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, absorbent paper), in a designated and clearly labeled waste container.

  • The container should be kept tightly closed and stored in a dry, well-ventilated area.[2]

Disposal Method:

  • Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of down the drain or in general waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-methylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methylisoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.